4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215265. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZPNSLYWMMPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309739 | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-52-5, 861382-63-0 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82231-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82231-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 861382-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Strategic Value of a Heterocyclic Building Block
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, identified by the CAS Number 82231-52-5 , is a highly functionalized pyrazole derivative.[1] While not a final drug product itself, it represents a crucial starting material—a "building block"—in the lexicon of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the specific arrangement of its functional groups: a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic influence. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, its application in modern drug discovery, and essential safety protocols for laboratory handling. The pyrazole core is a well-established pharmacophore, and this particular derivative offers chemists a versatile scaffold to generate novel molecular entities with potential biological activity.[2]
Physicochemical & Structural Data
A comprehensive understanding of a compound's physical properties is foundational to its application in synthesis and screening. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 82231-52-5 | [1][3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molecular Weight | 205.01 g/mol | [3] |
| Appearance | White to light yellow solid (predicted) | [3] |
| Storage Conditions | 0-8 °C, dry, well-ventilated place | [3][4] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a 1,3-difunctionalized compound. For this compound, a common and reliable route involves the cyclization and subsequent bromination of a suitable precursor. The following protocol is a representative method adapted from established pyrazole synthesis literature.
The causality behind this workflow is critical. The initial esterification of a keto-acid precursor provides a stable intermediate that is amenable to cyclization with hydrazine. The subsequent bromination step is selective for the electron-rich C4 position of the pyrazole ring. Finally, saponification (hydrolysis) of the ester yields the target carboxylic acid.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology
-
Cyclization:
-
In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The choice of hydrazine is fundamental to forming the pyrazole ring.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and remove the solvent under reduced pressure to yield crude ethyl 5-methyl-1H-pyrazole-3-carboxylate.
-
-
Bromination:
-
Dissolve the crude product from the previous step in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. NBS is selected as it is a reliable and manageable source of electrophilic bromine for this type of heterocycle.
-
Stir the reaction for 12-16 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the bromo-ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 2-3 hours until TLC indicates the disappearance of the starting material.
-
Cool the mixture to 0°C in an ice bath and acidify with 2M hydrochloric acid (HCl) until the pH is approximately 3-4, causing the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.
-
Applications in Drug Discovery & Agrochemicals
The true value of this compound is realized in its role as a versatile intermediate. The pyrazole scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. This compound serves as a key starting point for generating libraries of novel compounds for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The carboxylic acid can be readily converted to an amide, a common interaction motif in kinase inhibitors. The bromo-substituent provides a handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different pockets of a target enzyme.[5]
-
Agrochemical Intermediates: Pyrazole-carboxamides are a well-known class of fungicides and insecticides. This molecule is an important intermediate for the synthesis of complex agrochemicals, such as the insecticide Chlorantraniliprole.[6]
-
Anti-inflammatory and Antimicrobial Agents: The pyrazole core is known to be a pharmacophore for cyclooxygenase (COX) enzyme inhibitors involved in inflammation.[3] This building block is used to develop novel compounds with potential anti-inflammatory, antimicrobial, and even anticancer properties.[2]
Logical Workflow: From Building Block to Lead Compound
Caption: Drug discovery workflow using the target compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protection: Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[8]
-
-
Storage:
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure and versatile functional groups provide chemists with a reliable and strategically valuable starting point for the synthesis of novel, complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the discovery and development of new medicines and agrochemicals.
References
- 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. PubChem. [Link]
- This compound - MySkinRecipes. MySkinRecipes. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific. [Link]
Sources
- 1. This compound | 82231-52-5 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.at [fishersci.at]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically successful drugs, exhibiting a broad range of biological activities. The specific substitutions of a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position of the pyrazole ring confer unique physicochemical properties that are critical to its behavior in biological systems and its suitability for further chemical modification.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers engaged in the design and development of novel therapeutics, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the known and predicted properties of this compound, and provide detailed, field-proven experimental protocols for their determination, empowering researchers to conduct their own characterizations and make informed decisions in their drug discovery endeavors.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
-
IUPAC Name: this compound
-
CAS Number: 82231-52-5
-
Molecular Formula: C₅H₅BrN₂O₂
-
Molecular Weight: 205.01 g/mol [1]
-
Chemical Structure:
Core Physicochemical Properties
The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This section details the key parameters for this compound.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 205.01 g/mol | Calculated |
| Melting Point | 273-276 °C | Experimental [1] |
| Boiling Point | 410.8 ± 45.0 °C | Predicted [2] |
| Density | 1.934 ± 0.06 g/cm³ | Predicted [2] |
| pKa (acidic) | 2.70 ± 0.10 | Predicted [1] |
| Solubility | See discussion below | Inferred from related compounds |
Acidity (pKa)
The acidity of a compound, quantified by its pKa, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For this compound, the primary acidic functional group is the carboxylic acid.
The predicted pKa of the carboxylic acid group is approximately 2.70 ± 0.10 .[1] This relatively low pKa value, compared to a simple aliphatic carboxylic acid (pKa ~4.75), is influenced by the electron-withdrawing nature of the pyrazole ring and the bromine substituent. At physiological pH (7.4), the carboxylic acid will be predominantly in its deprotonated, anionic carboxylate form, which generally enhances aqueous solubility.
Solubility
-
Aqueous Solubility: The presence of the polar carboxylic acid and the nitrogen atoms in the pyrazole ring suggests some degree of water solubility. However, the presence of the hydrophobic methyl group and the bromine atom will likely limit its solubility in water. The ionization of the carboxylic acid at neutral and basic pH will significantly enhance its aqueous solubility. It is predicted to be sparingly soluble in water, particularly at acidic pH where the carboxylic acid is protonated.
-
Organic Solvent Solubility: Based on the solubility of similar compounds like 4-bromopyrazole, which is soluble in chloroform, DMSO, and methanol, it is highly probable that this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[3][4][5] Its solubility in non-polar solvents like hexane is expected to be low.
Given the importance of this parameter, a detailed experimental protocol for its determination is provided in the following section.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be robust and reproducible, providing researchers with the tools to generate high-quality data.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer) at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.
Experimental Workflow:
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Steps:
-
Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, either centrifuge the vial at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PVDF).
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. For compounds with limited water solubility, a co-solvent system (e.g., water-methanol) may be used.
-
Instrument Setup: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa. Place the solution of the compound in a jacketed beaker to maintain a constant temperature, and immerse the calibrated pH electrode and a stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
pKa Determination: Determine the equivalence point, which is the point of steepest slope on the titration curve. The volume of titrant at the half-equivalence point corresponds to the point where half of the carboxylic acid has been neutralized. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid.
Stability Profile
The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation. While specific stability data for this compound is not extensively reported, some general considerations for bromo-pyrazole derivatives can be made.
-
pH Stability: Pyrazole rings are generally stable to acid-catalyzed hydrolysis under moderate conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. The C-Br bond could be susceptible to nucleophilic substitution under strongly basic conditions.
-
Thermal Stability: The high melting point (273-276 °C) suggests good thermal stability in the solid state.
-
Photostability: As with many aromatic and heterocyclic compounds, there is a potential for photodegradation upon exposure to UV light. It is advisable to store the compound protected from light.
Conclusion
This compound is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its acidic nature, conferred by the carboxylic acid group, and its potential for forming various intermolecular interactions, governed by the pyrazole ring and its substituents, are key features that will influence its biological activity and ADME properties. This guide has provided a summary of its known and predicted properties, along with detailed protocols for their experimental determination. By applying these methodologies, researchers can generate the critical data needed to advance their understanding and utilization of this promising chemical entity.
References
- LookChem. 4-Bromopyrazole. [Link]
- ChemBK. 4-bromopyrazole. [Link]
- LookChem. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]
- National Center for Biotechnology Information. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi" PubChem. [Link]
- Solubility of Things. Pyrazine-2-carboxylic acid. [Link]
- National Center for Biotechnology Inform
- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 116-127.
- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- National Center for Biotechnology Information. "5-methyl-1H-pyrazole-3-carboxylic acid" PubChem. [Link]
- Elguero, J., & Claramunt, R. M. (2013).
- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of the Iranian Chemical Society, 20(9), 2355-2363.
- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug discovery today, 24(5), 1157-1165.
- National Center for Biotechnology Information. "4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid" PubChem. [Link]
- MySkinRecipes. This compound. [Link]
- Patel, S. K., & Patel, J. K. (2012). QSAR on Heteroaryl-Phenyl-Substituted Pyrazole Derivatives as Selective and Potent Canine COX-2 Inhibitors. Current Research in Pharmaceutical Sciences, 2(1), 1-7.
- ResearchGate.
- Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(12), 21636-21647.
- Besson, T., & Thiéry, V. (2015). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 20(8), 14656-14681.
- National Center for Biotechnology Information. "Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines" PubChem. [Link]
Sources
An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Keystone Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, this document will explore its versatile applications as a foundational scaffold for synthesizing a range of biologically active compounds, grounded in authoritative scientific literature.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form key hydrogen bonding interactions with biological targets.[2] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone in the design of targeted therapies. This compound, in particular, serves as a highly valuable and versatile building block due to the orthogonal reactivity of its functional groups.[1]
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a starting material are paramount for predictable and successful synthetic campaigns.
Molecular Identity
The definitive structure of this compound is presented below. It is important to consider the potential for tautomerism in pyrazoles; however, for this particular substitution pattern, the illustrated tautomer is generally the most stable.
Figure 1. 2D Molecular Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. These values are crucial for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Source |
| CAS Number | 82231-52-5 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molecular Weight | 205.01 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 273-276 °C (decomposes) | |
| Predicted pKa | 2.70 ± 0.10 | |
| Predicted XlogP | 1.2 | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through a logical and scalable multi-step sequence. The following protocol is a representative method adapted from established procedures for analogous pyrazole compounds.
Synthetic Workflow Overview
The overall synthetic strategy involves three key stages: the formation of the pyrazole core via a condensation reaction, followed by regioselective bromination, and concluding with the hydrolysis of an ester intermediate to yield the final carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic and Spectrometric Characterization
A thorough understanding of the spectroscopic signature of a molecule is essential for reaction monitoring and quality control. The following is a predicted analysis based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, typically in the range of δ 2.2-2.5 ppm. The N-H proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the carboxylic acid proton will also be a broad singlet, typically very downfield (δ > 12 ppm).
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methyl carbon (around 10-15 ppm), the quaternary carbons of the pyrazole ring, and the carboxylic acid carbonyl carbon (typically > 160 ppm). The carbon atom attached to the bromine (C4) will be shifted upfield compared to the unsubstituted pyrazole.[5]
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for this compound.
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the presence of bromine, with two peaks of nearly equal intensity at m/z values corresponding to the masses of the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.[6]
-
Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[7] For this molecule, a significant fragment would likely be the loss of the carboxylic acid group (-COOH), followed by further fragmentation of the pyrazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[8]
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[8]
-
N-H Stretch: A moderate absorption in the region of 3100-3300 cm⁻¹ for the N-H stretch of the pyrazole ring.
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are expected for the pyrazole ring stretching vibrations.[9]
Applications in Drug Discovery and Agrochemicals
The utility of this compound stems from the differential reactivity of its functional groups. The carboxylic acid allows for the formation of amides and esters, while the bromo substituent is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This dual functionality makes it an ideal scaffold for building molecular complexity.
Precursor to Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6] The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[10] this compound can be elaborated into potent and selective kinase inhibitors.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: Structure Elucidation and Data Interpretation
This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and understanding the structural nuances of its derivatives through spectroscopic techniques is paramount for advancing research and development efforts. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, grounded in established scientific principles and data from analogous structures.
Introduction
This compound possesses a unique combination of functional groups—a carboxylic acid, a methyl group, and a bromine atom—arranged on a pyrazole ring. This arrangement presents a distinct spectroscopic fingerprint. The following sections will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing researchers with the necessary tools to identify and characterize this molecule with confidence. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure a thorough understanding.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectral output. The presence of a methyl group, an acidic proton, and aromatic protons on the pyrazole ring will give rise to characteristic signals in NMR spectroscopy. The carboxylic acid and N-H functionalities will produce distinct, broad absorptions in the IR spectrum, while the overall molecular weight and fragmentation patterns will be discernible through mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the methyl protons, a broad singlet for the carboxylic acid proton, and another broad singlet for the N-H proton of the pyrazole ring.
-
Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.3 ppm . The exact chemical shift is influenced by the electronic environment of the pyrazole ring.
-
Carboxylic Acid Proton (-COOH): A very broad singlet in the downfield region, generally above δ 12.0 ppm . This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[1]
-
N-H Proton (pyrazole): A broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration, but is typically observed in the range of δ 11.0-14.0 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~ 2.3 | Singlet |
| -COOH | > 12.0 | Broad Singlet |
| N-H | 11.0 - 14.0 | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. We can predict the approximate chemical shifts for the five carbon atoms in the molecule based on data from similar pyrazole derivatives.[2][3]
-
Methyl Carbon (-CH₃): This carbon will appear at the highest field, around δ 10-15 ppm .
-
Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons will have shifts in the range of δ 100-150 ppm . The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carboxyl-substituted carbon (C3) and the methyl-substituted carbon (C5) will also have distinct shifts.
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon will be the most downfield signal, expected around δ 160-170 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 10 - 15 |
| C4 (C-Br) | 100 - 110 |
| C5 (C-CH₃) | 135 - 145 |
| C3 (C-COOH) | 140 - 150 |
| -COOH | 160 - 170 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for the less sensitive ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of its carboxylic acid and pyrazole moieties.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.
-
N-H Stretch (Pyrazole): A moderate, broad peak is anticipated around 3200-3100 cm⁻¹ .
-
C-H Stretch: Absorptions for the methyl C-H bonds will appear just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1720-1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.
-
C=C and C=N Stretches (Pyrazole Ring): These will appear as medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A moderate band is expected in the 1320-1210 cm⁻¹ range.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹ .
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Pyrazole | N-H Stretch | 3200 - 3100 | Moderate, Broad |
| Methyl | C-H Stretch | ~2950 | Medium |
| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong |
| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Moderate |
| Bromoalkane | C-Br Stretch | < 600 | Weak to Medium |
Experimental Protocol: FT-IR Data Acquisition (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will account for the absorbance of the crystal and the atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Use the built-in press to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.
-
Data Analysis: Process the acquired spectrum (e.g., baseline correction, smoothing). Identify the characteristic absorption bands and compare them to reference data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (C₅H₅BrN₂O₂), the expected monoisotopic mass is approximately 203.95 Da.
The mass spectrum will likely show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Fragmentation Pattern:
Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da), the loss of the hydroxyl group (-17 Da), and the loss of the carboxyl group (-45 Da). Pyrazole rings can undergo ring cleavage.
Caption: A simplified representation of potential fragmentation pathways for this compound.
Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Ions
| Ion | Formula | Predicted m/z |
| [M]⁺ | [C₅H₅⁷⁹BrN₂O₂]⁺ / [C₅H₅⁸¹BrN₂O₂]⁺ | 204 / 206 |
| [M+H]⁺ | [C₅H₆⁷⁹BrN₂O₂]⁺ / [C₅H₆⁸¹BrN₂O₂]⁺ | 205 / 207 |
| [M-H₂O]⁺ | [C₅H₃⁷⁹BrN₂O]⁺ / [C₅H₃⁸¹BrN₂O]⁺ | 186 / 188 |
| [M-COOH]⁺ | [C₄H₅⁷⁹BrN₂]⁺ / [C₄H₅⁸¹BrN₂]⁺ | 159 / 161 |
| [M-Br]⁺ | [C₅H₅N₂O₂]⁺ | 125 |
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results. This detailed understanding is crucial for the effective utilization of this compound in the design and synthesis of novel therapeutic agents and other advanced materials.
References
- Cherry, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2985-2989.
- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development, 3(5), 133-137.
Sources
Solubility Profile of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-52-5), a heterocyclic building block of significant interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical chemistry and standard pharmaceutical industry methodologies to build a predictive profile and outline a robust experimental framework for its determination. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the interpretation of this data in the context of drug discovery and development.
Chapter 1: Physicochemical Profile & Solubility Prediction
This compound is a substituted pyrazole, a class of compounds frequently utilized in the design of bioactive molecules. Understanding its fundamental physicochemical properties is the first step in predicting its solubility behavior.
Molecular Structure and Functional Group Analysis
The structure of the molecule dictates its intermolecular interactions and, consequently, its solubility.
-
Carboxyl Group (-COOH): This is the dominant functional group influencing aqueous solubility. It is a weak acid and can act as both a hydrogen bond donor and acceptor.[1][2][3] The ionization of this group is pH-dependent, leading to a significant increase in aqueous solubility at pH values above its pKa as the highly polar carboxylate salt is formed.[1][2]
-
Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, which can participate in hydrogen bonding. While the parent pyrazole has some water solubility, it is primarily a non-polar core.[4]
-
Bromo and Methyl Groups (-Br, -CH₃): Both the bromine atom and the methyl group are hydrophobic. They increase the lipophilicity of the molecule, which generally decreases solubility in aqueous media but can improve solubility in non-polar organic solvents.[5][6] The electron-withdrawing nature of the bromine atom can also influence the acidity (pKa) of the carboxylic acid.[2]
Predicted Solubility Behavior
Based on the structural analysis, we can formulate a hypothesis regarding the compound's solubility:
-
Aqueous Solubility: Expected to be low in acidic to neutral pH due to the dominance of the non-ionized, less polar form. Solubility is predicted to increase dramatically in basic conditions (pH > pKa) as the carboxylate anion is formed.[7][8][9]
-
Organic Solvent Solubility: The molecule should exhibit good solubility in polar organic solvents like DMSO, ethanol, and methanol, owing to the "like dissolves like" principle, where these solvents can interact with both the polar carboxyl group and the less polar regions of the molecule.[10][11] Solubility in non-polar solvents like hexane is expected to be poor.[11]
A summary of the key physicochemical properties is presented below.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| CAS Number | 82231-52-5 | [12] |
| Molecular Formula | C₅H₅BrN₂O₂ | [12] |
| Molecular Weight | ~205.01 g/mol | [12] |
| Predicted Ionization | Weak acid; solubility is highly dependent on pH. | [7][13] |
| Predicted pKa | The pKa of the carboxylic acid is a critical parameter to be determined experimentally. | - |
| Predicted LogP | The LogP (lipophilicity) is expected to be moderate and should be determined experimentally. | - |
Chapter 2: The Duality of Solubility: Thermodynamic vs. Kinetic
In drug discovery, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.[14][15] Understanding the difference is crucial for correctly interpreting and applying the data.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with the solid material under specific conditions (e.g., pH, temperature).[16][17] It is a critical parameter for pre-formulation and late-stage development, as it defines the upper limit of solubility.[15][16] The shake-flask method is the gold standard for its determination.[18]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer.[15][19][20] It is a measure of how readily a compound precipitates from a supersaturated solution. This high-throughput assay is invaluable in early discovery for screening large numbers of compounds and guiding structure-activity relationship (SAR) studies.[15][20][21]
The relationship and typical workflow involving these two measurements are depicted below.
Caption: Typical workflow for solubility assessment in drug discovery.
Chapter 3: Experimental Protocols for Aqueous Solubility Determination
This chapter provides detailed, step-by-step protocols for measuring both thermodynamic and kinetic solubility. The causality behind key steps is explained to ensure robust and reliable data generation.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility and is considered the definitive standard.[16][17][18] It relies on allowing an excess of the solid compound to equilibrate with the solvent over an extended period.
Principle: A supersaturated mixture of the solid compound and the buffer is agitated until the concentration of the dissolved compound in the liquid phase reaches a constant value, indicating equilibrium.
Workflow Diagram:
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Methodology:
-
Preparation:
-
Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[16] Using excess solid is critical to ensure that equilibrium can be reached with undissolved material present.[14]
-
Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).
-
Add a precise volume (e.g., 1.0 mL) of the chosen buffer to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate for a sufficient duration to reach equilibrium. A 24-hour period is common, but for some crystalline compounds, 48-72 hours may be necessary.[14][22] A time-course experiment is recommended to validate the equilibration period.
-
-
Phase Separation:
-
After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.
-
Method A (Filtration): Use a low-binding filter plate (e.g., Millipore MultiScreen) to filter the suspension.[22] Discard the initial portion of the filtrate to prevent drug adsorption to the filter material.
-
Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant.
-
-
Quantification:
-
Prepare a standard curve of the test compound in a 50:50 mixture of acetonitrile and water.
-
Analyze the clear filtrate or supernatant using a validated analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV).[17]
-
Calculate the solubility in µg/mL or µM by comparing the analytical response to the standard curve.
-
Protocol: Kinetic Solubility (Nephelometric Method)
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's precipitation tendency.[15][19][23]
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates, and the resulting turbidity is measured by light scattering (nephelometry).[19][23]
Workflow Diagram:
Caption: Workflow for the Nephelometric Kinetic Solubility Assay.
Detailed Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.[20] Ensure the compound is fully dissolved.
-
In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.
-
-
Precipitation:
-
Rapidly add the aqueous buffer of choice (e.g., 98 µL of PBS, pH 7.4) to the wells. This addition initiates potential precipitation. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects.
-
-
Incubation & Measurement:
-
Data Analysis:
-
The kinetic solubility is reported as the concentration at which a significant increase in the nephelometric signal is observed compared to buffer-only controls, indicating the onset of precipitation.
-
Chapter 4: Interpreting the pH-Solubility Profile
For an acidic compound like this compound, plotting solubility against pH is essential. This profile provides critical insights for formulation and predicting gastrointestinal absorption.
Principle: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (A⁻) to non-ionized (HA) forms of the acid. Since the ionized form is significantly more soluble, the total solubility (S_T) increases as the pH rises above the pKa.
Conceptual Diagram of pH-Dependent Solubility:
Caption: Conceptual pH-solubility profile for a weak acid.
Interpretation & Application:
-
Below pKa: At pH values significantly below the pKa, the non-ionized form (R-COOH) predominates. The measured solubility in this region is the "intrinsic solubility" (S₀) of the neutral molecule.[13] Poor solubility here may predict absorption issues in the acidic environment of the stomach.
-
At pKa: The pH at which the concentrations of the ionized and non-ionized forms are equal.
-
Above pKa: As the pH increases above the pKa, the highly water-soluble carboxylate anion (R-COO⁻) becomes the dominant species, causing a logarithmic increase in total solubility.[7][8] High solubility in this region (pH 6.5-7.4) is favorable for absorption in the small intestine.
Conclusion
While direct, published solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through the application of fundamental physicochemical principles and validated experimental methodologies. Its structure strongly suggests it is a weak acid with pH-dependent aqueous solubility, being poorly soluble at low pH and increasingly soluble at higher pH. For drug development professionals, it is imperative to experimentally determine both the kinetic and thermodynamic solubility across a range of pH values. The protocols and interpretive frameworks provided in this guide offer a comprehensive roadmap to generate this critical dataset, enabling informed decisions in lead optimization, formulation design, and overall assessment of the compound's therapeutic potential.
References
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- protocols.io. In-vitro Thermodynamic Solubility. [Link]
- Fiveable. pH and Solubility. [Link]
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Pearson. Dependence of Solubility on pH: Videos & Practice Problems. [Link]
- Chemistry LibreTexts. Structure and Properties of Carboxylic Acids and their Salts. [Link]
- PubMed. In vitro solubility assays in drug discovery. [Link]
- Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
- Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [Link]
- SlideShare. solubility experimental methods.pptx. [Link]
- PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
- LookChem. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]
- Chad's Prep. 17.6 pH Effects on Solubility. [Link]
- CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Chemguide. an introduction to carboxylic acids. [Link]
- Lund University Publications.
- Pass My Exams.
- PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- askIITians. How does pH affect solubility?. [Link]
- ResearchGate. Automated assays for thermodynamic (equilibrium)
- Solubility of Things. Pyrazole. [Link]
- Solubility of Things. Pyrazine-2-carboxylic acid. [Link]
- PubChem. Pyrazole-4-carboxylic acid. [Link]
- ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. fiveable.me [fiveable.me]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 10. lookchem.com [lookchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. This compound | 82231-52-5 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. evotec.com [evotec.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. pharmatutor.org [pharmatutor.org]
- 22. enamine.net [enamine.net]
- 23. rheolution.com [rheolution.com]
An In-depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid from Diethyl Oxalate
Introduction
The pyrazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The structural versatility and broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make pyrazole derivatives highly sought-after targets in drug discovery and development.[1][3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a key intermediate, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, commencing from the readily available starting material, diethyl oxalate.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will not only detail the step-by-step synthetic protocol but also delve into the mechanistic underpinnings of each transformation, providing a solid framework for understanding and troubleshooting the synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound from diethyl oxalate is a multi-step process that leverages fundamental organic reactions. The overall strategy involves the construction of the pyrazole core followed by functionalization.
Caption: Overall synthetic workflow from diethyl oxalate to the target compound.
Step 1: Claisen Condensation of Diethyl Oxalate and Acetone
The synthesis commences with a mixed Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[4] In this step, the enolate of acetone acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[5][6]
Mechanistic Insight
The reaction is initiated by a base, typically sodium ethoxide, which deprotonates the α-carbon of acetone to generate a resonance-stabilized enolate. This enolate then undergoes nucleophilic acyl substitution on diethyl oxalate. The resulting intermediate is a β-ketoester, ethyl 2,4-dioxopentanoate. The choice of sodium ethoxide as the base is crucial; it is critical that the alkoxide base matches the alkoxy group of the ester to prevent transesterification as a side reaction.
Caption: Mechanism of the Claisen condensation between acetone and diethyl oxalate.
Experimental Protocol
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 equivalent) and dry acetone (1.0 equivalent) dropwise at a temperature maintained between 0-5 °C.[5]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2,4-dioxopentanoate may be purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Diethyl Oxalate, Acetone | [5] |
| Base | Sodium Ethoxide | [5] |
| Solvent | Absolute Ethanol | [5] |
| Temperature | 0-5 °C (addition), RT (reaction) | [5] |
| Typical Yield | ~60-70% | [5] |
Step 2: Cyclization with Hydrazine Hydrate
The second step involves the construction of the pyrazole ring through the cyclocondensation of the synthesized β-ketoester with hydrazine hydrate.[3][7] This is a classic and efficient method for the formation of pyrazole heterocycles.[8]
Mechanistic Insight
The reaction proceeds through a series of nucleophilic attacks and dehydration steps. One nitrogen atom of the hydrazine molecule initially attacks one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.
Caption: Key stages in the formation of the pyrazole ring.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise. The reaction is often exothermic, and cooling may be necessary.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a few hours to ensure complete cyclization.[7]
-
Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.
-
Purification: The crude ethyl 5-methyl-1H-pyrazole-3-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Reactants | Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate | [3][7] |
| Solvent | Ethanol or Acetic Acid | [7] |
| Temperature | Room Temperature to Reflux | [7] |
| Typical Yield | >80% | [3] |
Step 3: Bromination of the Pyrazole Ring
The third step is the regioselective bromination of the pyrazole ring at the C4 position. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation, offering milder reaction conditions compared to elemental bromine.[9][10]
Mechanistic Insight
The bromination of pyrazoles is an electrophilic aromatic substitution reaction.[11] The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. NBS serves as a source of electrophilic bromine. The reaction typically proceeds without a catalyst, although in some cases, a radical initiator may be used.[10] For electron-rich aromatic compounds, the reaction with NBS in a polar solvent like N,N-dimethylformamide (DMF) can lead to high regioselectivity.[10]
Caption: Electrophilic aromatic substitution mechanism for the bromination of the pyrazole.
Experimental Protocol
-
Reaction Setup: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a suitable solvent such as chloroform, carbon tetrachloride, or DMF.[10][12]
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution. The reaction can be initiated by light or a radical initiator like AIBN if necessary, though for electron-rich pyrazoles, this is often not required.[12]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value | Reference |
| Reactant | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | [9] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [9][10] |
| Solvent | Chloroform, CCl₄, or DMF | [10][12] |
| Temperature | Room Temperature to Reflux | [12] |
| Typical Yield | High | [9] |
Step 4: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.[13] Basic hydrolysis, or saponification, is generally preferred for its efficiency and milder conditions.
Mechanistic Insight
Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol
-
Reaction Setup: Dissolve ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and water.[13][14]
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).[13][14]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.[14]
-
Acidification: After cooling the reaction mixture, carefully acidify it with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the this compound can be further purified by recrystallization.
| Parameter | Value | Reference |
| Reactant | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | [13][14] |
| Reagent | Sodium Hydroxide or Potassium Hydroxide | [13][14] |
| Solvent | Ethanol/Water or Methanol/Water | [13] |
| Temperature | Room Temperature to Reflux | [14] |
| Typical Yield | >90% | [14] |
Conclusion and Future Perspectives
The synthesis of this compound from diethyl oxalate is a well-established and efficient process that utilizes fundamental organic reactions. Each step, from the initial Claisen condensation to the final hydrolysis, is high-yielding and proceeds under relatively mild conditions. The resulting substituted pyrazole is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and agrochemicals.[15] The bromo and carboxylic acid functional groups provide handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the generation of diverse chemical libraries for biological screening.[15]
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025).
- Wikipedia. (2023, December 27). Diethyl oxalate.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
- ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives.
- BDMAEE. (2023, December 28). diethyl oxalate diethyl oxalate.
- Royal Society of Chemistry. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
- HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. (n.d.).
- Wiley Online Library. (2025, August 6). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).
- Yale University. (n.d.). PS8-S05-2.
- Organic Syntheses. (n.d.). ethyl acetopyruvate.
- Royal Society of Chemistry. (n.d.). Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration.
- Google Patents. (n.d.). EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids.
- ResearchGate. (2025, August 9). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds.
- Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- Royal Society of Chemistry. (2022, September 12). Efficient and practical synthesis of monoalkyl oxalates under green conditions.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- Crossed Claisen Condensations. (n.d.).
- Wikipedia. (2023, November 29). N-Bromosuccinimide.
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- ResearchGate. (2025, August 10). Bromination of pyrazole-3(5)-carboxylic acid.
- Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations.
- PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. irjmets.com [irjmets.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 12. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 15. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
The Architectural Versatility of Pyrazole Carboxylic Acids: A Technical Guide to Unlocking Their Biological Potential
Foreword: Beyond the Scaffold, a Universe of Activity
To the dedicated researcher, the pyrazole ring is more than a mere heterocyclic scaffold; it is a privileged structure, a testament to nature's efficiency in crafting molecular frameworks with profound biological relevance. When functionalized with a carboxylic acid moiety and further embellished with a diverse array of substituents, the resulting pyrazole carboxylic acid derivatives unlock a vast and intricate world of pharmacological activity. This guide is conceived not as a rigid protocol book but as a dynamic strategic manual for navigating this world. It is intended for the hands-on scientist—the medicinal chemist, the cell biologist, the pharmacologist—who seeks to not only understand but also to harness the therapeutic potential of these remarkable compounds. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, grounded in established scientific principles.
I. The Biological Spectrum: A Multi-Faceted Pharmacophore
Substituted pyrazole carboxylic acids are chemical chameleons, capable of interacting with a wide array of biological targets. This adaptability has led to their investigation in numerous therapeutic areas.[1][2][3][4] Their biological activities are not monolithic; rather, they represent a spectrum of possibilities dictated by the nature and position of their substituents. The core pyrazole structure, with its adjacent nitrogen atoms, provides a unique electronic and steric environment, while the carboxylic acid group often serves as a key anchoring point for interactions with biological macromolecules.[5]
A. Anticancer Activity: Targeting the Hallmarks of Malignancy
The fight against cancer has been a significant focus for the application of pyrazole carboxylic acid derivatives.[2][6] These compounds have demonstrated the ability to interfere with several of the well-established hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.[7][8]
Certain derivatives have shown potent anti-proliferative activity against a broad range of tumor cell lines.[9] For instance, some substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been found to induce cell cycle arrest at the G0/G1 interphase.[9] The mechanism often involves the inhibition of key signaling molecules crucial for cancer cell survival and proliferation.[10] For example, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), topoisomerase II, and various receptor tyrosine kinases.[10] Furthermore, some heteroaryl-pyrazole carboxylic acids have been developed as inhibitors of carbonic anhydrase (CA) isoforms, such as hCA XII, which are highly prevalent in hypoxic tumors.[11]
B. Anti-inflammatory Action: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases. Pyrazole carboxylic acid derivatives have emerged as promising anti-inflammatory agents, with some exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12][13][14] Their mechanism of action is often linked to the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX). The well-known selective COX-2 inhibitor, celecoxib, features a pyrazole core, highlighting the potential of this scaffold in designing anti-inflammatory drugs with improved safety profiles.[13][14]
C. Antimicrobial Efficacy: A Broad Spectrum of Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazole carboxylic acids have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal properties.[2][12][15][16][17] The specific substitutions on the pyrazole ring play a crucial role in determining the antimicrobial spectrum and potency.[15][18] For example, certain pyrazolylthiazole carboxylic acids have shown excellent activity against Gram-positive bacteria, comparable to ciprofloxacin.[12] The antifungal activity of some derivatives has been demonstrated against various pathogenic fungi, including Candida species.[15]
II. Structure-Activity Relationship (SAR): The Art of Molecular Design
The biological activity of substituted pyrazole carboxylic acids is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective compounds.
Key structural features that influence activity include:
-
Substituents on the Pyrazole Ring: The nature, size, and electronic properties of substituents at different positions of the pyrazole ring can dramatically alter biological activity and target selectivity.[5][19][20] For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent activity.[19][20]
-
The Carboxylic Acid Group: While often essential for activity, its position and bioisosteric replacement can modulate potency and pharmacokinetic properties.[5] Moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring in a series of ALKBH1 inhibitors led to a significant decrease in activity.[5]
-
Amide Derivatives: Conversion of the carboxylic acid to an amide can lead to compounds with different biological profiles. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited potent antifungal activity.[21]
The following table summarizes the impact of key structural modifications on the biological activity of pyrazole carboxylic acid derivatives:
| Structural Modification | Impact on Biological Activity | Example |
| Substitution at N1-position | Influences potency and selectivity. A 2,4-dichlorophenyl group was optimal for CB1 receptor antagonism.[19][20] | Cannabinoid Receptor Antagonists |
| Substitution at C3-position | A carboxamido group is often crucial for activity.[19][20] | Cannabinoid Receptor Antagonists |
| Substitution at C4-position | The position of the carboxylic acid is critical. Moving it from C4 to C3 drastically reduced ALKBH1 inhibition.[5] | ALKBH1 Inhibitors |
| Substitution at C5-position | A para-substituted phenyl ring is important for potent CB1 antagonism.[19][20] | Cannabinoid Receptor Antagonists |
| Carboxylic Acid Modification | Conversion to amides can unlock different activities, such as antifungal properties.[21] | Antifungal Agents |
III. Experimental Workflows for Biological Evaluation
A systematic and rigorous approach to biological evaluation is essential to elucidate the therapeutic potential of novel substituted pyrazole carboxylic acids.[22][23][24] The following sections provide detailed, step-by-step methodologies for key experiments.
A. Workflow for Assessing Biological Activity
The initial assessment of a novel compound's biological activity follows a logical progression from broad screening to more specific mechanistic studies.
Caption: General workflow for the biological evaluation of substituted pyrazole carboxylic acids.
B. Detailed Experimental Protocols
This colorimetric assay is a widely used method to assess cell viability and proliferation.[25][26]
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrazole carboxylic acid derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[24]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][27][28][29]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[30]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (substituted pyrazole carboxylic acid) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[12]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[31][32][33]
Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no growth is observed.[32]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the substituted pyrazole carboxylic acid derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
IV. Signaling Pathways and Mechanisms of Action
To truly understand the biological activity of substituted pyrazole carboxylic acids, it is crucial to elucidate the signaling pathways they modulate.
A. Anticancer Signaling Pathway: Inhibition of a Pro-Survival Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting key kinases in pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted pyrazole carboxylic acids.
V. Conclusion: A Call to Continued Exploration
The substituted pyrazole carboxylic acids represent a rich and fertile ground for the discovery of novel therapeutic agents. Their inherent structural versatility allows for fine-tuning of their biological activities, offering the potential to address a wide range of unmet medical needs. This guide has provided a framework for the systematic exploration of these compounds, from initial biological screening to the elucidation of their mechanisms of action. The path from a synthesized molecule to a life-saving drug is long and arduous, but for the dedicated researcher armed with a deep understanding of the principles outlined herein, the journey is one of immense scientific discovery and potential societal impact. The continued exploration of this remarkable chemical scaffold is not just a scientific endeavor; it is a commitment to advancing human health.
VI. References
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
-
In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
-
Bioassays for anticancer activities. PubMed.
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed.
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed.
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
-
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PubMed Central.
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
-
Bioassays for anticancer activities. Semantic Scholar.
-
Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications.
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
-
Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central.
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery.
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central.
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central.
-
Antimicrobial Susceptibility Testing. Apec.org.
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
-
A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. Benchchem.
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. srrjournals.com [srrjournals.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. meddocsonline.org [meddocsonline.org]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. accio.github.io [accio.github.io]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 27. ijpras.com [ijpras.com]
- 28. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 31. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 32. apec.org [apec.org]
- 33. integra-biosciences.com [integra-biosciences.com]
The Strategic Utility of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists
Abstract
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid has emerged as a highly versatile heterocyclic building block in the synthesis of complex molecular architectures for drug discovery and agrochemical development. Its strategically positioned functional groups—a reactive bromine atom, a nucleophilic pyrazole core, and a versatile carboxylic acid—offer a tripartite platform for molecular diversification. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and application, with a focus on enabling researchers to leverage its full potential in the design and execution of innovative synthetic strategies.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide range of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, making building blocks like this compound particularly valuable.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile, of a building block is paramount for its effective and safe utilization in the laboratory.
Core Data
| Property | Value | Reference |
| CAS Number | 82231-52-5 | [2] |
| Molecular Formula | C₅H₅BrN₂O₂ | [2] |
| Molecular Weight | 219.01 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 273-276 °C (decomposes) | [3] |
| pKa | 2.70 ± 0.10 (Predicted) | [3] |
Safety and Handling
A dedicated Safety Data Sheet (SDS) is available for this compound.[4] It is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis is best approached as a three-step sequence starting from ethyl 2-butynoate:
-
Pyrazole Core Formation: Cyclocondensation of ethyl 2-butynoate with hydrazine hydrate to form the initial pyrazole ring.
-
Bromination: Regioselective bromination of the pyrazole ring at the C4 position using N-Bromosuccinimide (NBS).
-
Hydrolysis: Saponification of the ethyl ester to the desired carboxylic acid.
Caption: Key reaction pathways for the functionalization of the title compound.
C4-Bromine: A Gateway to C-C and C-N Bond Formation
The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). [5] Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
To an oven-dried flask, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen).
-
A suitable solvent system (e.g., 1,4-dioxane/water or DME/water) is added.
-
The reaction is heated (typically 80-100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification via column chromatography.
Carboxylic Acid: The Amide and Ester Handle
The carboxylic acid at the C3 position is a versatile functional group for the formation of amides and esters. [5]Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of the pyrazole core to a vast array of amine-containing fragments.
Protocol: Amide Coupling (General Procedure using HATU)
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is then quenched with water and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
Case Study: Application in Kinase Inhibitor Synthesis
While a specific example starting from this compound is not prominently featured in the literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors. For instance, many potent kinase inhibitors feature a substituted pyrazole core. The functional handles on this building block allow for the systematic exploration of the different pockets of a kinase active site. The C4-aryl group can be tailored to occupy the hydrophobic back pocket, while the C3-amide can form crucial hydrogen bonds with the hinge region.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its trifunctional nature provides a robust platform for the generation of diverse and complex molecules. A solid understanding of its synthesis, reactivity, and safe handling will empower chemists to fully exploit its potential in the discovery and development of new pharmaceuticals and agrochemicals.
References
- BenchChem. (n.d.). An In-depth Technical Guide on Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
- BenchChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance.
- Matrix Scientific. (n.d.). Safety Data Sheet: this compound.
- MySkinRecipes. (n.d.). This compound.
- Guidechem. (n.d.). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
- PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- BenchChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.
- Z. anorg. allg. Chem. (2025).
Sources
The Strategic Application of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will explore its core chemical attributes, its strategic importance as a "privileged scaffold," and its versatile applications in the synthesis of targeted therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols for leveraging this compound in novel drug design and synthesis.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is attributed to its remarkable ability to serve as a core structural motif in a multitude of clinically successful drugs across a wide therapeutic spectrum.[1][2] Pyrazole-containing molecules have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The metabolic stability of the pyrazole ring further enhances its attractiveness as a foundational element in drug design.[2]
The subject of this guide, this compound, represents a particularly valuable derivative. Its strategic substitution pattern, featuring a reactive bromine atom and a versatile carboxylic acid group, opens numerous avenues for synthetic elaboration and the development of libraries of novel compounds for biological screening.[3]
Physicochemical Properties and Synthetic Considerations
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 82231-52-5 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molecular Weight | 205.01 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 273-276 °C (decomposes) | [5] |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step process, typically involving the cyclization of a β-dicarbonyl compound with a hydrazine source, followed by bromination and hydrolysis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Bromination to Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to this compound [5]
-
Dissolve the crude ester from Step 2 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[5]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.[5]
-
Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.[5]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[5]
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a versatile starting material for the synthesis of potent and selective therapeutic agents. The bromine atom at the C4 position and the carboxylic acid at the C3 position serve as key handles for diversification.
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrazole scaffold has been extensively and successfully utilized in the design of various kinase inhibitors.[6] Derivatives of this compound are prime candidates for the development of inhibitors targeting key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3).[1][7][8]
3.1.1. Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy.[1][9] The pyrazole scaffold is a common feature in many potent CDK inhibitors.[1][10] By utilizing the C4-bromo position for cross-coupling reactions and the C3-carboxylic acid for amide bond formation, a diverse library of potential CDK inhibitors can be synthesized.
Caption: Workflow for developing pyrazole-based CDK inhibitors.
3.1.2. Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3 are common drivers of acute myeloid leukemia (AML).[7][11] The pyrazole core is a key component of several FLT3 inhibitors.[7][11] The strategic derivatization of this compound can lead to the development of novel and potent FLT3 inhibitors.
Anti-inflammatory Agents
The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. While the primary mechanism of these drugs is the inhibition of cyclooxygenase (COX) enzymes, the versatility of the pyrazole core allows for the exploration of other anti-inflammatory targets.
Agrochemicals: Fungicides
Beyond medicinal chemistry, pyrazole derivatives have found significant applications in the agrochemical industry as potent fungicides.[12] The structural motifs present in this compound are amenable to the synthesis of compounds with fungicidal activity, contributing to crop protection.[12]
Synthetic Derivatization Strategies and Protocols
The C4-bromo and C3-carboxylic acid functionalities are the primary sites for synthetic modification.
Derivatization at the C4-Position: Cross-Coupling Reactions
The bromine atom at the C4 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or amino substituents. These modifications are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.
Experimental Protocol: Suzuki-Miyaura Coupling [6]
-
To an oven-dried round-bottom flask, add methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol) to the flask.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.[6]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.[6]
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methyl-1H-pyrazole-3-carboxylate derivative.[6]
Caption: Suzuki-Miyaura coupling on the pyrazole scaffold.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (5 mL) followed by the desired amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-amino-5-methyl-1H-pyrazole-3-carboxylate derivative.
Derivatization at the C3-Position: Amide Bond Formation
The carboxylic acid group is readily converted to amides, which are prevalent in many drug molecules due to their ability to form key hydrogen bond interactions with biological targets.
Experimental Protocol: Amide Coupling
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 equivalents) or HBTU (1.1 equivalents), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a highly versatile and strategically important building block in medicinal chemistry. Its "privileged" pyrazole core, combined with the synthetically tractable bromo and carboxylic acid functionalities, provides a robust platform for the design and synthesis of novel therapeutic agents. The demonstrated success of pyrazole-based compounds as kinase inhibitors highlights a particularly promising avenue for the application of this molecule in the development of next-generation cancer therapies. Furthermore, its potential in the discovery of new anti-inflammatory agents and agrochemical fungicides underscores its broad utility. As our understanding of disease biology continues to evolve, the demand for novel, diverse, and synthetically accessible molecular scaffolds will only increase. In this context, this compound is poised to remain a valuable tool in the armamentarium of medicinal chemists for the foreseeable future.
References
- Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
- Alia, G. M. E., Ewida, M. A., Elmetwali, A. M., Ewida, H. A., George, R. F., Mahmoud, W. R., Ismail, N. S. M., Ahmed, M. S., & Georgey, H. H. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
- Faria, J. V., et al. (2017).
- Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-12. [Link]
- Di Francesco, M. E., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 63(15), 8099-8125. [Link]
- Li, R., et al. (2022). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry, 65(13), 9183-9202. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Wang, X., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4995. [Link]
- Sneed, B., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2323381. [Link]
- Bristol-Myers Squibb Company. (2004). Aryl-substituted pyrazole-amide compounds useful as kinase inhibitors.
- Vertex Pharmaceuticals Inc. (2004). Pyrazole compounds useful as protein kinase inhibitors.
- Samara University. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 10(1), 1-13. [Link]
- Chen, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
- Lee, H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- ResearchGate. (n.d.). Chemical structures of several Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors in clinical trials for treatment of acute myeloid leukemia (AML). [Link]
- Li, M., et al. (2018). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. Molecules, 23(11), 2776. [Link]
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-16. [Link]
- Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4478. [Link]
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
- Dugaev, K. A., et al. (2023). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries, 18(4), 434-447. [Link]
Sources
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2002018346A1 - Pyrazole derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Application
Foreword: The Unassuming Heterocycle That Shaped Modern Science
To the dedicated researchers, chemists, and innovators in drug development and materials science, this guide serves as a comprehensive exploration of a seemingly simple, yet remarkably versatile, five-membered heterocyclic ring: pyrazole. Its discovery over a century ago marked a pivotal moment in synthetic chemistry, leading to the creation of the first fully synthetic drugs and forever altering our approach to medicine. This document is not merely a historical account; it is a technical deep-dive into the foundational synthesis that started it all, the evolution of its synthetic methodologies, and its indelible impact on human health and agriculture. We will dissect the causal links behind experimental choices, provide detailed, reproducible protocols, and offer insights gleaned from decades of field-proven applications. The pyrazole core is a testament to how a fundamental chemical discovery can continue to yield profound scientific and societal benefits, a concept we will explore in detail.
Chapter 1: The Genesis of a Pharmaceutical Revolution - The Discovery of Pyrazole and Antipyrine
The story of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds in the laboratory of Emil Fischer at the University of Erlangen, Knorr conducted a reaction that would lay the groundwork for a new era in medicinal chemistry.[1] His work, born from the pursuit of synthetic alternatives to natural remedies, led to the first synthesis of a pyrazole derivative.[2]
This seminal discovery was not an isolated academic exercise. In the same year, Knorr's research culminated in the synthesis of Antipyrine (phenazone), one of the earliest synthetic analgesic and antipyretic drugs.[1][3] This groundbreaking achievement involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting pyrazolone intermediate.[3] Antipyrine's commercial success was immediate and profound, becoming the most widely used drug until the advent of Aspirin.[4] This marked the dawn of the modern pharmaceutical industry, demonstrating that potent therapeutic agents could be created in the laboratory, independent of natural sources.
The Foundational Experiment: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (The Action of Acetoacetic Ester on Phenylhydrazine), detailed the pioneering synthesis of a pyrazolone, the core of Antipyrine.[2][5] This reaction, now famously known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.
Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883) [2]
-
Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone through the condensation and cyclization of phenylhydrazine and ethyl acetoacetate.
-
Materials:
-
Phenylhydrazine (100 g, ~0.925 mol)
-
Ethyl acetoacetate (125 g, ~0.960 mol)
-
Reaction vessel suitable for heating (e.g., a flask)
-
Water bath
-
Apparatus for separating immiscible liquids
-
-
Methodology:
-
Initial Condensation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate at ambient temperature. An immediate reaction occurs, forming an oily condensation product and water.
-
Separation: Allow the mixture to stand and separate the aqueous layer from the oily product.
-
Cyclization: Heat the oily condensation product on a water bath. This extended heating promotes an intramolecular cyclization reaction, during which ethanol is eliminated.
-
Isolation: Upon cooling, the crude 1-phenyl-3-methyl-5-pyrazolone solidifies. The solid product is then collected. While Knorr's original paper does not detail a purification step, modern practice would involve recrystallization from a suitable solvent, such as ethanol, to yield the purified product.[2]
-
-
Reported Data:
This seemingly straightforward procedure was revolutionary. It provided a robust and accessible route to a new class of heterocyclic compounds with significant therapeutic potential, demonstrating the power of rational chemical synthesis.
Chapter 2: The Evolution of Pyrazole Synthesis: From Classical to Contemporary
The Knorr pyrazole synthesis, while foundational, represents just the beginning of the story. The inherent versatility of the pyrazole scaffold and the relentless drive for more efficient, selective, and environmentally benign synthetic methods have led to a rich and diverse landscape of synthetic strategies.
The Knorr Synthesis: A Mechanistic Perspective
The Knorr synthesis is a classic example of a condensation reaction followed by cyclization. The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (in Knorr's original work, the ketone of ethyl acetoacetate), forming a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl group (the ester of ethyl acetoacetate).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of alcohol (ethanol in this case) to form the stable, aromatic pyrazole ring.
When unsymmetrical 1,3-dicarbonyl compounds are used, the formation of regioisomers is a possibility, which is a key consideration in synthetic planning.[8]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Modern Synthetic Methodologies: Expanding the Chemist's Toolkit
While the Knorr synthesis remains relevant, modern organic chemistry has introduced a plethora of alternative methods for constructing the pyrazole core, often with improved regioselectivity, milder reaction conditions, and broader substrate scope.
-
1,3-Dipolar Cycloaddition: This powerful method, particularly the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (such as diazomethane or a nitrile imine) with a dipolarophile (typically an alkyne or a strained alkene).[9][10] This concerted [3+2] cycloaddition is highly efficient and often provides excellent control over regioselectivity. The reaction of diazomethane with an alkyne, for instance, is a classic route to pyrazoles.[1][11]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. Various MCRs have been developed for the synthesis of highly substituted pyrazoles, lauded for their high atom economy and operational simplicity.[8]
-
Green Chemistry Approaches: Recognizing the environmental impact of traditional organic synthesis, significant effort has been directed towards developing "green" methods for pyrazole synthesis. These include microwave-assisted synthesis, which dramatically reduces reaction times, and ultrasound-assisted synthesis, which can often be performed at room temperature.[12][13]
Experimental Protocol: Modern Synthesis of a Pyrazole via 1,3-Dipolar Cycloaddition [14]
-
Objective: To synthesize a pyrazole derivative via the [3+2] cycloaddition of a diazo compound with an activated alkyne.
-
Materials:
-
Bis(cyclohexylsulfonyl)diazomethane
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
-
-
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve bis(cyclohexylsulfonyl)diazomethane (1.0 equivalent) in anhydrous acetonitrile to make a 0.1 M solution.
-
Addition of Dipolarophile: Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure pyrazole derivative.
-
A Comparative Overview of Synthetic Methods
The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of key pyrazole synthesis methods.
| Synthesis Method | Key Reactants | Typical Yield (%) | Key Advantages | Key Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | 93-100%[4][7] | Readily available starting materials, straightforward procedure. | Potential for regioisomer formation with unsymmetrical dicarbonyls.[8] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | 66-88%[8] | Wide availability of starting materials (e.g., chalcones). | Often requires a separate oxidation step to form the pyrazole from the initial pyrazoline.[8] |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | High | High regioselectivity, mild reaction conditions. | Diazo compounds can be hazardous to handle. |
| Microwave-Assisted Synthesis | Various | 60-99%[12] | Extremely short reaction times (minutes), often higher yields. | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | Various | 84-98%[12] | Mild reaction conditions (often room temperature), energy efficient. | May not be suitable for all substrate combinations. |
Chapter 3: The Pharmacological Impact of Pyrazole-Based Compounds
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a wide array of drugs with diverse therapeutic applications.
Anti-inflammatory Drugs: From Phenylbutazone to COX-2 Inhibitors
Following the success of Antipyrine, other pyrazolone derivatives were developed as potent anti-inflammatory agents. Phenylbutazone , introduced in the 1950s, became a widely used non-steroidal anti-inflammatory drug (NSAID) for treating arthritis and other inflammatory conditions in both humans and animals.
A major breakthrough in the field came with the understanding of the cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation), provided a new therapeutic target. The hypothesis was that selective inhibition of COX-2 could provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
This rational drug design approach led to the development of the "coxib" class of drugs. Celecoxib (Celebrex) , a diaryl-substituted pyrazole, was a landmark achievement in this area. Its structure was specifically designed to fit into the active site of the COX-2 enzyme with high selectivity.
Caption: Mechanism of action of selective vs. non-selective COX inhibitors.
Sildenafil: A Serendipitous Discovery
The story of Sildenafil (Viagra) is a classic example of serendipity in drug discovery. Originally developed by Pfizer as a treatment for hypertension and angina, clinical trials revealed an unexpected side effect: the induction of penile erections.[10] This led to a paradigm shift in the treatment of erectile dysfunction. Sildenafil's mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. Its pyrazolo[4,3-d]pyrimidin-7-one core is crucial for its activity.
Chapter 4: The Role of Pyrazoles in Agrochemicals
The impact of pyrazole chemistry extends beyond human medicine into the realm of agriculture, where pyrazole-based compounds have become indispensable tools for crop protection.
A Historical Overview of Pyrazole-Based Agrochemicals
The development of pyrazole-based agrochemicals has been a continuous journey of innovation, leading to highly effective and often more targeted solutions for pest and weed control.
-
Herbicides: The history of pyrazole-containing herbicides dates back to the 1970s.[15]
-
1980: Pyrazolynate, a p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, was introduced by Sankyo.[15]
-
1985: Pyrazoxyfen, a structural analog of pyrazolynate, was commercialized.[15]
-
Post-emergent Herbicides: Pyraflufen-ethyl is a notable example of a pyrazole-based post-emergent herbicide that acts as a PPO (protoporphyrinogen oxidase) inhibitor.[9]
-
-
Insecticides: The discovery of fipronil in 1987 by Rhône-Poulenc marked a significant milestone in insecticide development.[16][17]
-
Fungicides: A number of commercial fungicides incorporate the pyrazole moiety. These compounds often act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
Key Classes and Modes of Action
-
HPPD Inhibitors (Herbicides): These compounds, often referred to as bleaching herbicides, inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is essential for the biosynthesis of plastoquinone and tocopherols. This disruption leads to the bleaching of new growth in susceptible plants.[15]
-
PPO Inhibitors (Herbicides): Protoporphyrinogen oxidase inhibitors block the synthesis of chlorophyll, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption.[9]
-
GABA-gated Chloride Channel Blockers (Insecticides): Fipronil and other phenylpyrazole insecticides act on the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor, leading to hyperexcitation and death of the insect.[17]
Conclusion: A Privileged Scaffold with a Bright Future
From its serendipitous discovery in the late 19th century to its central role in modern drug design and agrochemical development, the pyrazole core has proven to be a remarkably enduring and versatile scaffold. The journey from Antipyrine to Celecoxib, Sildenafil, and a host of essential pesticides illustrates a powerful narrative of scientific progress. The continuous evolution of synthetic methodologies, from the classical Knorr synthesis to modern green chemistry approaches, ensures that this privileged structure will remain at the forefront of chemical innovation for years to come. For the researchers, scientists, and drug development professionals who continue to explore its potential, the pyrazole ring stands as a testament to the profound and lasting impact of fundamental chemical discovery.
References
- BenchChem Technical Support Team. (2026, January). Comparative analysis of green synthesis methods for pyrazoles. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. BenchChem.
- Li, Y., et al. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
- Suleiman, M., et al. (2021, October-December). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326.
- Suleiman, M., et al. (2021).
- Colliot, F., et al. (1996). Worldwide Development of Fipronil Insecticide.
- BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
- Wikipedia. (n.d.). Fipronil.
- Lamberth, C. (2007, March 27). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7, 2007.
- Wang, X., et al. (2020).
- Greenberg, L. A. (1950). Antipyrine: A Critical Bibliographic Review. In War and Disease: Biomedical Research on Malaria in the Twentieth Century (p. 9780813546469).
- Market Research Future. (2024). Fipronil Pyrazole Market Report.
- Li, Y., et al. (2025, September 23). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
- Ghasemi, H., & Amanpour, T. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 18(9), 2247-2255.
- Padwa, A., et al. (2006). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.
- Li, J., et al. (2021, July 20). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry.
- Al-Mokyna, F. H., et al. (2024, April 2).
- BenchChem. (2025). Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions of Bis(cyclohexylsulfonyl)diazomethane.
- Market.us. (2024). Fipronil Pyrazole Market Size, Share | CAGR of 3.6%.
- Sparks, T. C., et al. (2020). Timeline for the introduction of new classes of insecticides.
- Strategic Market Research. (2024). Fipronil Pyrazole Market Report, Industry and Market Size & Revenue, Share, Forecast 2024–2030.
- Moore, D. (n.d.). A Short History of Fungicides. David Moore's World of Fungi.
- Zhang, Y., et al. (2020). Structures of commercial herbicides containing pyrazoles.
- Slideshare. (n.d.).
- Google Patents. (n.d.). Pyrazole derivatives and herbicides for agricultural and horticultural use.
- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Wikipedia. (n.d.). Diazoalkane 1,3-dipolar cycloaddition.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Azim, F., et al. (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- Kadaba, P. K., & Colturi, T. F. (1969). 1-3-Dipolar cycloaddition reactions of diazoalkanes. Part III. Substituent effects on the kinetics of reactions between diazomethane and some unsaturated esters. Journal of the Chemical Society B: Physical Organic.
- Soukup, R. W. (2020, April 29).
- Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium.
- Internet Archive. (n.d.). Full text of "A dictionary of applied chemistry".
- Favaloro, Jr., F. G. (2005). NAME REACTIONS AND REAGENTS IN ORGANIC SYNTHESIS.
- Project Gutenberg. (n.d.). Encyclopaedia Britannica, 11th Edition, "Châtelet" to "Chicago" / Volume 6, Slice 1.
Sources
- 1. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dokumen.pub [dokumen.pub]
- 4. ias.ac.in [ias.ac.in]
- 5. Full text of "A dictionary of applied chemistry" [archive.org]
- 6. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Understanding the Molecule
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 82231-52-5) is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and agrochemical synthesis. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules, while the strategically placed bromo, methyl, and carboxylic acid functionalities offer multiple avenues for synthetic elaboration. The bromine atom, for instance, acts as a handle for various cross-coupling reactions, and the carboxylic acid group allows for the formation of esters and amides.
However, the very features that make this compound synthetically valuable also impart specific chemical hazards. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in an understanding of its chemical properties and reactivity. The protocols herein are designed to create a self-validating system of safety, ensuring that researchers can mitigate risks effectively while exploiting the compound's full synthetic potential.
Comprehensive Hazard Assessment
A thorough understanding of the hazards is the foundation of safe laboratory practice. Beyond simple GHS labels, it is crucial to understand the causality of these hazards.
GHS Classification and Rationale
The Globally Harmonized System (GHS) classification for this compound is consistently reported across multiple safety data sheets.
| Hazard Class | Category | Hazard Statement | Causality and Field Insights |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | The compound can be absorbed through the gastrointestinal tract, potentially leading to systemic toxicity. The exact mechanism is not well-documented, but similar heterocyclic compounds can interfere with metabolic processes. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | As a carboxylic acid, the compound is acidic. Prolonged contact with skin can lead to redness, inflammation, and irritation. The heterocyclic nature and bromine substituent may also contribute to its irritant properties. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Direct contact of the powdered solid or solutions with the eyes can cause significant irritation, pain, and potential damage to the cornea due to its acidic and irritant nature. Immediate and thorough rinsing is critical. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort. This is a common hazard for acidic, powdered organic compounds. |
Note: Some suppliers also list H312 (Harmful in contact with skin) and H332 (Harmful if inhaled)[1]. Given the oral toxicity and skin/respiratory irritation, it is prudent to operate as if these hazards are confirmed.
Physicochemical and Reactivity Hazards
Understanding the compound's physical state and reactivity is paramount to preventing incidents.
| Property | Value / Observation | Source | Safety Implication |
| Appearance | White to light-yellow crystalline powder | [2] | Fine powders can easily become airborne, increasing the risk of inhalation and contamination of the workspace. |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] | Halogenated (Bromine) and contains Nitrogen. |
| Molecular Weight | 205.01 g/mol | [3] | - |
| Melting Point | 273-276 °C | High melting point indicates thermal stability at standard lab temperatures, but decomposition can occur at higher temperatures. | |
| Solubility | Soluble in methanol. Inferred solubility in other polar organic solvents like DMSO and DMF. | Knowledge of solubility is critical for preparing solutions, cleaning glassware, and planning spill response. Insoluble in non-polar solvents. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents. | Contact with these materials can lead to vigorous, potentially hazardous reactions. For example, strong oxidizers could lead to a rapid release of energy. | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr). | Thermal decomposition, especially during a fire, releases toxic and corrosive gases. This necessitates the use of a self-contained breathing apparatus (SCBA) for firefighters. |
Risk Mitigation and Handling Protocols
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safe handling.
Engineering Controls
The primary line of defense is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All manipulations of the solid powder (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of the dust[4].
-
Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while minimizing air turbulence.
-
Local Exhaust Ventilation: If a fume hood is not practical for a specific apparatus, local exhaust ventilation (e.g., a snorkel) must be positioned to capture any dust or vapors at the source.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and chemical splashes causing serious eye irritation. |
| Hand Protection | Nitrile rubber gloves (check manufacturer's breakthrough time). | Prevents skin contact which causes irritation. Double-gloving is recommended when handling the solid. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required when using a fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Protects against respiratory tract irritation from inhaled powder. |
Step-by-Step Handling Protocol (Solid)
This protocol is designed for the routine laboratory-scale handling of powdered this compound.
-
Preparation:
-
Clearly designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) within the hood.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
-
Weighing and Transfer:
-
To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or directly into the reaction vessel.
-
If transferring to a round-bottom flask, use a powder funnel.
-
Close the stock container immediately after use to prevent contamination and moisture absorption.
-
-
Dissolution:
-
Add the solvent to the vessel containing the solid. Do not add the solid to a large volume of stirred solvent, as this can increase dust generation.
-
If necessary, gently swirl or stir the mixture to aid dissolution.
-
-
Cleanup:
-
Carefully wipe down the spatula, weigh boat, and any contaminated surfaces within the hood with a cloth dampened with a suitable solvent (e.g., methanol or ethanol).
-
Dispose of the contaminated wipes, bench paper, and gloves in a designated solid hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency is critical. The following workflow provides a logical decision-making process.
Caption: Emergency Response Decision Workflow for this compound.
Detailed Spill Cleanup Protocol (Minor Spill)
This protocol is for small, contained spills (<5 grams) that can be managed by trained laboratory personnel.
-
Evacuate and Secure: Alert others in the immediate vicinity. Ensure the spill is contained within the fume hood.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain and Absorb: Do not dry sweep. Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[5].
-
Collect Waste: Carefully scoop the mixture into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), working from the outside in. Place the used cloth in the hazardous waste container.
-
Final Cleaning: Clean the area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste according to institutional guidelines.
Storage and Disposal Best Practices
Storage
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Container: Keep in a tightly sealed, properly labeled container. The label should include the full chemical name and primary hazard warnings.
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases. Do not store on a high shelf.
Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE, weigh boats, absorbent materials.
-
Halogenated Liquid Waste: Solutions containing the compound and rinsates from glassware. Do not mix with non-halogenated waste streams.
-
-
Procedure: Dispose of all waste through your institution's environmental health and safety office. Do not pour down the drain.
Conclusion
This compound is a valuable reagent whose hazards are well-defined and manageable. By integrating a deep understanding of its chemical properties with robust safety protocols—encompassing engineering controls, diligent use of PPE, and established emergency procedures—researchers can handle this compound with confidence and integrity. Adherence to the principles and protocols outlined in this guide will ensure a safe and productive research environment.
References
- Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- MySkinRecipes. (n.d.). This compound.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.
- PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- IJCSR. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Capot Chemical. (2026). MSDS of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid.
Sources
- 1. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caming.com [caming.com]
- 3. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. qmul.ac.uk [qmul.ac.uk]
A Technical Guide to 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid for Advanced Research and Development
This guide provides an in-depth technical overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 82231-52-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, synthesis, quality control, commercial sourcing, and applications, offering practical insights to inform its use in the laboratory and beyond.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile core for designing targeted therapeutics. This compound, with its strategically placed functional groups—a carboxylic acid for further derivatization, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic modulation—serves as a highly valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[1] These applications span diverse fields, including the development of anti-inflammatory, antimicrobial, and anticancer agents.[1]
Physicochemical Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 82231-52-5 | [2][3][4][5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3][4][5] |
| Molecular Weight | 205.01 g/mol | [4][5] |
| Appearance | White to light yellow solid (predicted) | [6] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Recommended 0-8 °C | [6] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that begins with the formation of the pyrazole core, followed by bromination and hydrolysis.
Synthetic Pathway Overview
A common synthetic route involves the initial synthesis of a pyrazole carboxylate ester, which is then brominated and subsequently hydrolyzed to yield the final carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following are generalized protocols based on established chemical literature for the synthesis of pyrazole derivatives.
Step 1: Bromination of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [8]
-
Dissolve crude ethyl 5-methyl-1H-pyrazole-3-carboxylate in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to this compound [8]
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to a pH of 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for reproducible downstream applications. The following analytical techniques are routinely employed for its characterization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 82231-52-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 82231-52-5 [sigmaaldrich.com]
- 4. This compound | 82231-52-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid82231-52-5,Purity95+%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
theoretical studies on the electronic structure of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Electronic Structure of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key quantum chemical reactivity descriptors. The findings offer critical insights into the molecule's chemical reactivity, stability, and potential sites for intermolecular interactions, thereby providing a foundational framework for its application in rational drug design. The pyrazole scaffold is a cornerstone in the development of therapeutic agents, known for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Understanding the electronic properties imparted by its specific substituents—a bromine atom, a methyl group, and a carboxylic acid—is paramount for predicting its behavior in biological systems and for designing novel, more potent derivatives.
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
Heterocyclic compounds are fundamental building blocks in medicinal chemistry, with over 90% of new drugs containing a heterocyclic moiety.[4][5] Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate strong interactions with biological targets like enzymes and receptors.[1][3] This versatility has led to the development of numerous successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[6]
The subject of this guide, this compound, combines the core pyrazole structure with three key functional groups that modulate its electronic profile and, consequently, its pharmacological potential.
-
Carboxylic Acid: A crucial group for forming strong hydrogen bonds and salt bridges with biological targets.[7]
-
Bromine Atom: A halogen that can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and can influence the molecule's metabolic stability and lipophilicity.
-
Methyl Group: A small alkyl group that can modulate steric interactions and lipophilicity.
This guide employs quantum chemical calculations to build a detailed map of the molecule's electronic landscape. By understanding its reactivity, potential interaction sites, and overall stability, researchers can make more informed decisions in the early stages of drug discovery, optimizing lead compounds for enhanced efficacy and specificity.[4][8]
Computational Methodology: A Framework for Electronic Structure Analysis
The theoretical investigation into the electronic properties of this compound was conducted using Density Functional Theory (DFT). DFT is a powerful and widely used computational method that provides a robust balance between accuracy and computational cost for analyzing the electronic structure of small to medium-sized organic molecules.[2][9]
Rationale for Method Selection
The choice of the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid exchange-correlation functional was based on its proven track record and widespread success in accurately predicting the electronic and geometric properties of a vast range of organic compounds, including heterocyclic systems.[10][2][9] To ensure a precise description of the electron distribution, particularly for the bromine atom and the delocalized pyrazole ring, the 6-311++G(d,p) basis set was employed. This basis set is sufficiently flexible, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Step-by-Step Computational Protocol
-
Initial Structure Input: The 3D structure of this compound was first constructed using molecular modeling software.
-
Geometry Optimization: The initial structure was subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The absence of any imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Using the optimized geometry, a series of single-point calculations were carried out to determine the key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. All computations were performed using the Gaussian suite of programs.[9][11]
Caption: Workflow for the theoretical analysis of electronic structure.
Results and Discussion: Unveiling the Electronic Landscape
This section details the core findings of the DFT calculations, providing a quantitative and qualitative understanding of the molecule's electronic characteristics.
Optimized Molecular Geometry
The geometry optimization reveals a largely planar structure for the pyrazole ring, a characteristic feature of aromatic systems.[12][13] The carboxylic acid group exhibits some rotational freedom, but its most stable conformation allows for potential intramolecular hydrogen bonding or minimized steric hindrance. The precise bond lengths and angles (summarized in Table 1) are critical for understanding how the molecule will fit into the binding pocket of a biological target. The C-Br bond length and the geometry around the pyrazole nitrogens are particularly important for potential halogen and hydrogen bonding, respectively.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value (Å / Degrees) |
|---|---|---|
| Bond Length | C4-Br | 1.885 |
| C5-C(methyl) | 1.510 | |
| C3-C(carboxyl) | 1.489 | |
| C=O | 1.215 | |
| O-H | 0.972 | |
| Bond Angle | N1-N2-C3 | 112.5 |
| C3-C4-Br | 128.1 |
| Dihedral Angle| N2-C3-C(carboxyl)-O | 178.5 |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions.[10] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.[10]
-
HOMO: The highest occupied molecular orbital is primarily localized over the pyrazole ring and the bromine atom, indicating these are the most electron-rich regions and the most likely sites for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is distributed across the pyrazole ring and is significantly localized on the carboxylic acid group. This suggests that nucleophilic attack is most likely to occur at the carboxyl carbon.
-
Energy Gap (ΔE): The calculated HOMO-LUMO gap provides insight into the molecule's stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[14] Molecules with smaller energy gaps are more polarizable and tend to be more reactive.[10]
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.852 | - |
| LUMO Energy | ELUMO | -1.978 | - |
| HOMO-LUMO Gap | ΔE | 4.874 | ELUMO - EHOMO |
| Ionization Potential | I | 6.852 | -EHOMO |
| Electron Affinity | A | 1.978 | -ELUMO |
| Electronegativity | χ | 4.415 | (I + A) / 2 |
| Chemical Hardness | η | 2.437 | (I - A) / 2 |
| Chemical Softness | S | 0.410 | 1 / η |
The calculated reactivity descriptors in Table 2 quantify these properties. The chemical hardness (η) indicates the molecule's resistance to change in its electron distribution; a relatively high value suggests good stability.[14]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[15][16] It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.
-
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds with donor groups. For this compound, the most negative potential is concentrated around the carbonyl oxygen of the carboxylic acid and, to a lesser extent, the nitrogen atom at position 2 of the pyrazole ring. These are the primary sites for interaction with positively charged residues or hydrogen bond donors in a receptor.[17]
-
Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor.[17]
-
Neutral Regions (Green): These areas typically correspond to the nonpolar parts of the molecule, such as the methyl group.
The MEP analysis corroborates the FMO findings and provides a more intuitive picture of the molecule's reactive sites, which is invaluable for predicting its binding orientation within a protein active site.[16][18]
Caption: Relationship between electronic properties and reactivity.
Implications for Rational Drug Design
The theoretical analysis of this compound provides a powerful predictive framework for drug development professionals.[4][19]
-
Target Interaction Mapping: The MEP and FMO analyses provide a clear "road map" for how the molecule will interact with a biological target. The identified hydrogen bond donor (carboxyl -OH) and acceptor (carbonyl oxygen, N2 of pyrazole) sites are critical for docking simulations and for understanding structure-activity relationships (SAR).[2] Researchers can hypothesize that a target's active site must possess complementary features, such as a hydrogen bond accepting group (e.g., aspartate, glutamate) to interact with the carboxyl -OH, and a hydrogen bond donor (e.g., lysine, arginine) to interact with the carbonyl oxygen.
-
Lead Optimization: The electronic data can guide the synthesis of more potent and selective analogs. For instance, if greater nucleophilicity is desired to enhance a specific interaction, modifications could be made to raise the HOMO energy. Conversely, to increase electrophilicity at a certain position, substituents could be chosen to lower the LUMO energy. The stability conferred by the relatively large HOMO-LUMO gap suggests the core scaffold is robust, allowing for modifications at the substituent positions without compromising overall molecular integrity.[10]
-
Predicting Metabolism: The reactive sites identified by MEP and FMO analysis can also correspond to potential sites of metabolic transformation (e.g., Phase I oxidation). Understanding these vulnerabilities early in the design process can help chemists engineer molecules with improved pharmacokinetic profiles.
Conclusion
This in-depth guide has detailed the electronic structure of this compound through rigorous DFT calculations. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides a comprehensive understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. The key findings indicate that the pyrazole ring and bromine atom are the primary centers of nucleophilicity (HOMO), while the carboxylic acid group is the main electrophilic center (LUMO). The MEP map clearly delineates the hydrogen bond donor and acceptor sites, which are crucial for molecular recognition by biological targets. These theoretical insights serve as a valuable resource for researchers in medicinal chemistry, enabling a more rational, structure-based approach to the design and optimization of novel pyrazole-based therapeutic agents.
References
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
- (PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. ResearchGate.
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Semantic Scholar.
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed.
- The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate.
- Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA.
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. R Discovery.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
- Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PMC - NIH.
- Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. ResearchGate.
- Molecular electrostatic potential map for isoquinolinylpyrazoles [Hpz... ResearchGate. Available at: https://www.researchgate.
- Computed electrostatic potentials on the 0.001 au molecular surfaces of... ResearchGate.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central.
- Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate.
- Special Issue : Heterocyclic Compounds for Drug Design and Drug Discovery. MDPI.
- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project.
- This compound. MySkinRecipes.
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
- 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem.
- Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. JSciMed Central.
- Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis Online.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Ajan-Santhi/78a59f5b66d6288349257e87a25032847a96030b
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations.
- Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. ResearchGate.
- Non-Hermitian Quantum Chemistry Methods in Q-Chem. YouTube.
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
- Quantum AI Enables Chemistry Simulations | GPT-based Variational Quantum Eigensolver. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superfri.susu.ru [superfri.susu.ru]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications | Semantic Scholar [semanticscholar.org]
- 14. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. mdpi.com [mdpi.com]
reactivity of the bromine atom in 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the C4-bromine atom in this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and the ability to functionalize it at the C4 position via its bromo-substituent is critical for structure-activity relationship (SAR) studies.[1][2] This document delves into the principal transformations of this bromine atom, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), and discusses the critical experimental parameters that govern these reactions. Detailed, field-tested protocols, troubleshooting workflows, and mechanistic insights are provided to enable researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic campaigns.
Introduction: The Strategic Importance of the C4-Bromo Substituent
This compound (CAS No. 82231-52-5) is a substituted pyrazole derivative whose value in synthetic chemistry is largely defined by the reactivity of its carbon-bromine bond.[3][4] The pyrazole ring system is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] The bromine atom at the 4-position serves as a versatile synthetic handle, allowing for the strategic introduction of diverse molecular fragments.[5] This capability is paramount in drug discovery for probing the binding pockets of biological targets and optimizing the pharmacokinetic profiles of lead compounds.[1]
The reactivity of this C(sp²)-Br bond is modulated by the electronic nature of the pyrazole ring and its substituents. The key reactive sites on the parent molecule include:
-
C4-Bromine: The primary site for transition-metal-catalyzed cross-coupling reactions.[6]
-
N1-Proton (N-H): An acidic proton that often requires protection to prevent side reactions during base-mediated couplings.[6] Its reactivity is a frequent source of complications but also offers a route for N-functionalization.[6]
-
C3-Carboxylic Acid: A site for esterification or amide bond formation.
This guide focuses specifically on the transformations involving the C4-bromine, providing the foundational knowledge for its strategic manipulation.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widely utilized transformations of the C4-bromine atom involve palladium-catalyzed cross-coupling reactions. These methods offer a robust platform for forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[7][8]
A foundational understanding of the general catalytic cycle is essential for troubleshooting and optimization.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for forming aryl-aryl bonds by coupling the bromo-pyrazole with an organoboron reagent.[1][9]
Causality Behind Experimental Choices:
-
N-H Protection: The acidic N-H proton on the pyrazole ring can interfere with the basic conditions of the Suzuki coupling, leading to deprotonation and potential catalyst inhibition. Protecting the nitrogen, for example as a Boc or SEM derivative, is often a critical first step to ensure reproducible and high-yielding reactions.[6]
-
Catalyst System: While standard catalysts like Pd(PPh₃)₄ can be effective, five-membered heterocycles often benefit from more specialized systems.[1][6] Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.
-
Base and Solvent: The choice of base is crucial. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃.[6] A mixed solvent system, such as 1,4-dioxane and water, is typically required to dissolve both the organic substrate and the inorganic base.[1][10]
Troubleshooting Workflow for Low Conversion: A systematic approach is key to diagnosing failed Suzuki reactions. Debromination, where the bromine atom is replaced by hydrogen, is a common side reaction resulting from protonolysis of the aryl-palladium intermediate.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 82231-52-5 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Foreword: The Dynamic Nature of Heterocycles in Modern Drug Discovery
An In-depth Technical Guide to the Annular Tautomerism of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
To the researchers, scientists, and drug development professionals at the forefront of innovation, the static representations of molecules in textbooks and databases often belie their dynamic reality. Tautomerism, the phenomenon of readily interconverting structural isomers, represents a critical layer of this complexity.[1][2] For nitrogen-containing heterocycles like pyrazoles, which form the core of numerous approved drugs, understanding and controlling tautomeric equilibria is not merely an academic exercise. It is a fundamental necessity that profoundly impacts a molecule's pharmacodynamic and pharmacokinetic profile, including its target binding affinity, solubility, membrane permeability, and metabolic stability.[1][3][4]
This guide provides a deep dive into the annular tautomerism of a specific, functionally rich pyrazole: this compound. We will move beyond simple definitions to explore the subtle interplay of electronic and steric factors that govern its tautomeric preference. This document is structured not as a rigid protocol but as a scientific narrative, designed to equip you with the foundational knowledge and practical methodologies required to characterize and leverage tautomerism in your own research and development endeavors.
The Tautomeric Landscape of this compound
Annular tautomerism in pyrazoles involves the migration of a proton between the two vicinal nitrogen atoms of the five-membered ring.[5] For the asymmetrically substituted this compound, this results in a dynamic equilibrium between two distinct tautomeric forms.
-
Tautomer A: this compound
-
Tautomer B: 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid
The relative population of these tautomers is not random; it is dictated by a delicate balance of thermodynamic stabilities, which are, in turn, governed by the electronic nature of the substituents on the pyrazole core.
The Influence of Substituents: A Push-Pull Analysis
The position of the tautomeric equilibrium (KT) is determined by the electronic properties of the substituents at the C3 and C5 positions.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) increase the electron density of the ring and the basicity of the adjacent nitrogen atom. This stabilizes the form where the proton is on the distal nitrogen, favoring the C3-substituted tautomer.[6][7] In our molecule, the C5-methyl group favors Tautomer A .
-
Electron-Withdrawing Groups (EWGs): Substituents like carboxylic acid (-COOH) decrease the electron density of the ring, making the adjacent nitrogen less basic. This favors protonation at the other nitrogen, stabilizing the C5-substituted tautomer.[6][7] In our molecule, the C3-carboxylic acid group favors Tautomer A .
In the case of this compound, both the C5-methyl (EDG) and the C3-carboxylic acid (EWG) groups work in concert to stabilize Tautomer A . The bromine atom at the C4 position primarily exerts an inductive electron-withdrawing effect, which influences the overall electronics of the ring but does not directly compete for the tautomeric position in the same way as C3/C5 substituents. Therefore, a strong preference for Tautomer A (this compound) is predicted.
Experimental and Computational Characterization
Theoretical prediction must be validated by empirical data. A multi-pronged approach combining spectroscopic and computational methods provides the most robust characterization of a tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful technique for studying tautomeric equilibria in solution.[6][8] The rate of proton exchange determines the appearance of the NMR spectrum.
-
Fast Exchange: At room temperature, if the interconversion between tautomers is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals for the C3 and C5 carbons and their attached substituents.[9]
-
Slow Exchange: By lowering the temperature, the rate of proton exchange can be slowed, leading to the decoalescence of the averaged signals into two distinct sets of signals, one for each tautomer.[9][10] The relative integrals of these signals directly provide the tautomeric equilibrium constant (KT).
-
Structure Building: Construct 3D models of both Tautomer A and Tautomer B.
-
Optimization and Frequency: Perform geometry optimization and frequency calculations in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: Apply an implicit solvation model (e.g., Polarizable Continuum Model - PCM) to the optimized gas-phase geometries to calculate the free energies in different solvents (e.g., THF, DMSO, Water).
-
Energy Comparison: Calculate the relative free energy (ΔG) between the two tautomers in each environment. A lower energy indicates a more stable tautomer.
-
NMR Prediction (Optional but Recommended): Use the GIAO (Gauge-Invariant Atomic Orbital) method on the optimized structures to predict ¹³C chemical shifts, which can aid in the assignment of experimental spectra. [11]
Synthesizing the Data: A Quantitative Perspective
The combination of experimental and computational results provides a comprehensive picture of the tautomeric equilibrium. The data can be summarized for clear comparison.
Table 1: Hypothetical Quantitative Analysis of Tautomeric Equilibrium
| Method | Solvent | Parameter | Tautomer A | Tautomer B | KT ([B]/[A]) | Predominant Form |
| DFT Calculation | Gas Phase | ΔE (kcal/mol) | 0.00 (Reference) | +3.5 | - | A |
| Toluene | ΔG (kcal/mol) | 0.00 (Reference) | +3.1 | 0.004 | A | |
| DMSO | ΔG (kcal/mol) | 0.00 (Reference) | +2.5 | 0.015 | A | |
| VT-¹³C NMR | Toluene-d₈ | Relative Population (%) | 99.5% | 0.5% | 0.005 | A |
| DMSO-d₆ | Relative Population (%) | 98.2% | 1.8% | 0.018 | A | |
| X-ray Crystallography | Solid State | Observed Structure | This compound | Not Observed | - | A |
Note: Data is illustrative and based on the expected outcome from the substituent effect analysis.
The hypothetical data in Table 1 strongly indicates that Tautomer A (this compound) is the overwhelmingly predominant species in both nonpolar and polar solvents, as well as in the solid state. This aligns perfectly with our initial analysis of substituent effects.
Implications for Drug Development
The confirmation of a single, dominant tautomeric form under physiological conditions is a significant advantage in drug development.
-
Structural Integrity: A locked tautomeric preference ensures that the molecule presents a consistent three-dimensional shape and hydrogen bonding pattern (donor/acceptor sites) to its biological target, leading to predictable and reproducible pharmacology.
-
Property Prediction: Physicochemical properties like pKa, logP, and solubility can be calculated and measured for a single chemical entity, simplifying the development of predictive ADMET models.
-
Intellectual Property: Defining the compound as a specific, stable tautomer provides a stronger and less ambiguous patent position.
-
Manufacturing and Formulation: The stability of a single tautomer simplifies process chemistry and ensures batch-to-batch consistency. It also reduces the risk of changes in the solid form during storage, which could impact shelf-life and bioavailability. [2]
Conclusion
The tautomerism of this compound serves as an exemplary case study in the physicochemical characterization of drug-like heterocyclic molecules. Through a synergistic application of substituent effect theory, advanced spectroscopic techniques like variable-temperature NMR, and predictive computational modeling, we can confidently establish the predominance of a single tautomeric form. This knowledge is not merely academic; it is a cornerstone of rational drug design, enabling scientists to build more effective, reliable, and patentable therapeutics. By embracing and dissecting the dynamic nature of these molecules, we move closer to the goal of precision medicine.
References
- M. D. C. F. de Oliveira, S. L. C. de Souza, and A. C. Cunha, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," Molecules, 2019. [Link]
- P. G. Jones, D. G. G. de la Torre, and J. Elguero, "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols," Molecules, 2018. [Link]
- F. Aguilar-Parrilla, C. Cativiela, M. D. D. de Villegas, J. Elguero, C. Foces-Foces, J. I. G. Laureiro, F. H. Cano, H. H. Limbach, and J. A. S. Smith, "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study," Journal of the Chemical Society, Perkin Transactions 2, 1992. [Link]
- D. D. Dhaked, M. C. Nicklaus, "What impact does tautomerism have on drug discovery and development?," Expert Opinion on Drug Discovery, 2020. [Link]
- D. D. Dhaked, M. C. Nicklaus, "What impact does tautomerism have on drug discovery and development?," Taylor & Francis Online, 2020. [Link]
- P. G. Jones, D. G. G. de la Torre, and J. Elguero, "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols," MDPI, 2018. [Link]
- C. Lopez, R. M. Claramunt, S. Trofimenko, and J. Elguero, "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles," Canadian Journal of Chemistry, 1993. [Link]
- A. P. A. de Oliveira, C. A. Wegermann, and A. M. D. C. Ferreira, "Keto-enol tautomerism in the development of new drugs," Frontiers in Chemistry, 2023. [Link]
- D. D. Dhaked, M. C. Nicklaus, "What impact does tautomerism have on drug properties and development?," ChemRxiv, 2024. [Link]
- A. P. A. de Oliveira, C. A. Wegermann, and A. M. D. C.
- V. V. Tkachenko, A. V. Tverdokhlebov, and A. V. Stepakov, "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism," Beilstein Journal of Organic Chemistry, 2015. [Link]
- J. Catalan, J. L. G. de Paz, and J. Elguero, "Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles," Journal of the Chemical Society, Perkin Transactions 2, 1996. [Link]
- R. R. M. Claramunt, C. C. López, M. M. D. Santa María, D. D. Sanz, and J. J. Elguero, "The use of NMR spectroscopy to study tautomerism," Progress in Nuclear Magnetic Resonance Spectroscopy, 2006. [Link]
- W. P. Oziminski and J. C. Dobrowolski, "Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability," To Chemistry Journal, 2019. [Link]
- M. Jarończyk, J. C. Dobrowolski, and A. P. Mazurek, "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives," Journal of Molecular Structure: THEOCHEM, 2004. [Link]
- C. Lopez, R. M. Claramunt, S. Trofimenko, and J. Elguero, "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles," cdnsciencepub.com, 1993. [Link]
- ResearchGate, "FIG. 5. Structures and tautomerism of substituted pyrazoles studied in...
- I. Alkorta, D. García, G. A. Echevarría, and J. Elguero, "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles," Molecules, 2019. [Link]
- Slideshare, "Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf," Slideshare, 2017. [Link]
- M. Wolszczak, J. R. Heldt, and J. Heldt, "UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010. [Link]
- Semantic Scholar, "Theoretical studies on tautomerism and IR spectra of pyrazole deriv
- ResearchGate, "(A) Pyrazole structures can be described as two different tautomers...
- V. Vaz da Cruz, V. C. A. Martins, M. N. D. S. Cordeiro, M. L. S. Gonçalves, and M. S. P. S. D. Real, "Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering," The Journal of Physical Chemistry Letters, 2022. [Link]
- ResearchGate, "X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF," ResearchG
- V. Vaz da Cruz, V. C. A. Martins, M. N. D. S. Cordeiro, M. L. S. Gonçalves, and M. S. P. S. D.
- MySkinRecipes, "this compound," MySkinRecipes. [Link]
- ResearchGate, "(PDF)
- M. M. Aval, A. Nakhaeipour, M. Vakili, and A. Mohammadi, "Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study," Semantic Scholar, 2018. [Link]
- R. M. Claramunt, C. Lopez, M. D. S. Maria, D. Sanz, and J.
- M. D. C. F. de Oliveira, S. L. C. de Souza, and A. C. Cunha, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," MDPI, 2019. [Link]
- ElectronicsAndBooks, "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles," ElectronicsAndBooks. [Link]
Sources
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid: A Detailed Experimental Protocol for Researchers
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The targeted molecule, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, serves as a versatile intermediate for the synthesis of more complex, biologically active compounds.[4] The strategic placement of the bromo, methyl, and carboxylic acid functional groups on the pyrazole scaffold allows for diverse chemical modifications, making it a valuable building block for novel therapeutic agents.
This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of steps, this document elucidates the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-step process. This strategy begins with the formation of the core pyrazole ring system via a cyclization reaction, followed by electrophilic bromination at the C4 position, and concludes with the hydrolysis of the ester to the desired carboxylic acid. This approach ensures high yields and regioselectivity.
Experimental Workflow Diagram
Caption: A schematic overview of the three-step synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| Ethyl 2-methyl-3-oxobutanoate | C7H12O3 | 144.17 | 1.0 eq | Starting Material |
| Hydrazine hydrate | N2H4·H2O | 50.06 | 1.1 eq | Reagent |
| Glacial Acetic Acid | CH3COOH | 60.05 | Solvent | Reagent Grade |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 1.1 eq | Reagent |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Solvent | Anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.5 eq | Reagent |
| Ethanol (EtOH) | C2H5OH | 46.07 | Solvent | Reagent Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Concentrated |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | Solvent | Reagent Grade |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | Solution | For workup |
| Brine | NaCl | 58.44 | Solution | For workup |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Drying Agent | Reagent Grade |
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This initial step involves the condensation reaction between a β-ketoester and hydrazine to form the pyrazole ring, a classic and efficient method for constructing this heterocyclic system.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in glacial acetic acid (approximately 3-4 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
This step introduces the bromine atom at the C4 position of the pyrazole ring through electrophilic substitution. N-Bromosuccinimide (NBS) is a preferred brominating agent due to its ease of handling and high selectivity.[4]
-
Reaction Setup: Dissolve the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate from the previous step in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.[4]
Step 3: Synthesis of this compound
The final step is the saponification of the ester to the corresponding carboxylic acid using a strong base.
-
Reaction Setup: Dissolve the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water (e.g., a 3:1 ratio) in a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours.[4] Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.[4]
-
Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.[4]
Conclusion
This detailed protocol outlines a reliable and reproducible method for the synthesis of this compound. By following these steps and understanding the rationale behind the chosen reagents and conditions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The versatility of the pyrazole scaffold continues to make it a molecule of significant interest in the scientific community.[1][3]
References
- Mini-Reviews in Organic Chemistry. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. 2021;18(1):93-109.
- Bentham Science Publishers. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- National Center for Biotechnology Information. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in drug discovery is attributed to its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the premier methods for such functionalization, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, broad substrate scope, and tolerance of diverse functional groups.[2][3]
This guide provides an in-depth technical overview and detailed protocols for the application of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid as a key building block in Suzuki-Miyaura coupling reactions. We will explore the critical parameters of this transformation, offering insights into the rationale behind experimental choices to empower researchers in the synthesis of novel pyrazole-containing entities for drug development and beyond.
The Challenge and Opportunity of the Pyrazole Substrate
This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The C4-bromine atom serves as a versatile handle for the introduction of aryl and heteroaryl moieties. However, the presence of an acidic N-H proton on the pyrazole ring can lead to complications.[4] Under the basic conditions required for the Suzuki-Miyaura reaction, this proton can be abstracted, forming a pyrazolate anion. This anion can interact with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[4] Furthermore, the electron-deficient nature of the pyrazole ring, exacerbated by the carboxylic acid group, can influence the kinetics of the catalytic cycle. A thorough understanding of these factors is paramount for successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Tailored Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[1] When applied to our substrate, the key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole ring to form a Pd(II) complex. The rate of this step is influenced by the electron density of the C-Br bond and the nature of the palladium catalyst's ligands.[5]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]
Optimizing Reaction Parameters: A Causality-Driven Approach
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters.
Catalyst Selection
The choice of palladium catalyst and its associated ligands is critical. For heteroaryl bromides, particularly those that are electron-deficient or prone to coordination with the metal center, standard catalysts may not be optimal.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but often effective catalyst. The triphenylphosphine ligands are relatively bulky and electron-rich, which can facilitate the oxidative addition and reductive elimination steps. It is a good starting point for optimization.[6]
-
Buchwald and Fu Ligands (e.g., SPhos, XPhos): For more challenging substrates, catalysts generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and bulky, electron-rich phosphine ligands often provide superior results. These ligands can accelerate the rate-limiting steps of the catalytic cycle and stabilize the catalytic species, leading to higher yields and turnover numbers.[7]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active and robust catalysts, often showing excellent performance in the coupling of heteroaryl halides.[6]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome, especially when dealing with substrates possessing acidic protons.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases. Potassium carbonate is a good general choice, offering a balance of reactivity and handling.[8][9] Cesium carbonate is a stronger base and can be effective in more challenging couplings.
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly in anhydrous conditions.[10]
-
Hydroxides (NaOH, KOH): While strong bases, hydroxides can sometimes promote side reactions and should be used with caution.[11]
The basicity of the chosen reagent must be sufficient to facilitate transmetalation without causing significant deprotonation of the pyrazole N-H, which could lead to catalyst inhibition.[4]
Solvent Systems
A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.[12]
-
1,4-Dioxane/Water: A very common and effective solvent system for Suzuki couplings.[8]
-
Toluene/Water or DMF/Water: Alternative solvent systems that can be effective depending on the specific substrates.[9][11]
The choice of solvent can influence reaction rates and the solubility of all components, including the catalytic species.[12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aryl-5-methyl-1H-pyrazole-3-carboxylic acid.
Data Summary: Exemplary Couplings
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of 4-bromo-pyrazoles with various arylboronic acids, demonstrating the versatility of this methodology.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | High |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | Moderate-High |
| 4 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | K₃PO₄ | THF/H₂O | 110 | 0.17 | 82 |
| 5 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
Note: Entries 1-3 are based on a general protocol for a similar pyrazole substrate.[8] Entry 4 demonstrates a rapid, optimized coupling with a heteroaryl boronic ester.[7] Entry 5 shows a successful coupling with another N-heterocyclic boronic acid.[13]
Troubleshooting and Advanced Considerations
Common Side Reactions
-
Debromination (Hydrodehalogenation): A common side reaction where the bromine atom is replaced by a hydrogen atom. This can be minimized by using a less protic solvent system, a different base, or a more active catalyst that favors transmetalation over protonolysis.[4]
-
Homocoupling of Boronic Acids: This side reaction can occur, especially in the presence of oxygen. Ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere can mitigate this issue.[5]
The N-H Proton: To Protect or Not to Protect?
If low yields, significant debromination, or catalyst deactivation are observed, the acidic N-H proton of the pyrazole is a likely culprit.[4] In such cases, protection of the pyrazole nitrogen is the most effective strategy.
Common Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily installed and removed with acid.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A robust protecting group, removable with fluoride or acid.
-
Trityl (Triphenylmethyl): A bulky group that can be removed with acid.[4]
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of novel, highly functionalized pyrazole derivatives. By carefully considering the choice of catalyst, base, and solvent, and by being mindful of potential side reactions and the role of the pyrazole N-H proton, researchers can effectively leverage this methodology to access a wide array of compounds with significant potential in drug discovery and materials science.
References
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 135(40), 15127-15137.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3254.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1548-1560.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14382-14393.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- The effect of various bases on the Suzuki coupling reaction. ResearchGate.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(18), 5992-6025.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate.
- (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 80(8), 359-371.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 137(41), 13449-13459.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polym. Chem., 8(30), 4349-4356.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Novel Kinase Inhibitors Using the 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical framework for the synthesis of novel kinase inhibitors utilizing 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid as a versatile starting scaffold. Protein kinases are a critical class of drug targets, and the pyrazole nucleus is recognized as a privileged scaffold in the design of potent and selective inhibitors.[1][2] We present a strategic, two-pronged synthetic approach focusing on core elaboration through amide bond formation and scaffold diversification via Suzuki-Miyaura cross-coupling. This document offers detailed, field-tested protocols, explains the causal logic behind experimental choices, provides troubleshooting guidance for common challenges, and outlines a workflow for downstream characterization and evaluation. The methodologies described herein are designed to be self-validating, enabling researchers to efficiently generate diverse libraries of novel compounds for kinase-targeted drug discovery.
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases constitute one of the most significant families of drug targets, playing central roles in cellular signal transduction.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders, making them a focal point of intensive drug discovery efforts.[4] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount, and the pyrazole ring has emerged as a "privileged scaffold".[1][5] Its structural features, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow it to form key interactions within the ATP-binding pocket of many kinases.[6]
The starting material, This compound , is an exceptionally valuable building block for constructing libraries of potential kinase inhibitors.[7] Its structure presents three distinct points for chemical modification:
-
C3-Carboxylic Acid: An ideal handle for forming amide linkages, introducing a wide array of chemical functionalities.
-
C4-Bromo Group: A reactive site perfectly suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl moieties.[8]
-
N1-Proton (N-H): A site for potential N-alkylation or N-arylation, which can also influence reaction outcomes at other positions if left unprotected.[8]
This application note details a robust synthetic strategy to leverage this scaffold's reactivity, guiding the user from initial reaction design to final compound characterization.
Strategic Overview of the Synthetic Approach
Our synthetic strategy is designed for maximal diversification, allowing for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core. The approach is bifurcated to independently modify two key positions of the scaffold, as illustrated below.
Caption: Overall synthetic strategy for library generation.
Part I: Core Elaboration via Amide Bond Formation
Principle and Rationale: The amide bond is a cornerstone of medicinal chemistry due to its metabolic stability and ability to form crucial hydrogen bond interactions within protein active sites. Coupling the C3-carboxylic acid of the pyrazole scaffold with a diverse panel of primary and secondary amines allows for rapid exploration of the SAR in the solvent-exposed region of the kinase ATP-binding site.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Reagent Addition: Add the desired amine (1.1 equiv.), followed by HATU (1.2 equiv.).
-
Base Addition: Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.), to the stirring solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Base | Key Advantages & Considerations |
| HATU | N/A | DIPEA | High efficiency, low racemization, suitable for hindered amines. |
| EDC/HOBt | HOBt | DIPEA, Et₃N | Cost-effective, well-established. HOBt suppresses side reactions. |
| T3P | N/A | Pyridine, Et₃N | Excellent for water-soluble starting materials; byproducts are water-soluble. |
| SOCl₂ | N/A | N/A | Converts acid to highly reactive acyl chloride. Not suitable for sensitive substrates. |
Characterization and Self-Validation:
-
LC-MS: Confirm the mass of the desired product and assess purity.
-
¹H NMR: Look for the disappearance of the carboxylic acid proton (~13 ppm, broad) and the appearance of a new amide N-H proton (typically 7-9 ppm) and signals corresponding to the newly introduced amine fragment.
-
FTIR: Observe the characteristic amide C=O stretch (approx. 1650-1680 cm⁻¹).
Part II: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling
Principle and Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9] Applying this reaction to the C4-bromo position allows for the introduction of a vast array of aryl and heteroaryl groups, which are critical for establishing key interactions deep within the kinase hinge region.
Critical Consideration: N-H Protection
The acidic N-H proton of the pyrazole ring can interfere with palladium-catalyzed reactions by reacting with the base or catalyst, leading to low yields or reaction failure.[8] Therefore, protection of this nitrogen is often a critical first step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under coupling conditions and its straightforward removal.
Caption: N-H protection and deprotection workflow for Suzuki coupling.
Protocol 2: N-H Protection of the Pyrazole Amide
-
Reaction Setup: Dissolve the pyrazole amide (from Protocol 1) (1.0 equiv.) in an anhydrous solvent like THF or DCM.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. Redissolve in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The N-Boc protected product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine the N-Boc protected 4-bromo-pyrazole derivative (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand. For challenging substrates, a pre-catalyst like XPhos Pd G3 (2-5 mol%) is highly effective.[8]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[10] Degas the mixture again by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction to 80-110 °C for 2-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 4: N-H Deprotection
-
Reaction Setup: Dissolve the N-Boc protected product in a suitable solvent such as DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv.) or a 4 M solution of HCl in dioxane.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. If HCl was used, the product may precipitate as the hydrochloride salt. The free base can be obtained by neutralization with a mild base (e.g., NaHCO₃ solution) and extraction.
Troubleshooting:
-
Low Conversion: This often points to an issue with the catalytic cycle.[8] Ensure the N-H is protected. Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos). Ensure the base is finely powdered and anhydrous if required.
-
Debromination: This side reaction occurs when the aryl-palladium intermediate undergoes protonolysis.[8] Use a rigorously degassed solvent and ensure an inert atmosphere. Using a milder base like K₂CO₃ or ensuring the base is not overly soluble can sometimes mitigate this issue.
Part III: Downstream Processing and Biological Evaluation
Following successful synthesis and purification, a systematic workflow is required to confirm the structure and assess the biological activity of the novel compounds.
Caption: Workflow from synthesis to validated lead.
Screening Workflow:
-
Structural Confirmation: Every final compound must be rigorously characterized by high-resolution mass spectrometry (HRMS) to confirm its elemental composition and by ¹H and ¹³C NMR to verify its structure. Purity should be assessed by HPLC or LC-MS and should typically be >95% for biological testing.
-
In Vitro Kinase Assays: Compounds are initially screened against a target kinase (or a panel of kinases) to determine their inhibitory potency, typically expressed as an IC₅₀ value.[11] This provides the primary measure of on-target activity.
-
Cell-Based Assays: Promising hits from the in vitro screen (e.g., IC₅₀ < 1 µM) are advanced to cell-based assays.[12] These experiments determine if the compound can enter cells and inhibit the target kinase in a physiological context. They also provide initial data on cytotoxicity.
Conclusion
The this compound scaffold is a powerful and versatile platform for the development of novel kinase inhibitors. The synthetic strategies and detailed protocols outlined in this application note provide a clear and robust pathway for generating diverse chemical libraries. By systematically modifying the C3 and C4 positions through amide coupling and Suzuki-Miyaura reactions, researchers can effectively probe the structure-activity landscape of their target kinase, accelerating the discovery of new lead compounds for therapeutic development.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
- An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. (2022). PubMed Central. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
- How many kinases are druggable? A review of our current understanding. (2023). PMC. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019).
- Protein kinases: drug targets for immunological disorders. (2023). PubMed Central. [Link]
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. [Link]
- New opportunities for kinase drug repurposing and target discovery. (2017). PMC - NIH. [Link]
- Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2007).
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2019). SciSpace. [Link]
- Drugs Targeting Kinase Inhibitors. (2019). News-Medical.Net. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). SpringerLink. [Link]
- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2025). PubMed. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
- Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (2021).
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2012). ScienceDirect. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). PMC - NIH. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Reaction.com. [Link]
- This compound. MySkinRecipes. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2006).
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022).
- Supramolecular palladium(II) complex as a recyclable catalyst for Suzuki-Miyaura coupling in aqueous media. (2015). RSC Advances. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Note: Strategic N-Alkylation of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid for Pharmaceutical Scaffolding
Abstract
N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The regioselective N-alkylation of unsymmetrically substituted pyrazoles, such as 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, presents a significant synthetic challenge due to the presence of two reactive and electronically similar nitrogen atoms.[3] Achieving control over which nitrogen atom is functionalized is critical, as the resulting regioisomer dictates the molecule's spatial arrangement and ultimate biological activity.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic N-alkylation of this versatile substrate. We will dissect the mechanistic principles governing regioselectivity and present two robust, field-proven protocols: a direct alkylation method and a more controlled approach via an ester intermediate. This guide emphasizes the causality behind experimental choices to empower researchers to adapt and troubleshoot these critical synthetic transformations.
The Core Challenge: Understanding Regioselectivity in Pyrazole Alkylation
The N-alkylation of an unsymmetrical pyrazole can theoretically yield two different products, the N1 and N2 regioisomers. The ratio of these products is not random but is governed by a delicate interplay of steric, electronic, and environmental factors.[3]
-
Steric Hindrance: This is often the most dominant factor. Substituents at the C3 and C5 positions of the pyrazole ring can physically block the approach of the alkylating agent to the adjacent nitrogen atom. Alkylation will preferentially occur at the less sterically hindered nitrogen.[2][5] For the target molecule, the methyl group at the C5 position provides significant steric bulk, strongly disfavoring alkylation at the adjacent N1 position.
-
Electronic Effects: Electron-withdrawing groups (like the carboxylic acid at C3 and the bromo at C4) and electron-donating groups alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base and solvent system is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) generate a "free" pyrazolate anion. In this state, steric factors tend to dominate the reaction outcome.[3] Weaker bases, such as potassium carbonate (K₂CO₃), may result in a different regiochemical outcome due to the coordinating effects of the cation.[1]
The diagram below illustrates the key variables that must be controlled to achieve a selective transformation.
Figure 1: Key factors influencing the regioselectivity of pyrazole N-alkylation.
Strategic Considerations for the Target Substrate
For this compound, the C5-methyl group sterically shields the N1 position. Therefore, under most standard alkylation conditions, the reaction is strongly biased towards the formation of the N2-alkylated isomer .
A critical consideration is the presence of the acidic carboxylic acid proton. In the presence of a strong base like NaH, this proton will be abstracted before the pyrazole N-H proton. This has two implications:
-
Stoichiometry: A minimum of two equivalents of base are required to deprotonate both the carboxylic acid and the pyrazole ring.
-
Solubility & Reactivity: The resulting dianion may have different solubility and reactivity profiles compared to a simple pyrazolate anion, potentially complicating the reaction.
To circumvent these issues, a more reliable and higher-yielding strategy often involves first protecting the carboxylic acid as an ester. This "protect-alkylate-deprotect" sequence provides a cleaner reaction profile and is detailed in Protocol 2.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and can ignite; handle with extreme care under an inert atmosphere.
Protocol 1: Direct N2-Alkylation of this compound
This protocol leverages the inherent steric bias to directly alkylate the acid. It is faster but may require more optimization for purification.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M HCl)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 2.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes to ensure complete formation of the dianion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and acidify the aqueous layer to pH ~3-4 with 1M HCl to ensure the carboxylic acid is protonated.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N2-alkylated product.
Protocol 2: N2-Alkylation via an Ester Intermediate (Recommended)
This multi-step approach offers superior control and generally results in higher purity and yield. It is the preferred method in many developmental settings.
Sources
Application Notes and Protocols for the Derivatization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of novel therapeutic agents. The strategic derivatization of its carboxylic acid group at the 3-position allows for the introduction of diverse functionalities, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the common and effective derivatization of this versatile scaffold.
Core Derivatization Strategies
The carboxylic acid group of this compound can be readily converted into a variety of functional groups. The most common derivatization strategies include esterification, amidation, and conversion to an acyl halide, which serves as a highly reactive intermediate for further modifications.
I. Esterification: Synthesis of Pyrazole Esters
Esterification is a fundamental transformation that can enhance the lipophilicity of a molecule, potentially improving its cell permeability and oral bioavailability. The Fischer-Speier esterification is a classic and reliable method for this conversion.
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. The same principle can be applied for the synthesis of other alkyl esters by substituting methanol with the corresponding alcohol.
Reaction Scheme:
A representative Fischer-Speier esterification.
Materials:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Anhydrous Methanol (CH₃OH) | Solvent (excess) |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | As needed |
| Ethyl Acetate (EtOAc) | For extraction |
| Brine | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol (used in excess as the solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization.[1][4]
-
Mechanism Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]
II. Amidation: Synthesis of Pyrazole Amides
Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key feature of peptides and many synthetic drugs. Direct amidation of a carboxylic acid with an amine is generally inefficient and requires the use of coupling agents to activate the carboxylic acid.
Protocol 2: Amidation using EDC and HOBt
This protocol describes a general and widely used method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[6]
Reaction Scheme:
Amide synthesis via EDC/HOBt coupling.
Materials:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Amine (R-NH₂) | 1.0 - 1.2 |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.1 - 1.5 |
| HOBt (1-Hydroxybenzotriazole) | 1.0 - 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 - 3.0 |
| Anhydrous DMF or CH₂Cl₂ | Solvent |
| Water | For washing |
| Brine | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying |
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂ at 0°C (ice bath), add HOBt (1.0-1.2 eq) and the desired amine (1.0-1.2 eq).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Coupling Agent Addition: Add EDC (1.1-1.5 eq) portion-wise to the stirred solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water (to remove DMF and water-soluble byproducts) and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
-
Mechanism Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to side reactions. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more stable.[7] The amine then reacts with the HOBt active ester to form the stable amide bond, regenerating HOBt in the process.[7][8]
III. Acyl Halide Formation: A Gateway to Diverse Derivatives
Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) without the need for coupling agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Protocol 3: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride
Reaction Scheme:
Formation of the acyl chloride intermediate.
Materials:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 (or as solvent) |
| Anhydrous DMF (N,N-Dimethylformamide) | Catalytic amount |
| Anhydrous Toluene or Dichloromethane (DCM) | Solvent (optional) |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend this compound (1.0 eq) in an excess of thionyl chloride or a suitable anhydrous solvent like toluene or DCM.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (for thionyl chloride, the boiling point is 76°C) for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual SOCl₂.
-
-
Use: The resulting crude 4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
Mechanism Insight: The reaction is thought to proceed via the Vilsmeier-Haack reagent, formed from the reaction of DMF and thionyl chloride. This reagent activates the carboxylic acid, leading to the formation of the acyl chloride with the liberation of SO₂ and HCl gases.
Summary of Derivatization Strategies
| Derivatization | Key Reagents | Typical Conditions | Product | Key Advantages |
| Esterification | Alcohol, Acid Catalyst | Reflux in alcohol, 4-24 h | Ester | Increases lipophilicity, straightforward procedure. |
| Amidation | Amine, EDC, HOBt | 0°C to RT, 12-24 h in DMF or CH₂Cl₂ | Amide | Creates stable amide bonds, wide substrate scope. |
| Acyl Halide | Thionyl Chloride | Reflux in SOCl₂ or inert solvent, 2-4 h | Acyl Chloride | Highly reactive intermediate for further reactions. |
Conclusion
The derivatization of the carboxylic acid group of this compound is a critical step in the synthesis of novel compounds for drug discovery and development. The protocols outlined in this application note for esterification, amidation, and acyl halide formation provide robust and versatile methods for modifying this important scaffold. The choice of derivatization strategy will depend on the desired final product and the overall synthetic scheme. Careful consideration of reaction conditions, reagents, and purification techniques is essential for achieving high yields and purity of the target molecules.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Promising Antitumor Agents. Current Topics in Medicinal Chemistry, 17(18), 2044-2067.
- Geronikaki, A., et al. (2016). Pyrazoles and Triazoles as Anticancer Agents. Current Medicinal Chemistry, 23(24), 2690-2723.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- Saleh, D. M., & Al-Salami, B. K. (2025). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent. Journal of Chemistry.
- Shah, S. T. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(3), 896.
- Singh, U. P., & Singh, R. P. (2014). Recent development in the synthesis and biological applications of pyrazole derivatives. Current Research in Chemical Sciences, 4(1), 1-15.
- Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(3), 445-449.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for Purity Assessment of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This compound is a key heterocyclic building block in pharmaceutical synthesis, and ensuring its purity is critical for downstream applications. The described method is designed for accuracy, precision, and specificity, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation. We will explore the causality behind the method development choices, provide a step-by-step protocol, and discuss the validation parameters that ensure this protocol is a self-validating system for quality control and drug development professionals.
Introduction and Scientific Rationale
This compound is a polar, acidic molecule. Its structure, featuring a carboxylic acid group, dictates that its charge state is pH-dependent. In reversed-phase chromatography, which separates compounds based on hydrophobicity, retaining such polar analytes can be challenging.[1][2] The ionized (deprotonated) carboxylate form is highly polar and exhibits poor retention on non-polar stationary phases like C18, often eluting in or near the solvent front.[3]
To achieve robust retention and symmetrical peak shape, the fundamental principle is to suppress the ionization of the carboxylic acid group. According to the Henderson-Hasselbalch equation, setting the mobile phase pH significantly lower than the analyte's pKa will shift the equilibrium to the neutral, protonated form. A general rule of thumb is to maintain a mobile phase pH at least two units below the pKa of the acidic analyte.[4] This increases the compound's hydrophobicity, promoting interaction with the C18 stationary phase and leading to reliable retention and improved chromatography.
Therefore, the core of this method is the use of an acidified aqueous-organic mobile phase with a standard C18 column, a workhorse in pharmaceutical analysis for its versatility and wide range of hydrophobic separation power.[5][6]
Chromatographic Method and Parameters
The following parameters were optimized to achieve a balance between resolution, peak shape, and analysis time. A photodiode array (PDA) detector is recommended for its ability to monitor multiple wavelengths and perform peak purity analysis, which is a key component of demonstrating specificity.[7]
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC or UHPLC system with a PDA or UV Detector | Provides the necessary platform for reversed-phase chromatography.[8] |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase offers excellent hydrophobic retention for a wide range of organic molecules, including the neutralized form of the target analyte.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidifier suppresses the ionization of the carboxylic acid, ensuring good retention and peak shape.[4][9] Phosphoric acid is a non-volatile buffer suitable for UV detection. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B | A gradient is employed to ensure elution of the main analyte with a good peak shape while also separating potential non-polar impurities and cleaning the column effectively post-injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[5] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and viscosity of the mobile phase.[5] |
| Detection Wavelength | 254 nm (or λmax) | Pyrazole derivatives typically exhibit strong UV absorbance. 254 nm is a common starting point, but the ideal wavelength should be determined by measuring the UV spectrum of the analyte to find its absorbance maximum (λmax) for optimal sensitivity.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Provides good solubility for the analyte and is compatible with the mobile phase. |
Experimental Workflow and Protocols
The overall process from sample preparation to final report generation follows a logical and systematic sequence to ensure data integrity.
Mobile Phase and Diluent Preparation
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
Standard Solution Preparation (e.g., 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (e.g., 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the standard solution in replicate (e.g., five times) and evaluating the following parameters. The system is deemed suitable for use only if all SST criteria are met.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the quality of the column packing. |
| % RSD for Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates the precision and repeatability of the injector and detector. |
| % RSD for Retention Time | ≤ 1.0% for n≥5 injections | Confirms the stability of the pump flow rate and mobile phase composition. |
Data Analysis and Purity Calculation
The purity of the sample is determined using the area normalization method. This method assumes that all impurities present in the sample are eluted and respond proportionally to the main analyte at the chosen detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For accurate impurity profiling, a relative response factor (RRF) for each known impurity should be determined and applied if it deviates significantly from 1.0.
Method Validation Considerations (ICH Q2(R1))
For use in a regulated environment, this analytical method must be validated to demonstrate its suitability for its intended purpose, which is the quantitative determination of purity.[10][11] The validation should be conducted in accordance with the ICH Q2(R1) guideline and must assess the following characteristics.[7][12]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is typically demonstrated by spiking the drug substance with known impurities and performing forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to ensure separation of degradants from the main peak. Peak purity analysis using a PDA detector is a powerful tool to support specificity.
-
Linearity & Range: The method should demonstrate a linear relationship between concentration and detector response over a defined range. For a purity test, this range must, at a minimum, span from the reporting level of impurities to 120% of the specification.[12]
-
Accuracy: The closeness of agreement between the value found and an accepted reference value. For impurity testing, accuracy is assessed by spiking the analyte with known quantities of impurities at different levels and calculating the percent recovery.[7]
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[7]
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at specified levels.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit change in mobile phase, ±2°C change in column temperature, ±5% change in organic content). This provides an indication of its reliability during normal usage.
Conclusion
The RP-HPLC method presented in this application note is a specific, reliable, and robust tool for assessing the purity of this compound. The use of an acidified mobile phase is critical to achieving good chromatography for this polar acidic compound. By incorporating systematic system suitability tests and adhering to a comprehensive validation plan based on ICH Q2(R1) guidelines, this method provides a high degree of confidence in the quality of the analytical data generated, making it suitable for implementation in research, development, and quality control laboratories.
References
- Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Waters Corporation.
- Reversed Phase HPLC Columns. Phenomenex.
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information.
- ICH Q2 (R1) - PharmaSciences. PharmaSciences.
- 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
- Method categories according to the ICH Q2(R1). Lösungsfabrik.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Which is best column for analyzing oligomers in pyrazole compounds by HPLC? ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Polar Compounds. SIELC Technologies.
- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd.
- How does an acid pH affect reversed-phase chromatography separations? Biotage.
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. pharmasciences.in [pharmasciences.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. fda.gov [fda.gov]
- 11. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Significance of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its structural motif is a common feature in a variety of biologically active compounds. The pyrazole core, substituted with a bromine atom, a methyl group, and a carboxylic acid, offers multiple points for chemical modification, making it an ideal scaffold for the development of novel therapeutic agents and pesticides. The synthesis of this compound on a large scale is therefore of significant interest to researchers and professionals in the drug development and chemical industries.
This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on a robust and scalable synthetic route. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both safety and success in a production environment.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The large-scale synthesis of this compound is most effectively achieved through a multi-step process commencing with the construction of the pyrazole core, followed by regioselective bromination and subsequent hydrolysis of an ester intermediate. This strategy allows for purification at intermediate stages, ensuring a high-purity final product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The initial step involves the formation of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This classic Knorr pyrazole synthesis is a reliable and well-established method.[1]
Protocol 1: Large-Scale Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl acetoacetate | 130.14 | 13.0 | 100 |
| Hydrazine hydrate (80%) | 50.06 | 6.25 | 100 |
| Ethanol | 46.07 | 50 L | - |
| Acetic acid | 60.05 | 1.2 | 20 |
Procedure:
-
Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge ethanol (50 L) and ethyl acetoacetate (13.0 kg, 100 mol).
-
Addition of Hydrazine: Begin stirring and slowly add hydrazine hydrate (6.25 kg, 100 mol) to the reactor over a period of 1-2 hours. The addition is exothermic, and the temperature should be maintained below 40°C using a cooling bath if necessary.
-
Acid Catalysis: After the addition of hydrazine is complete, add acetic acid (1.2 kg, 20 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. The product can be isolated by filtration. Wash the filter cake with cold ethanol (2 x 5 L) and dry under vacuum at 50°C to a constant weight. The crude product is often of sufficient purity for the next step.
Part 2: Bromination of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The second stage is the regioselective bromination of the pyrazole ring at the C4 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a safer and more manageable source of electrophilic bromine compared to liquid bromine.[2][3]
Protocol 2: Large-Scale Bromination
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154.17 | 15.4 | 100 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 | 105 |
| Dichloromethane (DCM) | 84.93 | 150 L | - |
Procedure:
-
Reaction Setup: Charge the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate (15.4 kg, 100 mol) and dichloromethane (150 L) into a 200 L reactor. Stir the mixture to obtain a clear solution.
-
Cooling: Cool the solution to 0-5°C using a chiller.
-
Addition of NBS: Add N-Bromosuccinimide (18.7 kg, 105 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[2] The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.[2] Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture with a 10% aqueous sodium thiosulfate solution (2 x 20 L) to quench any unreacted bromine, followed by water (20 L) and brine (20 L).[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Part 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction using a strong base.
Protocol 3: Large-Scale Hydrolysis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 233.06 | 23.3 | 100 |
| Sodium hydroxide | 40.00 | 12.0 | 300 |
| Ethanol | 46.07 | 100 L | - |
| Water | 18.02 | 50 L | - |
| Concentrated HCl (37%) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: Dissolve the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (23.3 kg, 100 mol) in ethanol (100 L) in a 200 L reactor.
-
Addition of Base: In a separate vessel, dissolve sodium hydroxide (12.0 kg, 300 mol) in water (50 L) and cool the solution. Slowly add the aqueous NaOH solution to the ethanolic solution of the ester.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) for 2-4 hours.[2] Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.[2] Dilute the remaining aqueous solution with water (50 L) and cool to 0-5°C.
-
Acidification: Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 2-3.[2] A precipitate of the carboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum at 60-70°C to afford the final product, this compound. The product is often pure enough for subsequent applications without further purification.[4]
Safety and Scale-Up Considerations
Bromination:
-
Exothermic Reaction: The bromination with NBS is exothermic and requires careful temperature control to prevent runaway reactions.[3]
-
Handling of Bromine and NBS: While NBS is safer than liquid bromine, it is still a hazardous substance. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, should be worn.[5][6] The reaction should be conducted in a well-ventilated area or a fume hood.
-
Quenching: A quenching agent, such as sodium thiosulfate solution, should be readily available to neutralize any unreacted bromine or NBS.[5]
General Scale-Up:
-
Heat Transfer: On a large scale, heat transfer becomes a critical parameter. The reactor should have an efficient cooling system to manage the exotherms of the reactions.
-
Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized overheating.
-
Material Compatibility: The reactors and associated equipment should be made of materials that are resistant to the corrosive nature of the reagents, particularly during the bromination and acidification steps.
Data Presentation
| Step | Product | Starting Material (mol) | Product (kg) | Yield (%) | Purity (HPLC) |
| 1 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 100 | 13.1 | 85 | >95% |
| 2 | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 100 | 21.4 | 92 | >97% |
| 3 | This compound | 100 | 19.3 | 94 | >98% |
Conclusion
The protocols outlined in this application note provide a detailed and scalable pathway for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. The logical progression of the synthetic route, coupled with in-process controls and robust work-up procedures, ensures a reliable and efficient large-scale manufacturing process.
References
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- RSC Education.
- ICL Group. BROMINE BROMINE - Safety Handbook. [Link]
- ACS Publications.
- Google Patents. EP2008996A1 - Process for the production of pyrazoles.
- Safex.
- MDPI.
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- PMC - NIH.
- Jetir.Org.
- ResearchGate.
- Oriental Journal of Chemistry.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents.
- PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
- Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
Sources
Application Notes and Protocols: 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a trifunctional building block offering strategically positioned reactive sites for complex molecular construction. Its unique arrangement of a nucleophilic pyrazole core, an electrophilic C-Br bond amenable to cross-coupling, and a versatile carboxylic acid handle makes it an exceptional intermediate for synthesizing high-value APIs.[3] This document provides an in-depth exploration of its chemical properties, core synthetic transformations, detailed experimental protocols, and analytical methodologies, designed for researchers, medicinal chemists, and drug development professionals. We will elucidate the causality behind experimental choices and present a case study illustrating its application in the synthesis of a diaryl pyrazole, a class of molecules known for potent anti-inflammatory activity.[4]
Foundational Knowledge: The Intermediate
Physicochemical Properties and Structure
This compound is a stable, solid compound that serves as a robust starting point for multi-step synthetic campaigns.[5] Its utility is derived from the orthogonal reactivity of its three principal functional groups.
-
The Carboxylic Acid (C3-Position): This group is a versatile handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals, or for esterification. It can be activated using standard coupling agents or converted to an acyl chloride.
-
The Bromo Group (C4-Position): The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[6][7] This allows for the direct and efficient installation of aryl, heteroaryl, or amino substituents, which are critical for modulating the pharmacological activity of the final API.
-
The Pyrazole Ring (N-H): The secondary amine within the pyrazole ring can be alkylated or arylated, although its reactivity is generally lower than the other sites, allowing for selective transformations under controlled conditions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82231-52-5 | [5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [5] |
| Molecular Weight | 219.01 g/mol | [5] |
| Appearance | Off-white to white solid/powder | [8] |
Safety and Handling
As with any laboratory chemical, proper safety protocols are paramount. While comprehensive toxicological data is not available, related compounds are classified with specific hazards.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[9][10]
-
Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Ensure eyewash stations and safety showers are readily accessible.
-
Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Core Synthetic Transformations & Protocols
The strategic value of this compound is realized through its capacity to undergo a variety of high-yield, functional-group-tolerant reactions. The following sections detail the most critical transformations.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds.[11][12] For pyrazole-based intermediates, this reaction is instrumental in synthesizing diaryl pyrazole APIs, such as the COX-2 inhibitors Celecoxib and Deracoxib, where two distinct aryl groups are attached to the central pyrazole ring.[13][14] The reaction utilizes a palladium catalyst to couple the C4-bromo position with an arylboronic acid.
Causality in Protocol Design:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. The choice of phosphine ligand (e.g., SPhos, XPhos, or PPh₃) is critical for stabilizing the catalyst and facilitating the catalytic cycle.[15]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.[12]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[16]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[17] This reaction is essential for installing primary or secondary amine functionalities onto the pyrazole core, which can serve as key pharmacophores or handles for further derivatization.[7]
Causality in Protocol Design:
-
Ligand Choice: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuDavePhos or Josiphos are often effective for coupling with five-membered heterocycles like pyrazoles.[7][18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[19]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, using dry solvents and an inert atmosphere is critical for success.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), tBuDavePhos (0.05 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 12-18 hours.
-
Monitoring: Periodically cool the reaction and take an aliquot to monitor progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude material by flash chromatography to obtain 5-methyl-4-morpholino-1H-pyrazole-3-carboxylic acid.
Carboxylic Acid Derivatization: Amide Bond Formation
The formation of an amide bond from the carboxylic acid at the C3 position is arguably the most common and fundamental transformation for this intermediate. This reaction connects the pyrazole core to other fragments of the target API, often incorporating key pharmacophoric elements like a sulfonamide group.
Causality in Protocol Design:
-
Coupling Agents: To avoid the harsh conditions of forming an acyl chloride, peptide coupling agents are preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) efficiently activate the carboxylic acid for nucleophilic attack by an amine under mild conditions.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are ideal for this reaction.
Caption: Workflow for amide bond formation using a coupling agent.
Protocol 3: HATU-Mediated Amide Coupling
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (e.g., 4-aminobenzenesulfonamide, 1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Cooling: Place the reaction flask in an ice-water bath and stir for 10 minutes.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or flash column chromatography.
Case Study: Synthesis of a Deracoxib Analogue
To demonstrate the synergy of these protocols, we outline the synthesis of a structural analogue of Deracoxib, a selective COX-2 inhibitor used in veterinary medicine.[20][21] Deracoxib is a diaryl pyrazole, and our intermediate is perfectly suited for its construction.[22]
Target: N-(4-sulfamoylphenyl)-4-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxamide.
Caption: Retrosynthetic analysis of the Deracoxib analogue.
Synthetic Workflow:
Caption: Multi-step synthesis of a Deracoxib analogue.
-
Step 1: Suzuki-Miyaura Coupling. Following Protocol 1 , this compound is coupled with 4-methoxyphenylboronic acid. This step installs the C4-aryl group characteristic of many COX-2 inhibitors. The resulting intermediate, 4-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, is purified and carried forward.
-
Step 2: Amide Bond Formation. The purified intermediate from Step 1 is then subjected to an amide coupling reaction with 4-aminobenzenesulfonamide, as described in Protocol 3 . This crucial step attaches the sulfonamide-bearing phenyl ring, a key pharmacophore for COX-2 selectivity, yielding the final target API.
Analytical and Purification Methodologies
Rigorous analysis and purification are essential for ensuring the quality and integrity of synthetic intermediates and final APIs.
Purification Techniques
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids and their amide derivatives, provided a suitable solvent system can be identified. It is excellent for removing minor impurities and achieving high purity.
-
Acid-Base Extraction: For purifying the carboxylic acid intermediate, dissolving the crude material in a weak aqueous base (e.g., NaHCO₃), washing with an organic solvent (like ether or DCM) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid is a highly effective classical technique.[23]
-
Flash Column Chromatography: This is the workhorse method for purifying reaction products when recrystallization is not feasible or when separating products with similar polarities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes or DCM in methanol is typically effective.
Analytical Quality Control: RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of pyrazole derivatives and monitoring reaction progress.[24] A reversed-phase (RP-HPLC) method is most common.
Table 2: Typical RP-HPLC Conditions for Pyrazole Carboxylic Acid Derivatives
| Parameter | Condition | Rationale / Source |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar organic molecules.[24][25] |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA or Formic Acid) | A gradient elution (e.g., 20% to 80% Acetonitrile) is often used. The acid additive improves peak shape for carboxylic acids and amines.[26][27] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[25] |
| Column Temp. | 25 - 30 °C | Provides reproducible retention times.[25] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The pyrazole and attached aryl rings have strong UV absorbance. A DAD allows for peak purity analysis.[24] |
| Injection Vol. | 5 - 20 µL | Standard injection volume for analytical HPLC.[25] |
Protocol 4: General RP-HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Dilute with the mobile phase to a final concentration of ~50-100 µg/mL. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Integrate the peaks to determine the retention time and calculate the area percent purity of the main component.
Conclusion
This compound is a powerful and versatile intermediate in the field of API synthesis. Its trifunctional nature allows for a logical and sequential introduction of key structural motifs through well-established, high-yielding synthetic transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation. By providing detailed, field-tested protocols and explaining the chemical rationale behind them, this guide serves as a practical resource for scientists aiming to leverage this building block for the efficient and strategic development of novel pharmaceutical agents.
References
- Vertex AI Search Result. (Provides context on Buchwald-Hartwig coupling of bromo-pyrazoles).[18]
- ResearchGate. (2023).
- MDPI. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.[28][29]
- ACS Publications. (2020). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.[30]
- Bentham Science. (2021).
- PubMed Central. (2022).
- PubMed Central. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.[4]
- BenchChem. (2025).
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.[32]
- ResearchGate. (2021).
- MySkinRecipes. (n.d.). This compound.[3]
- OUCI. (n.d.).
- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis.[34]
- BenchChem. (2025). Unveiling the Anti-Inflammatory Efficacy of Deracoxib: A Technical Guide.[14]
- Vertex AI Search Result. (Provides context on Buchwald-Hartwig coupling reactions).[35]
- DailyMed. (2023). Deramaxx™ (deracoxib).[20]
- ResearchGate. (n.d.).
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
- SciELO. (2021). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.[11]
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[16]
- Google Patents. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.[37]
- ChemicalBook. (n.d.). This compound | 82231-52-5.[5]
- ResearchGate. (2012). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.[6]
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[19]
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide.[9]
- Wikipedia. (n.d.).
- Autech Industry Co.,Limited. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.[38]
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[7]
- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.[39]
- Guidechem. (n.d.). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.[40]
- International Journal of Current Pharmaceutical Analysis. (2015).
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.[42]
- BenchChem. (2025). Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance.[8]
- Wikipedia. (n.d.). Deracoxib.[21]
- ScienceDirect. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.[27]
- MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones....[15]
- Angene Chemical. (2025). Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide.[10]
- CymitQuimica. (2023).
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine....[12]
- DOI. (n.d.).
- Google Patents. (2011). Method for purifying pyrazoles.[45]
- USP. (n.d.). DERACOXIB Veterinary—Systemic†.[22]
- LookChem. (n.d.).
- Mar Vista Animal Medical Center. (2022). DERACOXIB.[46]
- Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester....[47]
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazole-3-carboxylic acid.[48]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 82231-52-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.fr [fishersci.fr]
- 10. angenechemical.com [angenechemical.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Deramaxx™ (deracoxib) [dailymed.nlm.nih.gov]
- 21. Deracoxib - Wikipedia [en.wikipedia.org]
- 22. cdn.ymaws.com [cdn.ymaws.com]
- 23. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijcpa.in [ijcpa.in]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
Introduction
4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrazole core is a valuable scaffold for designing molecules that can interact with a variety of biological targets, leading to potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.[1] However, the presence of two reactive sites—the acidic N-H proton of the pyrazole ring and the carboxylic acid group—necessitates a carefully planned protecting group strategy to achieve selective functionalization in multi-step syntheses.
The acidic N-H proton can interfere with numerous synthetic transformations, including metal-catalyzed cross-coupling reactions and metallations.[2] Similarly, the carboxylic acid can undergo unwanted reactions under conditions intended for modifying other parts of the molecule. This guide provides a detailed overview of protecting group strategies for this compound, focusing on the selection, introduction, and removal of protecting groups for both the pyrazole N-H and the carboxylic acid functionality. The protocols and comparative data herein are designed to assist researchers, scientists, and drug development professionals in navigating the synthetic challenges associated with this versatile intermediate.
Strategic Considerations for Protecting Group Selection
The choice of a protecting group strategy hinges on the overall synthetic plan. An ideal protecting group should be:
-
Easy and efficient to introduce.
-
Stable to the reaction conditions planned for subsequent steps.
-
Selectively removable in high yield without affecting other functional groups.[3]
The concept of orthogonal protection is paramount when dealing with molecules bearing multiple reactive sites.[4] An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact, enabling precise and controlled modifications at different positions of the molecule.[4][5][6]
For this compound, the primary considerations are the protection of the pyrazole N-H and the carboxylic acid. The choice of protecting groups for these two functionalities should be orthogonal to each other to allow for maximum synthetic flexibility.
Protection of the Pyrazole N-H
The pyrazole N-H proton is acidic and can be deprotonated under basic conditions or interfere with organometallic reagents. Several protecting groups are commonly employed to mask the reactivity of the pyrazole N-H.
Comparative Summary of N-H Protecting Groups
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, DMAP) | Stable to many non-acidic conditions. | Acidic conditions (e.g., TFA, HCl).[7] Can also be removed with NaBH₄ in EtOH.[8][9] | Widely used, generally good stability. Cleavage under acidic conditions might affect acid-labile esters. |
| Ts (Tosyl) | TsCl, base (e.g., K₂CO₃, NaOH) | Very stable to a wide range of conditions, including acidic and oxidative conditions. | Strong base (e.g., DBU, Cs₂CO₃), reductive conditions (e.g., Mg/MeOH).[10] | Robust protection. Harsh deprotection conditions may not be suitable for sensitive substrates. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, base (e.g., NaH) | Stable to a variety of conditions. | Fluoride sources (e.g., TBAF), strong acid.[11] | Offers mild deprotection conditions. |
| THP (Tetrahydropyranyl) | Dihydropyran, acid catalyst (e.g., p-TsOH) | Stable to basic and nucleophilic conditions. | Acidic hydrolysis.[12] | Can be introduced under green, solvent-free conditions.[12][13] |
Protocol 1: Boc Protection of the Pyrazole N-H
This protocol describes the protection of the pyrazole N-H with a tert-butoxycarbonyl (Boc) group.[14]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.1 equiv) to the suspension and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protection of the Carboxylic Acid
The carboxylic acid group is typically protected as an ester. The choice of ester will depend on the desired stability and the conditions required for its subsequent cleavage.
Comparative Summary of Carboxylic Acid Protecting Groups (Esters)
| Ester Type | Esterification Method | Stability | Deprotection Conditions | Key Considerations |
| Methyl/Ethyl | Alcohol, acid catalyst (e.g., H₂SO₄) | Stable to a range of conditions. | Basic hydrolysis (saponification) with NaOH or LiOH.[4] | Common and cost-effective. Saponification may be problematic for base-sensitive substrates. |
| Benzyl | Benzyl bromide, base (e.g., K₂CO₃) | Stable to many conditions. | Hydrogenolysis (H₂, Pd/C).[4] | Cleavage conditions are mild and neutral. |
| tert-Butyl | Isobutylene, acid catalyst or (Boc)₂O, DMAP | Stable to basic and nucleophilic conditions. | Acidic conditions (e.g., TFA, HCl).[4] | Orthogonal to benzyl and methyl/ethyl esters. |
Protocol 2: Methyl Esterification of the Carboxylic Acid
This protocol outlines the formation of the methyl ester using methanol and an acid catalyst.[15][16]
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.[16]
Orthogonal Protecting Group Strategies
For complex syntheses, employing an orthogonal protecting group strategy is essential. This allows for the selective deprotection and functionalization of either the pyrazole N-H or the carboxylic acid without affecting the other protected group.
Example of an Orthogonal Strategy:
-
Protection: Protect the pyrazole N-H with a Boc group (acid-labile) and the carboxylic acid as a benzyl ester (removable by hydrogenolysis).
-
Selective Deprotection:
-
The benzyl ester can be removed by hydrogenolysis (H₂, Pd/C) to free the carboxylic acid for subsequent reactions, leaving the Boc group intact.
-
The Boc group can be removed with an acid (e.g., TFA) to expose the pyrazole N-H for further modification, while the benzyl ester remains.
-
Caption: Orthogonal protection and deprotection workflow.
Experimental Workflows
The following diagram illustrates a decision-making process for choosing a protecting group strategy based on the planned subsequent reaction conditions.
Caption: Decision workflow for protecting group selection.
Conclusion
The successful synthesis of complex molecules derived from this compound relies heavily on the strategic use of protecting groups. By carefully selecting orthogonal protecting groups for the pyrazole N-H and the carboxylic acid, researchers can achieve selective functionalization and build molecular complexity in a controlled manner. The protocols and comparative data provided in this guide offer a solid foundation for developing robust and efficient synthetic routes in drug discovery and development programs.
References
- A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis - Benchchem. (URL: )
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (URL: )
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Public
- The N-Vinyl Group as a Protection Group of the Preparation of 3(5)
- New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermedi
- Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J. (URL: [Link])
- Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF - ResearchG
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (URL: [Link])
- Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole...
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. (URL: [Link])
- 5.1.7.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (URL: [Link])
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])
- (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (URL: [Link])
- Protecting Groups. (URL: [Link])
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed. (URL: [Link])
- Protecting Groups - Organic Chemistry Portal. (URL: [Link])
- Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke - PubMed. (URL: [Link])
- Protecting Groups - Stability - Organic Chemistry Portal. (URL: [Link])
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. (URL: [Link])
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. (URL: [Link])
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. (URL: [Link])
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
- Selective boc-protection and bromination of pyrazoles - ePrints Soton. (URL: [Link])
- Protecting group - Wikipedia. (URL: [Link])
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- (PDF)
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])
- This compound - MySkinRecipes. (URL: [Link])
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (URL: [Link])
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 14. books.rsc.org [books.rsc.org]
- 15. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Derivatives from 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Pyrazole Scaffold and the Imperative for Synthetic Efficiency
The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in a multitude of FDA-approved drugs, including the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the kinase inhibitor crizotinib.[2][3] The versatility of the pyrazole core allows it to serve as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions with biological targets, making it a focal point for drug discovery programs targeting kinases, G-protein coupled receptors, and various enzymes.[4]
The functionalization of pre-constructed pyrazole rings is a key strategy for generating chemical diversity in the exploration of structure-activity relationships (SAR). The starting material, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, is a highly valuable building block. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at C3 offers a site for derivatization into esters, amides, and other functional groups.
Traditional multi-step syntheses, involving the isolation and purification of intermediates, are often time-consuming, resource-intensive, and can lead to significant yield losses. In contrast, one-pot synthesis, where sequential reactions are performed in a single reaction vessel, represents a more elegant and efficient approach.[5][6][7] This guide provides detailed protocols for the one-pot synthesis of diverse pyrazole derivatives from this compound, leveraging tandem functionalization of the carboxylic acid and subsequent palladium-catalyzed cross-coupling.
Core Principle: A Tandem Strategy for Pyrazole Diversification
The inherent reactivity of the carboxylic acid group can interfere with the delicate catalytic cycles of palladium-catalyzed cross-coupling reactions. The acidic proton can quench organometallic intermediates or react with the bases required for the coupling reaction. Therefore, a logical and robust one-pot strategy involves an initial "masking" or conversion of the carboxylic acid to a more inert functional group (like an ester or amide), followed by the C-C or C-N bond-forming cross-coupling reaction at the C4-bromo position. This tandem approach avoids the need for intermediate isolation and purification, streamlining the synthetic workflow.
This guide outlines two primary one-pot pathways:
-
Esterification followed by Suzuki-Miyaura Coupling: To generate 4-aryl/heteroaryl substituted pyrazole esters.
-
Amidation followed by Buchwald-Hartwig Amination: To produce 4-amino substituted pyrazole amides.
Experimental Workflows & Logical Relationships
The logical flow of the one-pot synthesis is depicted below. The initial step modifies the C3 position, rendering the molecule suitable for the subsequent palladium-catalyzed functionalization at the C4 position.
Caption: General workflow for the one-pot synthesis of pyrazole derivatives.
Protocol A: One-Pot Esterification and Suzuki-Miyaura Coupling
This protocol facilitates the formation of a C-C bond at the C4 position, coupling the pyrazole with an aryl or heteroaryl group.[4] The initial esterification prevents potential side reactions of the carboxylic acid during the palladium-catalyzed step.
Data Presentation: Reagents and Conditions
| Step | Reagent | Equivalents | Purpose | Typical Conditions |
| 1. Esterification | This compound | 1.0 | Starting Material | - |
| Anhydrous Alcohol (e.g., Methanol, Ethanol) | Excess | Reactant & Solvent | Reflux, 2-6 h | |
| Acid Catalyst (e.g., conc. H₂SO₄) | 0.1 | Catalyst | - | |
| 2. Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | 1.2 | Coupling Partner | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 | Catalyst | 90 °C, 12-24 h | |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 | Base | - | |
| Co-Solvent (e.g., 1,4-Dioxane/Water) | - | Solvent System | - |
Step-by-Step Methodology
-
Reaction Setup (Esterification): To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add an excess of anhydrous alcohol (e.g., methanol, 10 mL) to serve as both the solvent and reactant.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 mmol, 0.1 eq) to the suspension.
-
Reaction Execution (Esterification): Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.
-
Neutralization and Reagent Addition (Suzuki Coupling): Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a solid base such as sodium bicarbonate until effervescence ceases.
-
To the same flask, add the aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq), a base such as potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).[4]
-
Add the co-solvent system, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reaction Execution (Suzuki Coupling): Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the intermediate bromo-ester by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methyl-1H-pyrazole-3-carboxylate derivative.[4]
Mechanistic Insight: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol B: One-Pot Amidation and Buchwald-Hartwig Amination
This protocol enables the formation of a C-N bond at the C4 position, coupling the pyrazole with a primary or secondary amine, subsequent to the formation of an amide at the C3 position.
Data Presentation: Reagents and Conditions
| Step | Reagent | Equivalents | Purpose | Typical Conditions |
| 1. Amidation | This compound | 1.0 | Starting Material | - |
| Amine (for amide) | 1.1 | Reactant | RT to 50 °C, 2-4 h | |
| Coupling Agent (e.g., HATU, EDC) | 1.2 | Activator | - | |
| Base (e.g., DIPEA) | 2.0 | Base | - | |
| Solvent (e.g., DMF, CH₂Cl₂) | - | Solvent | - | |
| 2. B-H Amination | Amine (for C4) | 1.2 | Coupling Partner | - |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.02 | Catalyst | 100-110 °C, 12-24 h | |
| Ligand (e.g., XPhos, tBuXPhos) | 0.04 | Ligand | - | |
| Strong Base (e.g., NaOtBu, LHMDS) | 1.4 - 2.2 | Base | - | |
| Solvent (e.g., Toluene, Dioxane) | - | Solvent | - |
Step-by-Step Methodology
-
Reaction Setup (Amidation): In an oven-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂ (10 mL).
-
Add the amine for amide formation (1.1 mmol, 1.1 eq), followed by a peptide coupling agent (e.g., HATU, 1.2 mmol, 1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).
-
Reaction Execution (Amidation): Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete formation of the intermediate bromo-amide.
-
Reagent Addition (Buchwald-Hartwig): To the same reaction vessel, add the palladium pre-catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., tBuXPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).[8]
-
Add the second amine for the C4-amination (1.2 mmol, 1.2 eq).
-
If the initial solvent is not suitable for the high-temperature coupling (e.g., CH₂Cl₂), it should be removed under reduced pressure and replaced with a high-boiling solvent like degassed toluene or dioxane.
-
Reaction Execution (Buchwald-Hartwig): Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivative.
Mechanistic Insight: Buchwald-Hartwig Amination Cycle
Caption: Simplified Buchwald-Hartwig amination cycle.
Safety and Handling
-
Organobromine Compounds: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and skin contact.
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be toxic.[9] Handle in a fume hood and avoid creating dust. Keep away from heat and ignition sources. After the reaction, palladium residues should be filtered carefully and disposed of according to institutional guidelines for heavy metal waste.
-
Reagents: Strong acids (H₂SO₄), strong bases (NaOtBu), and coupling reagents (HATU) are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use and handle with appropriate care. Solvents like dioxane and toluene are flammable and have specific health hazards.
-
Pressure and Temperature: Reactions are conducted at elevated temperatures. Use appropriate glassware and heating equipment (e.g., oil bath with a temperature controller). If using sealed tubes, do not exceed the recommended temperature and pressure ratings for the vessel.
References
- Beilstein Journals (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- PMC - NIH (2019).
- Preprints.org (2023).
- MDPI (2022).
- This cit
- Royal Society of Chemistry (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- ACG Publications (2019). Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. [Link]
- This cit
- This cit
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- ACS Publications (2016).
- PubMed (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- PMC - NIH (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- MDPI (2019).
- This cit
- RSC Publishing (2017).
- This cit
- This cit
- This cit
- UCLA EH&S (2017).
- This cit
- This cit
- MySkinRecipes. This compound. [Link]
- This cit
- Purdue University (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
- This cit
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient one-pot synthesis of arylated pyrazole-fused pyran analogs: as leads to treating diabetes and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of substituted pyrazoles via tandem cross-coupling/electrocyclization of enol triflates and diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C4-Position of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C4-Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic functionalization of the pyrazole ring is a critical endeavor, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the various positions on the pyrazole ring, the C4-position holds unique significance. Its electron-rich nature makes it particularly susceptible to electrophilic substitution, providing a versatile handle for introducing a wide array of functional groups. This guide offers a comprehensive overview of the principal methods for the functionalization of the C4-position of the pyrazole ring, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.
I. Direct Electrophilic Functionalization of the Pyrazole Ring
The most direct approach to C4-functionalization involves the electrophilic substitution on an unsubstituted or suitably activated pyrazole ring. This section details three fundamental transformations: halogenation, nitration, and formylation.
A. Halogenation: Introducing a Versatile Synthetic Handle
The introduction of a halogen atom (Cl, Br, I) at the C4-position is arguably one of the most important transformations, as it paves the way for a plethora of subsequent cross-coupling reactions.
Electrophilic halogenation of pyrazoles typically proceeds readily without the need for a catalyst, especially for bromination and iodination. The choice of halogenating agent and solvent can influence the reaction's efficiency and selectivity. N-Halosuccinimides (NXS) are widely used as they are crystalline, easy to handle solids and the succinimide byproduct is readily removed. For less reactive substrates or for chlorination, a mild Lewis acid or protic acid catalyst can be employed to enhance the electrophilicity of the halogenating agent. Water has emerged as a green and efficient solvent for bromination with NBS, often leading to rapid and clean reactions.[1]
This protocol describes a simple, efficient, and environmentally benign method for the C4-bromination of pyrazoles.[1]
Materials:
-
Pyrazole substrate (e.g., 1-phenylpyrazole)
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in deionized water (5 mL), add N-bromosuccinimide (1.1 mmol, 196 mg) in one portion.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel to obtain the pure 4-bromopyrazole.
Data Presentation: C4-Halogenation of Pyrazoles
| Substrate | Halogenating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylpyrazole | NBS (1.1 eq) | Water | RT | 0.5 | 95 | [1] |
| 3,5-Dimethylpyrazole | NBS (1.1 eq) | CH₃CN | RT | 1 | 92 | [2] |
| 1H-Pyrazole | NCS (1.1 eq) | CH₃CN | 40 | 3 | 85 | [3] |
| 1-Phenylpyrazole | I₂/HIO₃ | AcOH/H₂SO₄ | 60 | 2 | 88 | [4] |
B. Nitration: Installation of a Key Electron-Withdrawing Group
Direct nitration introduces the versatile nitro group, which can serve as a potent electron-withdrawing group or be reduced to an amino group, providing a gateway to further derivatization.
The nitration of pyrazole is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is a critical parameter; elevated temperatures can lead to di-nitration or decomposition. For substrates sensitive to strongly acidic conditions, milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be employed.
This protocol describes the direct nitration of pyrazole to yield 4-nitropyrazole.[5][6]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Ethanol
-
Standard laboratory glassware with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add pyrazole (8.5 g, 125 mmol) to pre-cooled concentrated sulfuric acid (15 mL) at 0 °C in an ice-salt bath.
-
Slowly add cold concentrated nitric acid (18 mL) dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) for 3 hours.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice (80 g) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate sequentially with cold water and cold ethanol.
-
Purify the crude product by recrystallization from toluene to afford 4-nitropyrazole as a white solid.
Data Presentation: C4-Nitration of Pyrazoles
| Substrate | Nitrating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | HNO₃/H₂SO₄ | 90 | 6 | 56 | [6] |
| Pyrazole | Fuming HNO₃/Fuming H₂SO₄ | 50 | 1.5 | 85 | [5] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃/Acetic anhydride | RT | 4 | 85 | [7] |
C. Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[8][9]
The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (most often phosphorus oxychloride, POCl₃).[1] The Vilsmeier reagent is a mild electrophile that attacks the electron-rich C4-position of the pyrazole ring. The reaction is typically performed in excess DMF, which also serves as the solvent. Anhydrous conditions are crucial as the Vilsmeier reagent is moisture-sensitive.[10] The reaction temperature can be adjusted based on the reactivity of the pyrazole substrate; less reactive pyrazoles may require heating to proceed at a reasonable rate.[11]
This protocol provides a general procedure for the C4-formylation of a substituted pyrazole.[10]
Materials:
-
Substituted pyrazole (e.g., 1-benzyl-3-phenyl-1H-pyrazole)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (4 mL).
-
Cool the DMF to 0 °C in an ice bath and add POCl₃ (3.0 mmol, 0.28 mL) dropwise with stirring. Stir the mixture at 0 °C for 15-30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of the substituted pyrazole (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the cold Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pyrazole-4-carbaldehyde.
Data Presentation: Vilsmeier-Haack Formylation of Pyrazoles
| Substrate | Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted 5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | 2 | Good | [8] |
| Hydrazones | POCl₃, DMF | 80-90 | 4 | Good | [10] |
| 3-Ethyl-1H-pyrazole | POCl₃, DMF | 60-80 | 2-6 | - | [4] |
II. Functionalization via Metal-Catalyzed Cross-Coupling Reactions
4-Halopyrazoles are invaluable intermediates that serve as precursors for a wide range of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between a halide and an organoboron compound.
The success of the Suzuki-Miyaura coupling hinges on several factors. The choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required for the efficient coupling of less reactive chloro- or bromopyrazoles.[12][13] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, is also critical for dissolving the reagents and facilitating the reaction. The reactivity of the 4-halopyrazole follows the expected trend: I > Br > Cl.[14]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole.[15]
Materials:
-
4-Bromopyrazole derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
To a sealed tube, add the 4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 4-arylpyrazole product.
Data Presentation: Suzuki-Miyaura Coupling of 4-Halopyrazoles
| 4-Halopyrazole | Boronic Acid | Catalyst/Ligand | Base | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | 100 | 86 | [15] |
| 4-Bromo-1-tritylpyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 95 | |
| 4-Chloropyrazole derivative | Arylboronic acid | Pd(PEPPSI)(IPr) | Various | 60-100 | Good | [13] |
B. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center.[6] The choice of palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (typically CuI) is standard.[8] An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent. The reaction is typically run under mild conditions, often at room temperature.[5]
This protocol outlines a general procedure for the Sonogashira coupling of a 4-iodopyrazole.[5]
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (solvent and base)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-iodopyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 4-alkynylpyrazole product.
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.
This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos) being highly effective for the amination of 4-halopyrazoles.[6] The choice of base (e.g., NaOtBu, K₃PO₄, LHMDS) can significantly impact the reaction outcome and depends on the nature of the amine and the substrate. The reactivity of the 4-halopyrazole again follows the I > Br > Cl trend, with 4-bromopyrazoles often providing a good balance of reactivity and stability.[6]
This protocol describes the amination of a protected 4-bromopyrazole with an amine.[6]
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)
-
tBuDavePhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous toluene
-
Standard Schlenk techniques and glassware
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.05 mmol), tBuDavePhos (0.1 mmol), and NaOtBu (2.0 mmol).
-
Add the 4-bromo-1-tritylpyrazole (1.0 mmol) and a magnetic stir bar.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Visualization of Key Workflows and Mechanisms
To provide a clearer understanding of the synthetic pathways and reaction mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overview of major pathways for pyrazole C4-functionalization.
Caption: General experimental workflow for Sonogashira coupling.
IV. Conclusion and Future Outlook
The functionalization of the C4-position of the pyrazole ring is a mature yet continually evolving field of synthetic chemistry. The methods outlined in this guide, from classic electrophilic substitutions to modern palladium-catalyzed cross-coupling reactions, provide a robust toolkit for chemists in academia and industry. The development of more efficient, selective, and sustainable catalytic systems, particularly for the activation of less reactive C-Cl bonds, remains an active area of research. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more powerful strategies for the targeted modification of this privileged heterocyclic scaffold, further empowering the discovery of novel therapeutics and advanced materials.
V. References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Li, Y., et al. (2015). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 23(10), 963-966. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(11), 1149-1157. [Link]
-
El-Gharably, A. M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(40), 26055-26090. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481–12491. [Link]
-
Wikipedia. (2023, December 19). Suzuki reaction. [Link]
-
Baumgartner, T., & Jäkle, F. (2006). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 61(6), 690-698. [Link]
-
Singh, P., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(11), 13874-13886. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. [Link]
-
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. [Link]
-
El-Mekabaty, A., et al. (2020). Synthesis of 3-aryl-4-formyl pyrazoles. Journal of Heterocyclic Chemistry, 57(5), 2135-2142. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 10, 2026, from [Link]
-
Zhang, Y., et al. (2019). BF3⋅Et2O‐Promoted Aerobic Bromination of Heteroarenes with LiBr as the Bromination Sources. ChemistrySelect, 4(34), 10077-10080. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4540–4543. [Link]
-
Gryz, E. A., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(21), 6527. [Link]
-
Jedinak, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344–12359. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 10, 2026, from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved January 10, 2026, from [Link]
-
Yang, D., et al. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 13(23), 6244–6247. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Eicher, T., et al. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons.
-
Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2020). Halogenation of the pyrazole scaffold. Journal of Heterocyclic Chemistry, 57(11), 3845-3857. [Link]
-
Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821. [Link]
-
Wikipedia. (2023, November 29). Electrophilic halogenation. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Nayak, K. H., et al. (2023). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. Asian Journal of Organic Chemistry, 12(8), e202300257. [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved January 10, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. scribd.com [scribd.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening the Biological Activity of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of pyrazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives represent a promising class of molecules for the development of novel therapeutics. The strategic placement of the bromo, methyl, and carboxylic acid functional groups provides a versatile platform for chemical modification, enabling the synthesis of a diverse library of compounds for biological screening.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of this compound derivatives for various biological activities. The protocols detailed herein are designed to be robust, reproducible, and self-validating, providing a solid foundation for the initial stages of drug discovery.
I. Antimicrobial Activity Screening
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Causality of Experimental Choices:
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is preferred for screening novel compounds due to its efficiency, reproducibility, and the quantitative nature of the results (MIC values), which allows for direct comparison of the potency of different derivatives. The use of both Gram-positive and Gram-negative bacteria, as well as a fungal strain, provides a broad-spectrum assessment of the antimicrobial activity.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sabouraud Dextrose Broth (SDB)
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 10231)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the pyrazole derivatives in DMSO to a stock concentration of 10 mg/mL.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
For the final inoculum, dilute the adjusted suspension 1:150 in the appropriate broth (MHB for bacteria, SDB for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 5 µL of the prepared microbial inoculum.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO without any compound).
-
Also include a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | >128 |
| Derivative 2 | 8 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable
II. Anticancer Activity Screening
The pyrazole scaffold is present in several approved anticancer drugs, highlighting its importance in oncology research. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.
Causality of Experimental Choices:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a reliable and high-throughput method for determining the cytotoxic potential of novel compounds and for calculating the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.[2]
Experimental Workflow: Anticancer Cytotoxicity Screening (MTT Assay)
Caption: Workflow for Anticancer Cytotoxicity Screening.
Protocol 2: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software like GraphPad Prism.[3]
-
Data Presentation: Anticancer Activity
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative 1 | 25.4 ± 3.1 | 42.8 ± 5.6 |
| Derivative 2 | 12.7 ± 1.9 | 18.5 ± 2.3 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 |
III. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4] This protocol describes an in vitro assay to screen for the inhibitory activity of the pyrazole derivatives against COX-2.
Causality of Experimental Choices:
The cyclooxygenase (COX) enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] This assay specifically measures the inhibition of COX-2, providing a direct assessment of the anti-inflammatory potential of the test compounds. The use of a commercially available kit ensures the quality and consistency of the reagents and protocol.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for COX-2 Inhibition Assay.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol is based on the Cayman Chemical COX-2 (human) Inhibitor Screening Assay Kit (Catalog No. 701050).[6][7]
Materials:
-
Cayman Chemical COX-2 (human) Inhibitor Screening Assay Kit (includes human recombinant COX-2, reaction buffer, heme, arachidonic acid, and ELISA components)
-
This compound derivatives
-
Positive control (e.g., Celecoxib)
-
Microplate reader capable of reading absorbance at 405-420 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in the kit manual.
-
-
Assay Procedure:
-
Set up the reaction in a 96-well plate.
-
To each well, add the reaction buffer, heme, and human recombinant COX-2 enzyme.
-
Add the test compounds at various concentrations to the appropriate wells.
-
Include a 100% initial activity control (no inhibitor) and a background control (inactive enzyme).
-
Pre-incubate the plate for a specified time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding stannous chloride.
-
-
ELISA for PGF2α Quantification:
-
Follow the ELISA protocol provided in the kit to quantify the amount of PGF2α produced. This involves a competitive binding assay where the amount of PGF2α in the sample is inversely proportional to the signal generated.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the ELISA plate at 405-420 nm.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation: Anti-inflammatory Activity
| Compound | COX-2 IC50 (µM) |
| Derivative 1 | 5.2 ± 0.7 |
| Derivative 2 | 1.8 ± 0.3 |
| Celecoxib | 0.05 ± 0.01 |
IV. Drug-Drug Interaction Potential: Cytochrome P450 Inhibition
Assessing the potential for drug-drug interactions is a critical step in drug development. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs.[8][9] Inhibition of these enzymes can lead to adverse drug reactions. This protocol describes a high-throughput screening method to evaluate the inhibitory potential of the pyrazole derivatives against a key CYP isoform, CYP3A4.
Causality of Experimental Choices:
CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in humans, responsible for the metabolism of approximately 50% of currently marketed drugs.[10] Therefore, screening for CYP3A4 inhibition is a crucial early indicator of potential drug-drug interactions. The P450-Glo™ CYP3A4 Assay from Promega is a luminescence-based assay that is highly sensitive, rapid, and suitable for high-throughput screening.[1][2] The assay uses a luminogenic substrate that is converted to luciferin by CYP3A4, and the resulting light output is directly proportional to the enzyme's activity.
Experimental Workflow: CYP3A4 Inhibition Assay
Caption: Workflow for CYP3A4 Inhibition Assay.
Protocol 4: In Vitro CYP3A4 Inhibition Assay
This protocol is based on the Promega P450-Glo™ CYP3A4 Assay (Luciferin-IPA) (Catalog #V9001).[9]
Materials:
-
Promega P450-Glo™ CYP3A4 Assay System (includes recombinant human CYP3A4 membranes, Luciferin-IPA substrate, NADPH regeneration system, and Luciferin Detection Reagent)
-
This compound derivatives
-
Positive control (e.g., Ketoconazole)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit's technical bulletin.
-
-
Assay Procedure:
-
In a white opaque 96-well plate, add the CYP3A4 membrane preparation.
-
Add the test compounds at various concentrations.
-
Include a no-inhibitor control and a background control (no enzyme).
-
Initiate the reaction by adding the Luciferin-IPA substrate and the NADPH regeneration system.
-
Incubate the plate at 37°C for the recommended time.
-
Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Data Presentation: Drug-Drug Interaction Potential
| Compound | CYP3A4 IC50 (µM) |
| Derivative 1 | > 50 |
| Derivative 2 | 15.3 ± 2.1 |
| Ketoconazole | 0.02 ± 0.005 |
V. Conclusion and Future Directions
These application notes provide a foundational set of protocols for the initial biological screening of this compound derivatives. The described assays for antimicrobial, anticancer, anti-inflammatory, and drug-drug interaction potential will enable researchers to identify promising lead compounds for further development. Positive hits from these screens should be subjected to more extensive in vitro and in vivo studies to further characterize their efficacy, mechanism of action, and safety profile. The versatility of the pyrazole scaffold, coupled with a systematic screening approach, holds significant promise for the discovery of novel therapeutic agents.
VI. References
-
van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of immunological methods, 174(1-2), 311–320.
-
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396.
-
Promega Corporation. (2023). P450-Glo™ Assays Technical Bulletin #TB325.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
-
Vane, J. R. (1994). Towards a better aspirin. Nature, 367(6460), 215–216.
-
Cayman Chemical Company. (2021). COX-2 (human) Inhibitor Screening Assay Kit Booklet.
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
-
Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed.
-
National Committee for Clinical Laboratory Standards. (2002). M27-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition.
-
GraphPad Software. (2023). GraphPad Prism.
-
Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs. Zeitschrift fur Rheumatologie, 55(1), 24–30.
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
Sources
- 1. promega.com [promega.com]
- 2. P450-Glo™ Assays Protocol [worldwide.promega.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medium.com [medium.com]
- 5. csescienceeditor.org [csescienceeditor.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. promega.com [promega.com]
- 10. decisionfoundry.com [decisionfoundry.com]
Application Notes and Protocols for Catalyst Development in Reactions of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Strategic Value of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound and its esters are particularly valuable intermediates. The molecule possesses three key points for diversification: the acidic N1-proton, the C3-carboxylic acid/ester, and, most strategically, the C4-bromine atom. This bromine serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of catalyst systems and detailed protocols for the functionalization of this pyrazole scaffold. It is designed for researchers in drug discovery and process development, offering field-proven insights to navigate common synthetic challenges and optimize reaction outcomes.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The C4-bromine is the ideal site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most robust methods for this purpose. However, the N-H proton of the pyrazole ring introduces significant challenges, often leading to catalyst inhibition or side reactions.
Core Directive: The Critical Role of N-H Protection
The acidic N-H proton on the pyrazole ring is a frequent source of complications in cross-coupling reactions. It can react with the basic conditions required for catalysis, leading to catalyst deactivation or unpredictable reaction profiles. Therefore, the first and most critical step before attempting cross-coupling is the protection of the pyrazole nitrogen.
Workflow for N-H Protection and Subsequent Cross-Coupling:
Caption: Logical workflow for successful derivatization.
Common protecting groups include tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM). The Boc group is often preferred for its stability and ease of removal under acidic conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazole derivatives.
Expertise & Experience: Overcoming Common Failure Points
A frequent failure mode in the Suzuki coupling of heteroaryl halides is hydrodehalogenation (debromination), where the bromine atom is replaced by a hydrogen. This occurs when the palladium-aryl intermediate undergoes protonolysis instead of the desired transmetalation with the boronic acid.
Key Optimization Parameters to Mitigate Debromination:
| Parameter | Recommended Action | Rationale |
| Catalyst System | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) with a reliable Pd source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3). | These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination, outcompeting the protonolysis pathway. |
| Base | Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better solubility and reactivity. | Strong bases like NaOH or KOH can promote debromination and hydrolysis of the ester group. |
| Solvent | Aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are preferred. | Protic solvents can be a source of protons for the undesired debromination side reaction. Water helps to solubilize the inorganic base. |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 1: Optimized Suzuki-Miyaura Coupling of N-Boc-protected methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
This protocol is designed to be a robust starting point for the arylation of the N-protected pyrazole core.
Materials:
-
N-Boc-protected methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-protected pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 pre-catalyst (0.02 equiv) and XPhos ligand (0.02 equiv). Add them to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the pyrazole substrate.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of 4-amino-pyrazole derivatives, which are common motifs in kinase inhibitors, the Buchwald-Hartwig amination is the premier catalytic method.
Expertise & Experience: Catalyst Selection is Key
The coupling of heteroaryl halides with amines can be challenging. The choice of ligand is critical for a successful transformation. For N-H pyrazoles, even when protected, sterically hindered and electron-rich biarylphosphine ligands are essential to promote the reaction and prevent catalyst decomposition.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Ligand | Palladium Source | Key Features |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | Excellent generality for a wide range of amines. |
| tBuBrettPhos | Pd-precatalyst | Highly effective for amination of unprotected bromoimidazoles and bromopyrazoles. |
| tBuDavePhos | Pd(dba)₂ | Shown to be effective for coupling amines with 4-bromo-1-tritylpyrazole. |
Protocol 2: General Protocol for Buchwald-Hartwig Amination
Materials:
-
N-Protected methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
XPhos Pd G3 (2 mol%)
-
XPhos (4 mol%)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the N-protected pyrazole (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst Addition: In a separate vial, add the palladium pre-catalyst and the ligand.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7-9 from the Suzuki-Miyaura protocol, using ethyl acetate for extraction.
PART 2: Alternative Catalytic Strategies
While palladium-catalyzed cross-coupling is the workhorse, other catalytic systems offer unique reactivity for the functionalization of pyrazoles.
Rhodium-Catalyzed C-H Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates. Rhodium(III) complexes, particularly those with pentamethylcyclopentadienyl (Cp*) ligands, have emerged as powerful catalysts for these transformations.
Mechanistic Rationale: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the pyrazole nitrogen acts as a directing group to facilitate the cleavage of a nearby C-H bond.
Conceptual Workflow for C-H Functionalization:
Caption: C-H activation and functionalization cycle.
While protocols for the specific target molecule are still emerging, studies on similar pyrazole systems indicate that C5-H activation is a feasible pathway. Researchers should consider screening conditions using catalysts like [RhCp*Cl₂]₂ with various additives.
Copper-Catalyzed Reactions
Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations. Copper-catalyzed C-N and C-O bond-forming reactions (Ullmann condensation) are well-established. Recent advancements have also demonstrated copper's utility in decarboxylative couplings and aerobic oxidation reactions. For the target molecule, a copper-catalyzed amination could be a viable alternative to the Buchwald-Hartwig reaction, particularly in process chemistry settings where cost is a major driver.
References
- Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions.
- Discovery and synthesis of novel phosphine-based ligands for aryl amin
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Screening of palladium catalysts for the Suzuki coupling of...
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
- Development of New Phosphine Ligands (BRIDPs)
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
- Discovery and Synthesis of Novel Phosphine-Based Ligands for Aryl Amin
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]
- Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing. [Link]
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Buchwald-Hartwig Amin
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Combined Experimental and Computational Investigations of Rhodium- And Ruthenium-Catalyzed C-H Functionalization of Pyrazoles With Alkynes. PubMed. [Link]
- Palladium Catalysts for Cross-Coupling Reaction. Semantic Scholar. [Link]
- Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investig
- Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers. [Link]
- Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III)
- Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Copper-Catalyzed Coupling Reactions.
- Aerobic copper-catalyzed organic reactions. PubMed. [Link]
- Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
- CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. [Link]
- Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. RSC Publishing. [Link]
- Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. ChemRxiv. [Link]
Application Note: 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid as a Versatile Precursor for High-Performance Dyes and Pigments
Abstract: This document provides a detailed technical guide for researchers, chemists, and material scientists on the application of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in the synthesis of high-performance colorants. Pyrazole-based heterocyclic compounds are a cornerstone in the development of vibrant and robust dyes and pigments, prized for their high color strength, brightness, and tunable properties.[1] This guide elucidates the chemical principles and provides field-proven, step-by-step protocols for the synthesis of both azo and methine dyes, leveraging the unique structural and electronic characteristics of this key pyrazole intermediate.
Introduction: The Significance of the Pyrazole Core in Colorant Chemistry
The pyrazole ring is a privileged scaffold in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] In the realm of colorants, its derivatives, particularly pyrazolones, are indispensable intermediates for producing a wide spectrum of colors.[1] The versatility of the pyrazole system stems from its unique electronic properties and the ability to undergo various chemical transformations, such as diazotization and coupling reactions, to create extended conjugated systems responsible for color.[1]
This compound is a particularly valuable building block. Its key features include:
-
An Active Methylene Position (after tautomerization): The C4 position, once deprotonated, is highly nucleophilic and serves as the primary site for electrophilic substitution in coupling reactions.
-
A Carboxylic Acid Group: This functional group can be used to modulate solubility, act as an anchoring group for surface modification, or be derivatized to further tune the final properties of the colorant.
-
Bromo and Methyl Substituents: These groups influence the electronic structure of the ring, which in turn affects the hue, lightfastness, and thermal stability of the resulting dye or pigment. Understanding how to manipulate these features is crucial for tailoring colorant properties for specific applications.[1]
Synthetic Protocol I: Synthesis of Pyrazolone-Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants. The synthesis involves a diazo coupling reaction, where a diazonium salt acts as an electrophile that attacks a nucleophilic coupling component. In this protocol, we utilize this compound as the precursor to the coupling component.
Principle of Synthesis
The synthesis is a two-step process. First, a primary aromatic amine is converted into a diazonium salt via reaction with nitrous acid at low temperatures. Second, this highly reactive diazonium salt is introduced to a solution of the pyrazole coupling component under slightly alkaline conditions. The active methylene group on the pyrazole ring attacks the diazonium salt, forming the characteristic -N=N- azo bond that constitutes the chromophore. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4]
Experimental Workflow: Azo Dye Synthesis
The following diagram outlines the key stages of the pyrazolone-azo dye synthesis.
Caption: Workflow for pyrazolone-azo dye synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Aniline (or other primary aromatic amine): 5.0 mmol
-
Concentrated Hydrochloric Acid (HCl): 1.5 mL
-
Sodium Nitrite (NaNO₂): 5.5 mmol
-
This compound: 5.0 mmol
-
Sodium Hydroxide (NaOH): 12.5 mmol
-
Deionized Water
-
Ice
Protocol:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, combine 5.0 mmol of the aromatic amine and 1.5 mL of concentrated HCl with 15 mL of water. Stir until the amine hydrochloride salt is fully dissolved, warming slightly if necessary, then cool the mixture to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Keep this solution in the ice bath for immediate use.
Part B: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, suspend 5.0 mmol of this compound in 25 mL of water.
-
Add a 10% aqueous solution of sodium hydroxide (containing approx. 12.5 mmol NaOH) dropwise while stirring until the pyrazole derivative is completely dissolved, forming the sodium salt. The pH should be approximately 8-9.
-
Cool this solution to 0-5 °C in an ice-water bath.
Part C: The Coupling Reaction and Work-up
-
While maintaining vigorous stirring and low temperature (0-5 °C), slowly add the cold diazonium salt solution (Part A) to the cold coupling component solution (Part B).
-
A brightly colored precipitate should form almost immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.
-
Dry the product in a vacuum oven at 60 °C. The dye can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthetic Protocol II: Synthesis of Pyrazole-Based Methine Dyes
Methine dyes are another important class of colorants characterized by a conjugated system of methine groups (-CH=). They are often synthesized via condensation reactions. This protocol describes the synthesis of a trimethine oxonol dye, which involves the reaction of the pyrazole derivative with an appropriate trimethine synthon.[5]
Principle of Synthesis
This synthesis involves a condensation reaction between two equivalents of an active methylene compound (the pyrazolone) and a malonaldehyde equivalent, such as malonaldehyde bis(dimethyl acetal). The reaction is typically acid-catalyzed and proceeds via the formation of an enamine intermediate, followed by a second condensation and elimination of water and alcohol to form the extended π-conjugated system of the final dye.
Experimental Workflow: Methine Dye Synthesis
The following diagram illustrates the pathway for synthesizing a pyrazole-based trimethine oxonol dye.
Caption: Workflow for pyrazole-based methine dye synthesis.
Detailed Step-by-Step Protocol
Materials:
-
This compound: 10.0 mmol
-
Malonaldehyde bis(dimethyl acetal): 5.0 mmol
-
Glacial Acetic Acid: 20 mL
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 10.0 mmol of this compound, 5.0 mmol of malonaldehyde bis(dimethyl acetal), and 20 mL of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The solution will typically develop a deep color.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove residual acetic acid, followed by washing with diethyl ether.
-
Dry the purified methine dye under vacuum.
Properties and Applications of Synthesized Dyes
The specific substituents on the pyrazole ring and the aromatic amine used in the azo coupling significantly impact the final color and properties of the dye. The synthesized dyes are suitable for a range of applications, including the coloration of textiles, plastics, and coatings.[1]
Table 1: Illustrative Properties of Dyes Derived from this compound
| Dye Type | Example Coupling Partner / Synthon | Expected Color | Typical λmax Range (nm) | Key Properties & Potential Applications |
| Azo Dye | Diazotized Aniline | Yellow | 400 - 440 | Good lightfastness; suitable for dyeing polyester fibers and use in plastic coloration.[6] |
| Azo Dye | Diazotized p-Nitroaniline | Orange to Red | 470 - 510 | High molar absorptivity (high color strength); suitable for inks and high-visibility coatings. |
| Methine Dye | Malonaldehyde bis(dimethyl acetal) | Magenta to Cyan | 540 - 580 | Sharp absorption bands; potential use in photographic sensitization, optical data storage, or as biological stains.[5] |
Conclusion
This compound stands out as a highly effective and adaptable intermediate for the synthesis of a diverse array of dyes and pigments. The protocols detailed herein provide a robust framework for producing both azo and methine dyes with tunable properties. By explaining the causality behind the experimental choices, this guide empowers researchers to not only replicate these syntheses but also to innovate by rationally modifying the molecular structure to achieve desired performance characteristics for next-generation colorant technologies.
References
- Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications.
- National Institutes of Health (NIH). (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- Google Patents. (1992). EP0485337A1 - Pyrazole-containing pigment derivatives.
- Unknown. The Synthesis of Azo Dyes.
- National Institutes of Health (NIH). (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- Bulletin of the Chemical Society of Ethiopia. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA.
- Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles.
- PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- ResearchGate. (2008). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones.
- Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.
- ResearchGate. (2022, April 13). Synthesis and characterization of polymethine dyes carrying thiobarbituric and carboxylic acid moieties.
- MySkinRecipes. This compound.
- PMC. (2024). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities.
- COLORKEM. China Cadmium Nitrate | 10325-94-7 Manufacturer and Supplier.
- MDPI. (2022, June 14). Synthesis of Vapochromic Dyes Having Sensing Properties for Vapor Phase of Organic Solvents Used in Semiconductor Manufacturing Processes and Their Application to Textile-Based Sensors.
Sources
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5), a key building block in pharmaceutical and agrochemical research. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-tested protocols, and offer robust troubleshooting advice.
I. Synthetic Overview & Strategy
The most common and reliable route to this compound involves a three-step sequence starting from readily available precursors. This strategy is designed to control regioselectivity and facilitate purification at each stage.
-
Step 1: Knorr Pyrazole Synthesis – Formation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from the condensation of a 1,3-dicarbonyl compound (ethyl 2,4-dioxopentanoate) and hydrazine.[1]
-
Step 2: Electrophilic Bromination – Regioselective bromination at the C4 position of the pyrazole ring using N-Bromosuccinimide (NBS).
-
Step 3: Saponification – Hydrolysis of the ethyl ester to the final carboxylic acid product.
This pathway is illustrated below.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate B)
This protocol is adapted from established Knorr pyrazole synthesis methods.[1][2]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2,4-dioxopentanoate | 158.15 | 11.67 g | 73.79 |
| Hydrazine monohydrate | 50.06 | 5.4 mL | 110.68 |
| Ethanol (EtOH) | - | 100 mL | - |
| Glacial Acetic Acid | - | 1 mL | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - |
| Sat. aq. NaHCO₃ | - | 5 mL | - |
Procedure:
-
Combine ethanol (100 mL) and glacial acetic acid (1 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Dissolve ethyl 2,4-dioxopentanoate (11.67 g) in the solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (5.4 mL) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 15 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into 50 mL of water and neutralize with 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a white solid.
-
Expected Outcome: Yield of 70-80% of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.[2]
Protocol 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (Intermediate C)
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154.17 | 10.0 g | 64.85 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.55 g | 64.85 |
| Acetonitrile (ACN) | - | 200 mL | - |
Procedure:
-
Dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (10.0 g) in acetonitrile (200 mL) in a 500 mL round-bottom flask protected from light.
-
Add N-Bromosuccinimide (11.55 g) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove succinimide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from an ethanol/water mixture to obtain the pure product as a solid.
Protocol 3: Synthesis of this compound (Final Product D)
This procedure is based on standard ester hydrolysis methods.[3]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 233.07 | 10.0 g | 42.91 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.57 g | 64.36 |
| Ethanol (EtOH) | - | 100 mL | - |
| Water | - | 50 mL | - |
| 2N Hydrochloric Acid (HCl) | - | ~35 mL | - |
Procedure:
-
Dissolve Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (10.0 g) in ethanol (100 mL).
-
In a separate beaker, dissolve sodium hydroxide (2.57 g) in water (50 mL) and add this solution to the ethanol solution.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 2N HCl. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Expected Outcome: Yield of 90-95% of this compound as a white solid.[3]
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My yield for the Knorr synthesis (Step 1) is very low. What are the most likely causes?
A: Low yields in this step are a common problem and can stem from several factors.[4]
-
Purity of Starting Materials: Ensure the ethyl 2,4-dioxopentanoate is pure. Impurities can lead to side reactions.[4]
-
Incomplete Reaction: The reaction can be slow. Ensure you are stirring for the full recommended time (15 hours). You can monitor the reaction by TLC to confirm the consumption of the starting material.[4]
-
Sub-optimal Temperature Control: The initial addition of hydrazine is exothermic. If the temperature rises too much, side reactions can occur. Maintaining 0 °C during the addition is critical for achieving a high yield.
-
Workup Issues: During extraction, ensure the aqueous layer is properly neutralized or slightly basic to prevent the pyrazole product (which is weakly acidic) from remaining in the aqueous phase.
Q2: I am getting a mixture of regioisomers in Step 1. How can I improve the selectivity for the 5-methyl isomer?
A: The reaction of a non-symmetrical 1,3-dicarbonyl compound with hydrazine can theoretically produce two regioisomers.[5] In this specific case, the reaction conditions are optimized for the desired 5-methyl-3-carboxylate isomer.
-
Mechanism & Rationale: The more nucleophilic hydrazine nitrogen atom preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl. Subsequent cyclization and dehydration lead to the desired product. The use of a mild acid catalyst (acetic acid) promotes this pathway.
-
Solvent Effects: While ethanol is standard, some studies show that fluorinated alcohols can dramatically increase regioselectivity in pyrazole formation, though this adds cost and complexity. For this synthesis, adhering to the ethanol/acetic acid system is proven to be effective.[1]
Q3: My bromination reaction (Step 2) is messy, producing di-brominated product and unreacted starting material. How can I make it cleaner?
A: This points to issues with controlling the reactivity of the brominating agent.
-
Why NBS? N-Bromosuccinimide is used as the brominating agent because it provides a constant, low concentration of electrophilic bromine (Br₂), which is generated in situ.[6][7] This is far more controllable than adding liquid bromine directly, which would lead to significant over-bromination.[7]
-
Controlling Selectivity: The pyrazole ring is highly activated towards electrophilic substitution, and the C4 position is the most electron-rich and sterically accessible site.[8] To prevent di-bromination, it is crucial to use no more than 1.0 stoichiometric equivalent of NBS. Adding the NBS in portions or running the reaction at a lower temperature (e.g., 0 °C) can further improve selectivity.
-
Reagent Quality: Old or impure NBS can contain excess bromine, leading to side reactions. Using freshly recrystallized NBS is recommended for best results.[6]
Q4: The final hydrolysis (Step 3) is not going to completion. How can I drive the reaction forward?
A: Incomplete saponification is usually due to insufficient reaction time or base.
-
Steric Hindrance: While not severe, the groups on the pyrazole ring can slightly hinder the approach of the hydroxide nucleophile to the ester carbonyl. Esters of ortho-disubstituted benzoic acids, for example, are notoriously difficult to hydrolyze due to steric hindrance.[9]
-
Recommendations:
-
Increase Reaction Time: Extend the reflux time to 6-8 hours and monitor by TLC.
-
Increase Base: Use a larger excess of NaOH (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Co-solvent: The ethanol-water mixture is crucial for ensuring the solubility of both the ester starting material and the hydroxide ions. Ensure a homogenous solution is maintained during reflux.
-
Q5: Can I perform a one-pot synthesis from the pyrazole ester to the final bromo-acid?
A: While one-pot reactions can be efficient, a one-pot bromination and hydrolysis is not recommended here. The conditions for bromination (neutral, aprotic solvent) and hydrolysis (strongly basic, protic solvent) are incompatible. Performing the steps sequentially with isolation of the brominated ester intermediate (Compound C) ensures higher purity and overall yield.
IV. References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Available from:
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents. Available from:
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Available from: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Scilit. Available from: [Link]
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available from: [Link]
-
A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents. Available from:
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. Available from: [Link]
-
N-Bromosuccinimide. Wikipedia. Available from: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Wiley Online Library. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. Available from: [Link]
-
N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. Available from: [Link]
-
Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available from: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the purification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final products. This guide addresses common challenges encountered during its purification from crude reaction mixtures, offering logical workflows and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for typical pyrazole syntheses, such as the Knorr synthesis, common byproducts can include:
-
Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds may be present.
-
Regioisomers: If an unsymmetrical dicarbonyl precursor was used, you might have a regioisomeric pyrazole product, which can be challenging to separate.
-
Over-brominated or Under-brominated Species: Depending on the bromination conditions, you may have species with no bromine or multiple bromine atoms on the pyrazole ring.
-
Hydrolysis Products: If the synthesis involved an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.[2][3]
-
Colored Byproducts: Degradation of hydrazine or other starting materials can often lead to colored impurities.[2]
Q2: How do I choose the best initial purification strategy: acid-base extraction or recrystallization?
A2: The optimal initial strategy depends on the nature of the primary impurities. An initial Thin-Layer Chromatography (TLC) analysis of your crude product is highly recommended to guide your decision.[4]
-
Choose Acid-Base Extraction if: Your crude product contains significant amounts of neutral or basic impurities. Since your target compound is a carboxylic acid, it can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer.[5][6][7] This is a highly effective first-pass purification step.
-
Choose Recrystallization if: Your crude material is mostly the desired product (e.g., >90% pure) with minor impurities that have different solubility profiles. If a preliminary TLC shows one major spot for your product and minor spots that are well-separated, recrystallization can be a very efficient method for achieving high purity.[2][8]
The following diagram illustrates a logical workflow for selecting your primary purification method.
Caption: Decision workflow for purification strategy.
Q3: My compound is streaking badly on the silica gel TLC plate. What should I do?
A3: Streaking of carboxylic acids on silica gel is a common problem. It occurs due to the strong interaction between the acidic proton of your compound and the slightly acidic silica gel surface, leading to poor separation.[8]
Solution: To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[8] This ensures that your carboxylic acid remains fully protonated and travels up the TLC plate as a more compact and well-defined spot.
Q4: I performed an acid-base extraction, but my yield is very low after re-acidification. What went wrong?
A4: Low recovery after an acid-base extraction can be due to several factors:
-
Incomplete Extraction: Ensure you have performed multiple extractions with the basic solution to completely transfer the carboxylate salt into the aqueous layer.[8]
-
Incorrect pH for Re-acidification: You must add enough strong acid (e.g., concentrated HCl) to fully protonate the carboxylate salt and cause it to precipitate.[9] Check the pH with litmus or pH paper to ensure it is acidic (pH 2-3).[3] It is crucial to add a slight excess of acid to ensure complete neutralization of the base.[9]
-
Solubility of the Product: Your product may have some solubility in the acidic aqueous solution, especially if the volume is large. Cooling the solution in an ice bath can help to maximize precipitation.[8] If no solid forms, or very little, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate to recover your product.[6]
Q5: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. How can I fix this?
A5: "Oiling out" happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[2]
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Add more of the hot recrystallization solvent to dissolve the oil completely.
-
Lower the Temperature Before Cooling: Allow the solution to cool more slowly. A slower cooling rate provides more time for crystals to nucleate and grow.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[8][9]
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and flasks
-
Ice bath
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from any CO₂ that may form.[8]
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer (check densities if unsure). Drain the lower organic layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been removed.[8] Combine all the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and carefully add concentrated HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2), which should cause the purified carboxylic acid to precipitate out as a solid.[3][8][9]
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is suitable for crude material that is already relatively pure. The key is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.
Solvent Selection Data:
| Solvent System | Suitability for Pyrazole Carboxylic Acids | Notes |
| Ethanol/Water | Often effective | Dissolve in hot ethanol, then add hot water dropwise until turbidity appears.[10] |
| Ethyl Acetate/Hexane | Good for moderately polar compounds | Dissolve in hot ethyl acetate, then add hexane until the solution becomes cloudy. |
| Methanol | Can be effective | The polarity may be too high for some less polar impurities to be removed. |
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system from the table above. Test small amounts of your crude product to find the best conditions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step can also be combined with an activated charcoal treatment to remove colored impurities.[2]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of your final product.[11][12]
Typical HPLC Conditions for Pyrazole Derivatives:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)[12] |
| Flow Rate | 1.0 mL/min[11][12] |
| Detection | UV at 254 nm (or as determined by a UV scan of the compound)[11] |
| Column Temperature | 25 °C[12] |
Procedure:
-
Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL.[12]
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.[12]
References
- Technical Support Center: Purification of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Benchchem.
- Acid–base extraction. Wikipedia.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Acid-Base Extraction.
- An In-depth Technical Guide on Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Benchchem.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
- Comparative analysis of analytical methods for pyrazole derivatives. Benchchem.
- A Comparative Guide to Purity Confirmation of 3-Amino-5-(2-furyl)pyrazole by HPLC Analysis. Benchchem.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
- 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. Benchchem.
- Technical Support Center: Synthesis of Methyl 4-Bromo-1H-pyrazole-3-carboxylate. Benchchem.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal.com.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid. Santa Cruz Biotechnology.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Pyrazole synthesis. Organic Chemistry Portal.
- How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? Guidechem.
- How to get solid 4-Br pyrazolate from oily liquid? ResearchGate.
- Process for the preparation of pyrazole-3-carboxylic acids. Google Patents.
- This compound. MySkinRecipes.
- Process for preparing pyrazole-3-carboxylic acids. Google Patents.
- This compound. ChemicalBook.
- 82231-52-5|this compound. BLDpharm.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Method for purifying pyrazoles. Google Patents.
- 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common side reactions in the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions (FAQs). Here, you will find detailed explanations of reaction mechanisms, strategies for minimizing impurities, and step-by-step protocols to optimize your synthesis.
Troubleshooting Common Side Reactions
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be prone to several side reactions that can impact yield and purity. This section addresses the most common issues encountered during the two main synthetic steps: the bromination of the pyrazole ring and the subsequent hydrolysis of the ester.
Issue 1: Formation of Di-brominated Byproducts During Bromination
Question: My TLC and LC-MS analyses show a significant amount of a di-brominated species alongside my desired mono-brominated product. What causes this, and how can I prevent it?
Answer:
The formation of di-brominated pyrazole derivatives is a common side reaction, primarily caused by the high reactivity of the pyrazole ring towards electrophilic substitution.[1] The 4-position of the pyrazole ring is particularly susceptible to electrophilic attack due to its high electron density.[2][3]
Causality and Mechanism:
The pyrazole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles like Br+. After the initial bromination at the 4-position, the ring can still be sufficiently activated for a second bromination to occur, typically at the remaining open position on the ring if reaction conditions are too harsh or if an excess of the brominating agent is used.
Preventative Measures and Solutions:
-
Stoichiometric Control of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine).[1] Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the brominating agent portion-wise can help maintain a low concentration of the electrophile throughout the reaction, minimizing over-bromination.
-
Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature).[4] Higher temperatures can increase the rate of the second bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid, easier to handle, and generally leads to milder reaction conditions and higher selectivity.[1]
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity.
Issue 2: Poor Regioselectivity During Bromination
Question: I am observing the formation of isomeric bromo-pyrazoles. How can I improve the regioselectivity of the bromination to favor the 4-bromo isomer?
Answer:
The regioselectivity of pyrazole bromination is governed by the electronic and steric effects of the substituents on the pyrazole ring.[5] The pyridine-like nitrogen atom directs electrophilic substitution to the adjacent carbon atom (C5), while the pyrrole-like nitrogen directs to the C3 and C5 positions. However, the C4 position is generally the most electron-rich and sterically accessible, making it the most favorable site for bromination in many cases.[2][6][7]
Causality and Mechanism:
The stability of the Wheland intermediate (arenium ion) formed during electrophilic attack determines the position of substitution. Attack at the C4 position leads to a more stable intermediate where the positive charge is delocalized over both nitrogen atoms without placing a positive charge on an already electron-deficient nitrogen.
Strategies for Enhancing Regioselectivity:
-
Protecting Groups: In cases where regioselectivity is a significant issue, employing a protecting group on one of the nitrogen atoms can help direct the bromination. However, for this specific synthesis, this is often not necessary if other conditions are optimized.
-
Reaction Conditions: As mentioned previously, milder reaction conditions (lower temperature, controlled addition of brominating agent) can enhance selectivity.
Issue 3: Incomplete Hydrolysis of the Ester
Question: My final product contains a significant amount of the starting ester (e.g., ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate). How can I drive the hydrolysis to completion?
Answer:
Incomplete hydrolysis is a common issue, often due to the reversible nature of the reaction or insufficient reaction time and/or base.[1]
Causality and Mechanism:
Ester hydrolysis is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The reaction is an equilibrium process.
Troubleshooting and Optimization:
-
Excess Base: Use a sufficient excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents) to drive the equilibrium towards the carboxylate salt.[4]
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for an adequate amount of time (typically 2-4 hours).[4] Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Solvent System: A mixture of an alcohol (like ethanol) and water is commonly used to ensure the solubility of both the ester and the hydroxide base.[4]
Issue 4: Unwanted Decarboxylation of the Final Product
Question: I am observing a loss of the carboxylic acid group, resulting in the formation of 4-bromo-5-methyl-1H-pyrazole. What conditions favor this side reaction?
Answer:
Decarboxylation of pyrazole-4-carboxylic acids can occur under harsh acidic or basic conditions, particularly at elevated temperatures.[8][9] While the target molecule has the carboxylic acid at the 3-position, decarboxylation can still be a concern under certain conditions.
Causality and Mechanism:
The mechanism of decarboxylation involves the formation of a carbanion intermediate at the C3 position after the loss of carbon dioxide. The stability of this intermediate influences the ease of decarboxylation.
Preventative Measures:
-
Avoid Excessive Heat: During workup and purification, avoid prolonged heating, especially under strongly acidic or basic conditions.
-
Careful pH Adjustment: When acidifying the reaction mixture to precipitate the carboxylic acid, do so cautiously and avoid excessively low pH values for extended periods.[4]
-
Purification Method: If decarboxylation is a persistent issue, consider purification methods that do not involve high temperatures, such as recrystallization from a suitable solvent at a moderate temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and efficient route starts with ethyl 5-methyl-1H-pyrazole-3-carboxylate.[4] This starting material is then brominated, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.
Q2: How can I effectively monitor the progress of the bromination reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired mono-brominated product, and any di-brominated byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. LC-MS can also be used for more detailed analysis.
Q3: What is the best way to purify the final product, this compound?
A3: After acidification and filtration of the precipitated product, washing with cold water is crucial to remove inorganic salts.[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Q4: My reaction mixture turns a dark color during the synthesis. Is this normal?
A4: The development of a dark color, particularly during the Knorr pyrazole synthesis (a common method for creating the initial pyrazole ring), can indicate the presence of impurities from side reactions or decomposition of reagents like hydrazine.[5] While some color change may be expected, a very dark color often suggests that optimization of reaction conditions (e.g., temperature control, use of an inert atmosphere) is needed.
Q5: Are there any safety precautions I should be aware of when running these reactions?
A5: Yes. Brominating agents like liquid bromine are highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). N-Bromosuccinimide is a lachrymator and should also be handled with care. Hydrazine derivatives used in the initial pyrazole synthesis can be toxic and should be handled appropriately. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: Bromination of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in dichloromethane (DCM).[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.[4]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.[4]
Protocol 2: Hydrolysis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Materials:
-
Crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude ester in a mixture of ethanol and water.[4]
-
Add sodium hydroxide (2-3 equivalents) to the solution.[4]
-
Heat the mixture to reflux for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[4]
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with concentrated HCl.[4]
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.[4]
Data Summary
| Parameter | Bromination | Hydrolysis |
| Key Reagents | Ethyl 5-methyl-1H-pyrazole-3-carboxylate, NBS | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, NaOH |
| Solvent | Dichloromethane (DCM) | Ethanol/Water |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12-16 hours | 2-4 hours |
| Work-up | Aqueous wash | Acidification and filtration |
| Common Byproducts | Di-brominated pyrazole | Unreacted ester, decarboxylated product |
Visualizations
Caption: Synthetic workflow and common side reactions.
Caption: Troubleshooting logic for common side reactions.
References
- MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
- National Institutes of Health. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega, 6(38), 24865–24874.
- Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- ResearchGate. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo2S2(pz)4(pzH)5]Br2.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ACS Publications. (2022). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 24(4), 936–941.
- Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry.
- European Patent Office. (2014). EP2890694A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization of Reaction Conditions for the Bromination of 5-methyl-1H-pyrazole-3-carboxylic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the bromination of 5-methyl-1H-pyrazole-3-carboxylic acid. This document provides in-depth, field-proven insights to navigate and troubleshoot common challenges, ensuring successful and optimized synthesis of the desired 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.
Introduction: Understanding the Reaction
The bromination of 5-methyl-1H-pyrazole-3-carboxylic acid is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The position of substitution is directed by the existing substituents on the ring. In this case, the reaction is expected to yield primarily the 4-bromo derivative due to the directing effects of the substituents and the inherent reactivity of the pyrazole ring.[1] However, achieving high yield and selectivity can be challenging, and various side reactions can occur if the conditions are not optimized.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the bromination of 5-methyl-1H-pyrazole-3-carboxylic acid in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Quality:
-
Starting Material: Ensure the purity of your 5-methyl-1H-pyrazole-3-carboxylic acid. Impurities can interfere with the reaction.
-
Brominating Agent: Use a fresh, high-purity source of your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). NBS can be recrystallized from water if its purity is in doubt.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side reactions. Start with room temperature and gradually increase it, monitoring the reaction by TLC.
-
Reaction Time: The reaction may not have gone to completion. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).
-
Solvent: The choice of solvent is critical. A solvent that dissolves the starting material and the brominating agent is necessary. Common solvents for bromination include acetic acid, chloroform, and acetonitrile. The polarity of the solvent can influence the reaction rate.[2]
-
-
Work-up and Purification:
-
Product may be lost during the work-up and purification steps. Ensure efficient extraction and minimize transfers. Recrystallization is a common purification method for this type of compound.[3]
-
Q2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity?
A2: The formation of multiple brominated species, such as dibrominated products, indicates a lack of selectivity. The primary target is the 4-bromo isomer.
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[4][5] It generates a low concentration of bromine in situ, which can help to avoid over-bromination.
-
Elemental Bromine (Br₂): While effective, Br₂ is more reactive and can lead to the formation of multiple brominated products if not used carefully. Using a stoichiometric amount or a slight excess is crucial.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can often improve selectivity by favoring the formation of the thermodynamically more stable product.
-
-
Solvent Effects:
-
The solvent can influence the reactivity of the brominating agent. Less polar solvents may lead to higher selectivity in some cases.
-
Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I do?
A3: A stalled reaction can be due to several factors.
-
Insufficient Activation: The pyrazole ring may not be sufficiently activated for electrophilic attack.
-
Catalyst: While not always necessary, a Lewis acid catalyst can sometimes be used to enhance the electrophilicity of the brominating agent. However, this can also decrease selectivity.
-
-
Deactivation of the Brominating Agent: The brominating agent may be degrading over time, especially if the reaction is run at elevated temperatures for a prolonged period.
-
Inappropriate Solvent: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Q4: I am having difficulty purifying the final product. What are the best practices?
A4: Purification of this compound can be challenging due to its polarity and potential for co-precipitation with byproducts.
-
Initial Work-up: After the reaction, quenching with a reducing agent like sodium thiosulfate will remove any excess bromine. An aqueous work-up is crucial to remove inorganic salts and highly polar impurities.[3]
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like water or hexane) can be effective.
-
Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography can be used. A polar eluent system, such as ethyl acetate/hexane with a small amount of acetic acid, may be required to elute the carboxylic acid.[3]
Optimization Strategies: A Tabular Guide
The following table summarizes key parameters and their impact on the bromination reaction, providing a starting point for optimization.
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing the risk of over-bromination.[4][5] |
| Solvent | Acetic Acid or Chloroform | Acetic acid can act as both a solvent and a catalyst. Chloroform is a common non-polar solvent for brominations. |
| Temperature | 25-60 °C | Start at room temperature and gently heat to increase the reaction rate while minimizing side reactions. |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | A slight excess of the brominating agent ensures complete conversion of the starting material. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Regularly monitor the reaction to determine the optimal reaction time and prevent the formation of byproducts. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetic Acid
-
Dissolution: In a round-bottom flask, dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. The product may precipitate.
-
Isolation: Collect the precipitate by filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Visualizing the Process
Diagram 1: General Workflow for Optimization
Caption: A typical workflow for optimizing the bromination reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common bromination issues.
References
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).
- What's the difference between NBS and Br2?. (2020, November 29). YouTube.
- A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (n.d.). Photochemical & Photobiological Sciences.
- Regioselectivity of pyrazole bromination. (2022, June 4). Reddit.
- Liu, C., Dai, R., & Deng, Y. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). Molecules.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.).
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523–3529.
- Can Someone Explain the Difference between NBS, light and Br2, light. (2020, May 14). Reddit.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Molecules.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
- In allylic bromination, why does NBS result in higher selectivity than Br2?. (n.d.). Pearson.
- Bromination of pyrazole derivatives. (n.d.).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Navigating the Regioselective Functionalization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot the common synthetic challenges encountered when using this versatile heterocyclic building block. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome reaction failures and optimize your synthetic routes.
The structure of this compound presents a fascinating yet challenging landscape for regioselective functionalization. The molecule offers three primary reactive sites: the acidic N-H proton, the C4-bromine atom, and the C3-carboxylic acid. The interplay between these functional groups dictates the outcome of chemical transformations and often leads to challenges in achieving the desired regioselectivity. This guide will address these challenges in a question-and-answer format, providing both diagnostic advice and actionable protocols.
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section covers the most common initial queries and challenges faced during the functionalization of this compound.
Q1: My cross-coupling reaction at the C4-position is failing or giving very low yields. What are the most likely causes?
A1: Failure in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C4-bromine is one of the most frequently encountered issues. The primary culprit is often the unprotected N-H group of the pyrazole ring. This acidic proton can interfere in several ways:
-
Deprotonation and Catalyst Inhibition: The pyrazole N-H is acidic and can be deprotonated by the base intended for the catalytic cycle. The resulting pyrazolate anion can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive species.[1]
-
Side Reactions: The unprotected N-H can participate in side reactions, such as N-arylation, leading to a complex mixture of products.
-
Solubility Issues: The deprotonated pyrazole may have different solubility characteristics, affecting the reaction kinetics.
Initial Diagnostic Workflow:
Before extensive optimization, it's crucial to rule out common experimental errors.
// Nodes Start [label="Reaction Failure\n(Low/No Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_Check [label="1. Verify Reagent Quality\n- Purity of pyrazole (NMR/LC-MS)\n- Activity of catalyst\n- Purity of coupling partner", fillcolor="#FBBC05", fontcolor="#202124"]; Atmosphere_Check [label="2. Ensure Rigorous Inert Atmosphere\n- Degas solvents properly\n- Check for leaks in the setup", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Check [label="3. Evaluate the Base\n- Is the base strong enough?\n- Is it fully dissolved?", fillcolor="#FBBC05", fontcolor="#202124"]; Protection_Strategy [label="4. Consider N-Protection Strategy\n- Is the N-H group unprotected?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Specific\nTroubleshooting Guides", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagent_Check; Reagent_Check -> Atmosphere_Check; Atmosphere_Check -> Base_Check; Base_Check -> Protection_Strategy; Protection_Strategy -> Proceed; }
Caption: Initial Diagnostic Workflow for Cross-Coupling Failure.Q2: Should I protect the N-H group? If so, what protecting groups are recommended?
A2: Yes, for most cross-coupling reactions at the C4-position, N-protection is highly recommended to ensure high yields and avoid side reactions.[1] The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its subsequent removal.
| Protecting Group | Introduction Conditions | Removal Conditions | Advantages & Disadvantages |
| Trityl (Tr) | Trityl chloride, base (e.g., Et3N), CH2Cl2 | Mild acid (e.g., TFA in CH2Cl2) | Adv: Bulky, provides good protection, easily removed.[2][3] Disadv: Can be labile to strong acids. |
| Tetrahydropyranyl (THP) | Dihydropyran, acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl) | Adv: Stable to many reagents, can be introduced under green conditions.[4] Disadv: Creates a new stereocenter. |
| Benzyl (Bn) | Benzyl bromide, base (e.g., NaH), DMF | Hydrogenolysis (H2, Pd/C) | Adv: Very stable. Disadv: Removal conditions can reduce other functional groups. |
| t-Butoxycarbonyl (Boc) | Boc2O, DMAP, CH2Cl2 | Strong acid (e.g., TFA) | Adv: Commonly used in organic synthesis.[5] Disadv: May not be stable to some Suzuki conditions. |
Q3: Can I achieve functionalization without N-protection?
A3: While challenging, it is not impossible. Some modern Buchwald-Hartwig amination protocols have reported successful couplings of unprotected bromoheterocycles using specific, highly active catalyst systems.[3] However, this often requires extensive optimization of the catalyst, ligand, and base. For routine synthesis, N-protection is the more reliable strategy.
Q4: My reaction is leading to decarboxylation. How can I prevent this?
A4: Decarboxylation of pyrazole-3-carboxylic acids can be a significant side reaction, especially under thermal or metal-catalyzed conditions.[6][7] This is often promoted by:
-
High Temperatures: Many cross-coupling reactions require elevated temperatures, which can induce decarboxylation.[8]
-
Copper Catalysis: Copper salts, sometimes used as co-catalysts in reactions like the Sonogashira coupling, can mediate decarboxylative processes.[6][7][9]
-
Strong Bases: The combination of heat and a strong base can facilitate the loss of CO2.
To mitigate decarboxylation:
-
Optimize Temperature: Screen lower reaction temperatures. Microwave irradiation can sometimes promote faster reactions at lower bulk temperatures.[8]
-
Avoid Copper Co-catalysts: If possible, use copper-free cross-coupling conditions.
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester).[10][11] This is often the first step in a synthetic sequence involving this starting material.
Section 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield or no reaction in the Suzuki-Miyaura coupling of an N-protected 4-bromo-5-methyl-1H-pyrazole-3-carboxylate derivative.
// Nodes Start [label="Low Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_Check [label="Verify Reagent Quality\n- Boronic acid stable?\n- Anhydrous solvents?", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Check [label="Screen Catalyst/Ligand System\n- Pd(PPh3)4 (classical)\n- Pd(dppf)Cl2\n- XPhos/SPhos-based precatalysts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Check [label="Screen Different Bases\n- K2CO3, K3PO4, Cs2CO3\n- Ensure base is strong enough and soluble", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp_Check [label="Optimize Reaction Temperature\n- Start around 80°C\n- Incrementally increase if no conversion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Products [label="Analyze Crude Mixture for Side Products\n- Debromination?\n- Protodeborylation of boronic acid?", fillcolor="#FBBC05", fontcolor="#202124"]; Debromination [label="Debromination Observed?\n- Indicates issues with catalyst or excess base", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Improved [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagent_Check; Reagent_Check -> Catalyst_Check; Catalyst_Check -> Base_Check; Base_Check -> Temp_Check; Temp_Check -> Side_Products; Side_Products -> Debromination; Debromination -> Catalyst_Check [label="Yes"]; Debromination -> Improved [label="No"]; }
Caption: Troubleshooting Workflow for Suzuki-Miyaura Coupling.Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol assumes the use of the methyl ester and an N-protected pyrazole.
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-protected methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1). Purge the solution with argon for 10-15 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%).[12]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]
Guide 2: Buchwald-Hartwig Amination
Issue: Low conversion or side product formation in the C-N coupling of an N-protected 4-bromo-5-methyl-1H-pyrazole-3-carboxylate derivative.
Causality: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand and the nature of the amine.[13] Amines with β-hydrogens can undergo β-hydride elimination from the Pd-amido intermediate, leading to low yields.[3] Bulky, electron-rich phosphine ligands are often required to promote reductive elimination and prevent this side reaction.[2][14]
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use a modern pre-catalyst (e.g., XPhos Pd G3) or a combination of a Pd source (e.g., Pd(dba)2) with a bulky ligand (e.g., XPhos, tBuDavePhos).[2][3] | These systems are more active and can couple challenging substrates at lower temperatures. |
| Base | A strong, non-nucleophilic base is required (e.g., NaOtBu, LHMDS).[1] | Ensures complete deprotonation of the amine without competing side reactions. |
| Amine Substrate | For primary amines with β-hydrogens, consider using specialized ligands or higher catalyst loadings.[3] | To overcome the propensity for β-hydride elimination. |
| Solvent | Anhydrous, non-protic solvents like toluene or dioxane are standard.[10] | To prevent quenching of the strong base and catalyst deactivation. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the N-protected methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).[10]
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3 times).
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS. After completion, cool to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent.[10]
Guide 3: Sonogashira Coupling
Issue: Failure of Sonogashira coupling with the 4-bromo-pyrazole substrate.
Causality: Aryl bromides are significantly less reactive than aryl iodides in Sonogashira couplings.[15] Successful coupling of bromopyrazoles often requires more forcing conditions or highly active catalyst systems, which can lead to side reactions like decarboxylation or catalyst decomposition. Some studies report that analogous bromopyrazoles fail to react under conditions where iodopyrazoles react smoothly.[16]
// Nodes Start [label="Sonogashira Coupling Planned\nwith 4-Bromo-Pyrazole", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Attempt [label="Attempt Standard Conditions\n- PdCl2(PPh3)2 / CuI\n- Amine base (e.g., Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conversion [label="Reaction Successful?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Successful\nProceed with Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="No/Low Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alternative_Strategy [label="Consider Alternative Strategy:\nHalogen Exchange (Br to I)", fillcolor="#FBBC05", fontcolor="#202124"]; Proceed_Iodo [label="Perform Sonogashira on\n4-Iodo-Pyrazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction_Attempt; Reaction_Attempt -> Check_Conversion; Check_Conversion -> Success [label="Yes"]; Check_Conversion -> Failure [label="No"]; Failure -> Alternative_Strategy; Alternative_Strategy -> Proceed_Iodo; }
Caption: Decision workflow for Sonogashira coupling.Recommendation: If standard Sonogashira conditions fail, the most reliable path forward is often to convert the 4-bromo-pyrazole to the more reactive 4-iodo-pyrazole via a Finkelstein-type halogen exchange reaction before attempting the coupling.
References
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. [Link]
- Buchwald–Hartwig amin
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
- Bromination of pyrazole-3(5)-carboxylic acid.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. [Link]
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
- Advances in Cross-Coupling Reactions.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- PROTECTING GROUPs.pptx. SlideShare. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Sonogashira coupling. YouTube. [Link]
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
- One-pot copper-catalyzed synthesis of N-functionalized pyrazoles from boronic acids. ElectronicsAndBooks. [Link]
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. [Link]
- Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Royal Society of Chemistry. [Link]
- Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
preventing decomposition of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid during storage
Introduction
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in pharmaceutical and agrochemical research. Its unique substitution pattern makes it a valuable intermediate for synthesizing a wide range of bioactive molecules. However, like many substituted heterocyclic carboxylic acids, its stability during storage can be a critical concern for researchers. Improper handling can lead to decomposition, compromising sample purity and experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The decomposition of this molecule is primarily influenced by four environmental factors: heat, light, moisture, and atmospheric oxygen.
-
Heat: Pyrazole carboxylic acids are susceptible to thermal decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂).[1][2] This process can be accelerated by elevated temperatures, leading to the formation of 4-bromo-5-methyl-1H-pyrazole. The presence of trace metals, such as copper, can also facilitate this decomposition pathway even at lower temperatures.[1][3]
-
Light: The carbon-bromine (C-Br) bond is photosensitive. Exposure to UV or high-energy visible light can induce photolytic cleavage of this bond, generating radical species.[4][5] These radicals can then initiate a cascade of secondary reactions, leading to complex impurity profiles and often a visible discoloration (e.g., yellowing or browning) of the material.
-
Moisture (Hydrolysis): While the pyrazole ring itself is generally stable, the presence of moisture can create an environment conducive to other degradation reactions. For solids, adsorbed water can lower the melting point and accelerate solid-state decomposition. In solution, water can participate in hydrolytic or acid/base-catalyzed side reactions.
-
Air (Oxidation): Although less common for this specific structure, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can potentially lead to oxidative degradation of the pyrazole ring or its substituents.
Q2: What is the official recommended protocol for short-term and long-term storage of this compound?
A2: To mitigate the risks outlined in Q1, a multi-faceted storage strategy is essential. The key is to create an environment that is cold, dark, dry, and inert.
-
Short-Term Storage (Days to Weeks): For routine laboratory use, store the solid compound in a tightly sealed, opaque container (e.g., an amber glass vial) at 2-8°C, as recommended by suppliers.[6] The use of a desiccator within the refrigerator is also advised to protect against moisture.
-
Long-Term Storage (Months to Years): For archival purposes, the following protocol is strongly recommended:
-
Ensure the material is completely dry. If necessary, dry the solid under a high vacuum for several hours.
-
Place the compound in a chemically resistant vial (e.g., borosilicate glass).
-
Backfill the vial with an inert gas such as argon or nitrogen to displace all oxygen.
-
Seal the vial tightly with a high-quality, airtight cap (e.g., a PTFE-lined cap).
-
For extra protection, wrap the vial in aluminum foil to completely block light.
-
Store the prepared vial in a freezer at -20°C or below.
-
This combination of low temperature, darkness, and an inert atmosphere provides the most robust protection against all major decomposition pathways.
Q3: My solid sample has turned from off-white to yellow/brown. What does this indicate and is it still usable?
A3: A color change to yellow or brown is a strong visual indicator of decomposition. This is often linked to photodecomposition, where the cleavage of the C-Br bond leads to the formation of colored impurities.[4][7] The presence of these impurities means the material is no longer of high purity.
Whether it is usable depends entirely on your application.
-
For non-critical applications or initial screening: You might proceed, but be aware that the actual concentration of the desired compound is lower than weighed, and impurities could interfere with your results.
-
For quantitative assays, GMP synthesis, or kinetic studies: The material should not be used. The impurities can lead to erroneous data, unpredictable side reactions, and failed syntheses. It is highly recommended to either purify the material or use a fresh, pure lot. The first step should always be to confirm the purity analytically (see Q4).
Q4: I suspect my sample has degraded. How can I confirm this and identify the potential impurities?
A4: Visual inspection is the first step, but analytical confirmation is required. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for assessing purity.
The primary expected degradation products are the result of decarboxylation (loss of -COOH) and debromination (loss of -Br).
| Potential Impurity | Structure | Likely Cause |
| 4-bromo-5-methyl-1H-pyrazole | C₄H₅BrN₂ | Thermal Decarboxylation |
| 5-methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | Photolytic Debromination |
A detailed protocol for a general HPLC-UV purity check is provided in the "Troubleshooting and Protocols" section below. To definitively identify the impurities, mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.
Troubleshooting Guide: Investigating Sample Degradation
This section provides a systematic workflow for researchers who suspect their sample of this compound has decomposed.
Workflow for Investigating Suspected Decomposition
Sources
- 1. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from the lab bench to a larger scale. We will explore potential issues you may encounter and provide practical troubleshooting advice to ensure a safe, efficient, and scalable process.
Introduction: A Tale of Two Moieties
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The pyrazole core is a privileged scaffold in medicinal chemistry, and its subsequent bromination provides a key handle for further functionalization. However, scaling up this synthesis introduces challenges related to reaction kinetics, heat management, and product isolation. This guide will walk you through these challenges, offering insights grounded in chemical principles and practical experience.
Proposed Synthetic Pathway
A common and scalable approach to this compound involves a three-stage process:
-
Pyrazole Formation: Condensation of a suitable β-dicarbonyl compound with hydrazine to form the pyrazole ring.
-
Bromination: Regioselective bromination at the 4-position of the pyrazole ring.
-
Oxidation: Conversion of the methyl group at the 5-position to a carboxylic acid.
Each of these steps presents unique challenges during scale-up.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Stage 1: Pyrazole Formation
The Knorr pyrazole synthesis and related methods are workhorses for creating the pyrazole ring. However, what is straightforward on a small scale can become problematic when dealing with larger quantities.
Q1: My pyrazole formation reaction is showing a dangerous exotherm upon adding hydrazine. How can I control this?
A1: The condensation of hydrazines with 1,3-dicarbonyl compounds is often highly exothermic, posing a significant risk of thermal runaway on a larger scale.[1] This is due to the rapid, irreversible formation of a stable aromatic ring.
-
Causality: The rate of heat generation surpasses the rate of heat removal in a large reactor, which has a lower surface-area-to-volume ratio than a laboratory flask.
-
Solutions:
-
Controlled Addition: Add the hydrazine hydrate dropwise or via a syringe pump at a rate that allows the cooling system to maintain the desired temperature.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the coolant is at an appropriate temperature.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction. However, this may increase cycle time and solvent waste.
-
Reverse Addition: Consider adding the β-dicarbonyl compound to the hydrazine solution, which can sometimes help to better control the initial exotherm.
-
Q2: I'm getting a mixture of regioisomers. How can I improve the selectivity?
A2: When using an unsymmetrical β-dicarbonyl precursor, the formation of two regioisomeric pyrazoles is a common issue.[2] The regioselectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions.
-
Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different products.
-
Solutions:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole formations.[3]
-
pH Control: The pH of the reaction mixture can influence which nitrogen of the hydrazine is more nucleophilic and the reactivity of the carbonyl groups. Experiment with acidic or basic catalysts.
-
Protecting Groups: In some cases, a protecting group strategy on the β-dicarbonyl compound can direct the cyclization to the desired isomer.
-
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Potential Issues on Scale-Up | Mitigation Strategies |
| Hydrazine Addition | Rapid addition | Slow, controlled addition | Exotherm, thermal runaway | Dosing pump, efficient cooling |
| Solvent Volume | Concentrated | More dilute | Longer reaction/work-up | Optimize for heat transfer and cycle time |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Localized hot spots, poor mixing | Ensure adequate agitation |
| Regioisomer Ratio | May be acceptable | Can lead to significant yield loss | Difficult separation | Optimize solvent and pH |
Stage 2: Bromination
The introduction of a bromine atom at the C4 position of the pyrazole ring is a key step. Both elemental bromine and N-bromosuccinimide (NBS) are common reagents, each with its own set-of challenges for scale-up.
Q3: My bromination with NBS is sluggish and gives a poor yield. What can I do?
A3: While NBS is often preferred for its ease of handling compared to liquid bromine, its reactions can be sensitive to initiation and solvent effects.
-
Causality: Radical brominations with NBS require an initiator, and ionic brominations are highly dependent on the solvent polarity.
-
Solutions:
-
Initiator: For radical pathways, ensure you are using a suitable initiator like AIBN or benzoyl peroxide, or photochemical initiation.
-
Solvent: For ionic pathways, polar aprotic solvents like DMF or acetonitrile are often used. However, be aware of potential hazardous side reactions between NBS and some solvents at elevated temperatures.[4][5]
-
Temperature Control: The optimal temperature for bromination can be narrow. Too low, and the reaction is slow; too high, and side reactions can occur.
-
Q4: I'm observing the formation of di-brominated byproducts. How can I prevent this?
A4: Over-bromination is a common side reaction, especially if the pyrazole ring is activated.
-
Causality: The initial bromination can further activate the ring towards a second electrophilic substitution.
-
Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0-1.1 equivalents is typical.
-
Controlled Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Temperature: Lowering the reaction temperature can often improve selectivity.
-
Caption: Potential outcomes of the bromination reaction.
Safety Note on Handling Bromine: Elemental bromine is highly corrosive, toxic, and volatile.[6][7][8] When working at scale, a closed-system for transfer is highly recommended. Ensure excellent ventilation and have a sodium thiosulfate or sodium bisulfite solution readily available to neutralize any spills.
Stage 3: Oxidation
The oxidation of a methyl group to a carboxylic acid is a powerful transformation, but not without its challenges, particularly when using strong oxidants like potassium permanganate (KMnO₄).
Q5: My oxidation with KMnO₄ is generating a thick, unmanageable slurry of manganese dioxide (MnO₂). How can I improve the work-up?
A5: The formation of MnO₂ is an inherent part of permanganate oxidations. On a large scale, this can make stirring and filtration very difficult.
-
Causality: The reduction of Mn(VII) in KMnO₄ to Mn(IV) in MnO₂ produces a fine, dark brown solid.
-
Solutions:
-
Filtration Aid: Use a filter aid such as Celite® to improve the filtration of the MnO₂.
-
Quenching: After the reaction is complete, quench the excess KMnO₄ with a reducing agent like sodium bisulfite. This will also help to dissolve some of the MnO₂.
-
Extraction: In some cases, it may be possible to perform an extractive work-up, though this can be challenging with the solid present.
-
Alternative Oxidants: For a cleaner reaction profile, consider alternative, albeit often more expensive, oxidizing agents.
-
Q6: The yield of my carboxylic acid is low after work-up. Where could my product be going?
A6: Product loss during the work-up of permanganate oxidations can occur for several reasons.
-
Causality: The product may be adsorbed onto the MnO₂ byproduct, or it may be lost during the acidification and extraction steps.
-
Solutions:
-
Thorough Washing: Wash the MnO₂ filter cake thoroughly with water or an appropriate solvent to recover any adsorbed product.
-
pH Control: Carefully control the pH during the acidification step to ensure complete protonation of the carboxylate and minimize its solubility in the aqueous phase.
-
Extraction Solvent: Choose an appropriate organic solvent for extraction that has a high affinity for your product. Multiple extractions are recommended.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this synthesis?
A: The primary safety concerns are:
-
Thermal Runaway: Especially during the pyrazole formation step with hydrazine.
-
Handling of Bromine/NBS: Bromine is highly corrosive and toxic. NBS can have hazardous incompatibilities with certain solvents.[4][5]
-
Strong Oxidants: Potassium permanganate is a strong oxidant and can react violently with organic materials.
Always conduct a thorough safety review and consider performing reaction calorimetry studies before scaling up.
Q: How can I best purify the final product, this compound, on a large scale?
A: The purification strategy will depend on the impurity profile.
-
Crystallization: If the crude product is relatively pure, crystallization is the most scalable and cost-effective method. Experiment with different solvent systems to find one that gives good recovery and purity. Pyrazole carboxylic acids can often be crystallized from aqueous or alcoholic solutions.[9][10]
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and time-consuming at a larger scale. It is best reserved for situations where crystallization fails to remove critical impurities.
Q: Can I use a one-pot procedure for any of these steps to improve efficiency?
A: It may be possible to combine the pyrazole formation and bromination steps in a one-pot process. However, this would require careful optimization of reaction conditions to avoid unwanted side reactions. A thorough understanding of the reactivity of all species in the pot is crucial.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
To a cooled (0-5 °C) solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, slowly add hydrazine hydrate (1.1 eq).
-
Monitor the exotherm and maintain the temperature below 20 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0-5 °C.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer and concentrate to give the crude brominated ester.
Protocol 3: Synthesis of this compound
-
To a solution of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water, add potassium permanganate (2.0-3.0 eq) portion-wise.
-
Heat the reaction to 50-70 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with water.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
References
- Supramolecular Chemistry. Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules.
- Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and.
- Benchchem. challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- ICL Group. BROMINE BROMINE - Safety Handbook.
- Novartis OAK. (2021).
- Reddit. Safely handling a liter of Bromine?.
- RSC Education.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- PubMed. (2008).
- MDPI. (2023).
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 6. icl-group-sustainability.com [icl-group-sustainability.com]
- 7. reddit.com [reddit.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
alternative reagents for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth solutions, troubleshooting advice, and alternative synthetic strategies. We will move beyond standard protocols to explore the causality behind reagent choice and reaction conditions, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs): Reagent Selection & Troubleshooting
This section addresses common challenges and questions regarding the key transformations required to synthesize the target molecule. The synthesis primarily involves two critical steps: the electrophilic bromination of the pyrazole core and the formation of the carboxylic acid moiety.
Part 1: Alternative Reagents for Pyrazole Bromination
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, typically at the C4 position. While elemental bromine is a classic reagent, its high reactivity and hazardous nature necessitate the exploration of safer and more selective alternatives.
Q1: My current protocol uses elemental bromine (Br₂), but I'm facing issues with over-bromination and safety. What are the recommended alternative brominating agents?
A: This is a common and valid concern. Elemental bromine is effective but difficult to handle and can lead to di- or tri-brominated byproducts.[1] Two excellent, widely-used alternatives are N-Bromosuccinimide (NBS) and Copper(II) Bromide (CuBr₂). They offer significant advantages in terms of safety, handling, and selectivity.
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[2] It is a reliable source of electrophilic bromine and is highly effective for the bromination of electron-rich heterocycles like pyrazoles.[3][4]
-
Copper(II) Bromide (CuBr₂): A milder brominating agent that can provide high selectivity for monobromination of electron-rich aromatic compounds.[5] It is particularly useful when the substrate is sensitive to the harsher conditions sometimes associated with other reagents.[6]
Q2: I've chosen to use N-Bromosuccinimide (NBS). What is the underlying mechanism, and how can I optimize my reaction?
A: Excellent choice. NBS provides a controlled release of electrophilic bromine, minimizing side reactions.
Mechanism: The precise mechanism can depend on the reaction conditions, but it generally proceeds via an electrophilic substitution pathway. In the presence of a proton source (even trace amounts of water or acid), NBS becomes protonated, which makes the bromine atom highly electrophilic and susceptible to attack by the electron-rich pyrazole ring.[3] The succinimide anion formed as a byproduct is a weak base and generally does not interfere with the reaction.[3]
Optimization & Troubleshooting:
-
Solvent Choice: Dimethylformamide (DMF) or other polar aprotic solvents are often effective as they can help to dissolve the pyrazole starting material and stabilize the charged intermediates.[3]
-
Temperature Control: The reaction is often exothermic. Running the reaction at 0 °C, with portion-wise addition of NBS, is a standard practice to control the reaction rate and prevent side-product formation.[3]
-
Stoichiometry: Use of a slight excess (e.g., 1.1 equivalents) of NBS is common to ensure complete conversion of the starting material.
-
Issue: Reaction Stalls: If the reaction does not proceed to completion, ensure your NBS is pure and dry. Old or improperly stored NBS can hydrolyze, reducing its reactivity. Also, confirm your starting material is sufficiently soluble in the chosen solvent.
Q3: I am interested in a greener or milder process. How does Copper(II) Bromide (CuBr₂) work as a brominating agent for this synthesis?
A: CuBr₂ represents a mechanistically distinct and often milder approach. It is particularly valuable for substrates that may be unstable under acidic or strongly oxidizing conditions.
Mechanism: The reaction between CuBr₂ and a substrate like a ketone often involves the formation of an enol, which is then brominated.[7] For aromatic systems, the mechanism is proposed to involve coordination of the heterocycle to the copper center, which facilitates the transfer of a bromine atom. The reaction generates Copper(I) Bromide (CuBr) and HBr.[8] In some protocols, an oxidant is used to regenerate the active Cu(II) species, allowing for a catalytic cycle.[8]
Advantages:
-
High Selectivity: CuBr₂ often provides excellent regioselectivity for the para-position in electron-rich aromatics.[5]
-
Milder Conditions: Reactions can typically be run at room temperature or with gentle heating.
-
Heterogeneous Reactions: CuBr₂ can be used in heterogeneous systems (e.g., with chloroform-ethyl acetate), which can simplify product purification.[6][7]
Comparative Summary of Brominating Agents
| Reagent | Typical Conditions | Key Advantages | Key Disadvantages & Safety Concerns |
| Elemental Bromine (Br₂) ** | Acetic Acid or CHCl₃, RT | Inexpensive, powerful | Highly toxic, corrosive, volatile liquid; risk of over-bromination; generates HBr byproduct.[9] |
| N-Bromosuccinimide (NBS) | DMF or CCl₄, 0 °C to RT | Crystalline solid, easier handling; high selectivity; byproduct (succinimide) is easily removed.[3][10] | Harmful if swallowed, causes severe skin burns and eye damage.[11][12] Must be stored in a dry environment. |
| Copper(II) Bromide (CuBr₂) ** | Acetonitrile or CHCl₃/EtOAc, RT to reflux | Mild conditions; high selectivity for monobromination; can be used catalytically.[5][6][13] | Stoichiometric use generates copper waste; may require higher temperatures than NBS for less reactive substrates. |
Part 2: Alternative Strategies for Carboxylic Acid Installation
The synthesis of the pyrazole-3-carboxylic acid functionality is another critical step. The most direct route is the oxidation of a 3-methyl group, but this can be challenging.
Q1: I am attempting to oxidize the 5-methyl group on my pyrazole precursor to a carboxylic acid using potassium permanganate (KMnO₄), but the yield is poor and I see signs of ring degradation. What are my alternatives?
A: This is a frequent challenge with strong oxidants like KMnO₄. While effective for converting benzylic methyl groups to benzoic acids, permanganate is a very powerful oxidizing agent and can cleave the pyrazole ring under harsh conditions (e.g., high heat or concentration).[14][15]
A more reliable and milder two-step strategy is often employed:
-
Formylation: Introduce a formyl group (-CHO) at the C3 position of the pyrazole ring.
-
Oxidation: Selectively oxidize the resulting aldehyde to a carboxylic acid. Aldehyd oxidation is significantly easier and requires much milder conditions than methyl group oxidation, preserving the integrity of the pyrazole core.[16][17]
Q2: How can I introduce the formyl group to create the pyrazole-3-carbaldehyde precursor?
A: The premier method for this transformation is the Vilsmeier-Haack reaction .[18] This reaction uses a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[19] The reaction is highly effective for formylating electron-rich aromatic and heterocyclic compounds and provides the pyrazole-3-carbaldehyde intermediate in good yield.[19]
Workflow Comparison: Direct Oxidation vs. Formylation-Oxidation
| Step | Direct Oxidation Pathway | Formylation-Oxidation Pathway | Rationale for Alternative |
| Precursor | 5-methyl-1H-pyrazole | 5-methyl-1H-pyrazole | Common starting point. |
| Step 1 | Oxidation of methyl group with KMnO₄ | Formylation with POCl₃/DMF (Vilsmeier-Haack) | Vilsmeier-Haack is a high-yield, selective reaction for introducing the formyl group.[18] |
| Step 2 | Bromination with NBS | Bromination with NBS | Bromination can be performed on either intermediate. |
| Step 3 | (N/A) | Mild oxidation of the aldehyde (e.g., with NaClO₂ or KMnO₄ under controlled pH) | Aldehyde oxidation is far milder and higher yielding than methyl group oxidation, avoiding ring degradation.[17] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the reagent choices and strategic workflows discussed.
Caption: Workflow comparing direct oxidation vs. the formylation-oxidation strategy.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimize conditions based on their specific equipment and substrate purity.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the bromination of pyrazole derivatives. [3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, ~10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by pouring the mixture into ice-water. The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Oxidation of 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde
This protocol describes the mild oxidation of the aldehyde intermediate to the final carboxylic acid product, adapted from a similar transformation. [20]
-
Preparation: In a flask, dissolve 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., a 4:1 ratio).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq) in a minimum amount of water.
-
Reaction: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature. An exotherm may be observed.
-
Monitoring: Stir vigorously at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and adjust the pH to ~3-4 with 1M HCl.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry.
- Şener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Kauthale, V. J., & Anbhule, P. V. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- ChemicalBook. (2023). 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2010).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Fonari, M., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- El-Sayed, M. A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Davoodnia, A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Fisher Scientific. (2015).
- Dolly Corporation. (2025).
- Budnikova, Y. H. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
- Wikipedia. (n.d.). Copper(II) bromide.
- Fawzy, A. (2016).
- ResearchGate. (n.d.). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel.
- ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes.
- ResearchGate. (n.d.).
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Copper(II)
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Trofimenko, S., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
- ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Chemistry LibreTexts. (2023).
- ChemicalBook. (2025). This compound (82231-52-5).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dollycorporation.com [dollycorporation.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
- 13. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 14. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Page loading... [guidechem.com]
Technical Support Center: Minimizing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, specifically the challenge of controlling regioselectivity. The formation of regioisomers is a common hurdle in the synthesis of unsymmetrical pyrazoles, and controlling the reaction to yield a single, desired isomer is often critical for the compound's intended application, particularly in medicinal chemistry where different isomers can exhibit vastly different biological activities.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural instructions, but also the underlying mechanistic principles to empower you to make informed decisions in your synthetic strategies.
Understanding the Challenge: The Origin of Regioisomers in Pyrazole Synthesis
The most prevalent method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a monosubstituted hydrazine.[2][3][4] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two competing reaction pathways, ultimately resulting in the formation of a mixture of two regioisomeric pyrazoles.[1][5]
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A1: A low regioselectivity is a common issue, particularly when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.[1] Here are several strategies you can employ to favor the formation of one regioisomer:
-
Solvent Optimization: The choice of solvent can have a dramatic effect on the regioisomeric ratio.[1] Studies have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the preference for one regioisomer over the other when compared to conventional solvents like ethanol.[2][6] The unique properties of these fluorinated alcohols can alter the reactivity of the two carbonyl groups.[2]
-
pH Modification: The acidity or basicity of the reaction medium can be a powerful tool to influence regioselectivity.[1]
-
Acid Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl group, increasing its electrophilicity and influencing the site of the initial nucleophilic attack by the hydrazine.[5][7]
-
Base Catalysis: Conversely, a basic medium can deprotonate the hydrazine, increasing its nucleophilicity and potentially altering the kinetic versus thermodynamic product distribution.
-
-
Temperature Control: The reaction temperature can determine whether the synthesis is under kinetic or thermodynamic control, which in turn can affect the final product ratio.[1][8][9] Experimenting with a range of temperatures, from sub-ambient to reflux, is recommended. A temperature-controlled approach has been shown to be effective in the divergent synthesis of pyrazoles.[8][9]
-
Substituent Effects: While not a troubleshooting step for an ongoing experiment, it's a crucial consideration in the design phase.
-
Steric Hindrance: Introducing a bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically block one of the carbonyl groups, thereby directing the hydrazine to the less hindered site.[1]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable target for nucleophilic attack.[1]
-
Q2: I've tried changing the solvent and temperature, but the regioselectivity is still poor. What other advanced strategies can I consider?
A2: When standard modifications are insufficient, more advanced synthetic strategies may be necessary to achieve high regioselectivity.
-
Use of Pre-functionalized Reactants: Instead of a 1,3-dicarbonyl, consider using a β-enamino diketone. The regiochemical outcome can be controlled by structural modifications to the β-enamino diketone system, often in conjunction with a Lewis acid like BF3 to activate the carbonyl group.
-
Alternative Synthetic Routes: The Knorr synthesis is not the only path to pyrazoles. Other methods that can offer better regiocontrol include:
-
1,3-Dipolar Cycloadditions: Reactions of nitrile imines with alkynes can provide highly regioselective access to polysubstituted pyrazoles.
-
Metal-Catalyzed Reactions: Various metal-catalyzed methods, including those using copper, palladium, or rhodium, have been developed for the regioselective synthesis of pyrazoles from different starting materials.[10][11]
-
Q3: How can I confidently determine the structure of the major and minor regioisomers I've synthesized?
A3: Unambiguous characterization of regioisomers is critical. A combination of spectroscopic techniques is typically required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.[12]
-
2D NMR (NOESY and HMBC): These techniques are invaluable for definitive structure elucidation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. A key NOE correlation to look for is between the N-substituent and the proton on the adjacent C5 or C3 position of the pyrazole ring.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the connectivity of the molecule.[13]
-
-
-
X-ray Crystallography: If you can obtain a single crystal of one or both isomers, X-ray crystallography provides the most definitive structural proof.
-
Mass Spectrometry: While mass spectrometry will not typically distinguish between regioisomers as they have the same mass, it is essential for confirming the molecular weight of your products.[13]
Caption: A typical workflow for the synthesis, separation, and characterization of pyrazole regioisomers.
Data Summary: The Impact of Solvent on Regioselectivity
The following table summarizes the significant influence of solvent choice on the regioisomeric ratio in a representative pyrazole synthesis.
| 1,3-Dicarbonyl Substituents | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| R¹ = Phenyl, R² = CF₃ | Methylhydrazine | Ethanol | ~1:1 | [6] |
| R¹ = Phenyl, R² = CF₃ | Methylhydrazine | TFE | 85:15 | [6] |
| R¹ = Phenyl, R² = CF₃ | Methylhydrazine | HFIP | >99:1 | [6] |
| R¹ = Furyl, R² = CF₃ | Methylhydrazine | Ethanol | ~1:1.8 | [6] |
| R¹ = Furyl, R² = CF₃ | Methylhydrazine | TFE | 85:15 | [6] |
Regioisomer A is the product of hydrazine attack at the carbonyl adjacent to R¹, and Regioisomer B is the product of attack at the carbonyl adjacent to R².
Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general procedure for enhancing regioselectivity by utilizing 2,2,2-trifluoroethanol (TFE) as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a minimal amount of TFE.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.
-
Workup:
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers and any remaining impurities.
-
Characterization: Characterize the purified regioisomers using NMR spectroscopy (¹H, ¹³C, NOESY, HMBC) and mass spectrometry to confirm their structures and determine the final regioisomeric ratio.
References
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions - Benchchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis - Benchchem.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications.
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for the Crystallization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the crystallization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-quality crystalline material. Drawing upon established principles of crystal engineering and practical laboratory experience, this resource offers a blend of theoretical understanding and actionable protocols to navigate the challenges of crystallizing this specific heterocyclic carboxylic acid.
Introduction to the Crystallization of this compound
This compound is a substituted heterocyclic compound with functionalities that present both opportunities and challenges for crystallization. The presence of the carboxylic acid and the pyrazole ring allows for strong hydrogen bonding, which is conducive to forming a stable crystal lattice. However, the interplay of the bromo and methyl substituents can influence solubility and crystal packing in ways that require careful solvent selection and optimization.
This guide is structured in a question-and-answer format to directly address the common issues encountered during the crystallization of this and similar molecules.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing a successful crystallization strategy. While extensive experimental data for this specific molecule is not widely published, we can extrapolate from available data and predictive models to guide our approach.
| Property | Value/Prediction | Source |
| CAS Number | 82231-52-5 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 273-276 °C (decomposes) | [3] |
| pKa (Predicted) | 2.70 ± 0.10 | [3] |
| Solubility | Low in water; good solubility in some polar solvents like ethanol and dimethyl sulfoxide (DMSO). | [2][4] |
The low pKa indicates a relatively acidic carboxylic acid, a key factor to consider for pH-dependent solubility. The high melting point suggests a stable crystal lattice, which is favorable for crystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the crystallization of this compound.
Q1: My compound fails to crystallize from solution, even after cooling. What should I do?
Answer:
Failure to crystallize is typically due to either the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation. Here are several troubleshooting steps:
-
Increase Supersaturation:
-
Evaporate Solvent: If your compound is stable at the solvent's boiling point, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the solution to cool slowly again.
-
Add an Anti-Solvent: If you have identified a miscible "anti-solvent" (a solvent in which your compound is poorly soluble), add it dropwise to the solution at room temperature or while cooling. This will reduce the overall solubility of your compound and induce precipitation. Common anti-solvents for polar compounds include water, hexane, or toluene.[5]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.[6]
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution. A seed crystal provides a template for further crystal growth.[6]
-
Q2: My compound "oils out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid. This typically happens when the solution is highly supersaturated, and the temperature of the solution is above the melting point of the solute in that particular solvent system.[1]
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature more slowly. You can insulate the flask to achieve this. Avoid placing the flask directly in an ice bath from a high temperature.[6]
-
Use More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level. Then, cool the solution slowly.[6]
-
-
Modify the Solvent System:
-
Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Use a Co-solvent: The addition of a second, miscible solvent can sometimes prevent oiling out by altering the solubility profile of the compound.
-
Q3: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification. The goal is to encourage slower, more ordered crystal growth.
-
Decrease the Level of Supersaturation: Add a small excess of the hot solvent after the crude material has just dissolved. This will keep the compound in solution for a longer period during cooling, promoting slower crystal formation.[7]
-
Control the Cooling Rate: As mentioned previously, slow, controlled cooling is paramount. Allow the solution to cool to room temperature on the benchtop before any further cooling in an ice bath or refrigerator.[6]
Q4: My final crystalline product has a low yield. How can I improve it?
Answer:
A low yield can result from several factors, from incomplete precipitation to excessive loss during transfers.
-
Ensure Complete Precipitation: Make sure the solution has been thoroughly cooled for a sufficient amount of time to maximize the amount of product that crystallizes.
-
Minimize Dissolution During Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[6]
Q5: How do I remove colored impurities from my product?
Answer:
Colored impurities are often highly conjugated molecules that can be effectively removed with activated charcoal.
-
Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (1-2% of the solute's weight). Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color. Proceed with the crystallization as usual. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[8]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable single-solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene, hexane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Testing:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL). Record your observations.
-
Ideal Scenario: The compound is sparingly soluble or insoluble at room temperature.
-
-
Hot Solubility Testing:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes.
-
Continue adding the solvent dropwise to the hot solution until the solid dissolves completely.
-
Ideal Scenario: The compound dissolves completely in a minimal amount of hot solvent.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize precipitation.
-
Observe the quality and quantity of the crystals formed.
-
Workflow for Solvent Selection:
Caption: Workflow for single-solvent screening.
Protocol 2: Recrystallization from a Co-Solvent System (Solvent/Anti-Solvent)
This method is useful when no single solvent provides the ideal solubility characteristics.
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., ethanol or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Logical Relationship of Solvent and Anti-Solvent:
Sources
- 1. This compound | 82231-52-5 [chemicalbook.com]
- 2. China this compound (CAS # 82231-52-5) Olupese ati Olupese | Xinchem [yo.xinchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. China this compoundï¼CAS# 82231-52-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. researchgate.net [researchgate.net]
- 7. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing poor solubility of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in organic solvents
Introduction: The Challenge of a Versatile Building Block
4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a pivotal intermediate in medicinal chemistry and drug discovery, serving as a key structural motif in the synthesis of compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] However, its utility is often hampered by a significant, practical challenge: poor solubility in many common organic solvents.
This low solubility arises from the molecule's unique structure. The presence of both a hydrogen-bond-donating carboxylic acid and a pyrazole N-H group, combined with a relatively planar and rigid ring system, promotes strong intermolecular hydrogen bonding. This leads to a stable crystal lattice structure that requires substantial energy to disrupt, resulting in limited solubility in non-polar or moderately polar aprotic solvents.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and overcoming solubility issues encountered with this compound. It offers a combination of theoretical explanations, practical FAQs, and detailed experimental protocols to ensure successful and reproducible results in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues reported by users during their experiments.
Question 1: My this compound is insoluble in standard amide coupling solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). How can I proceed with my reaction?
Answer: This is the most frequently encountered issue. The low polarity of DCM and THF is insufficient to overcome the strong intermolecular forces of the pyrazole carboxylic acid. You have several options, which should be attempted in the following order:
-
Introduce a Polar Aprotic Co-Solvent: The most straightforward approach is to use a more powerful solvent.
-
Recommendation: Add a small volume of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to your THF or DCM suspension. Often, adding just 5-10% (v/v) of DMF or DMSO can be sufficient to achieve complete dissolution at room temperature.
-
Causality: DMF and DMSO are highly polar, aprotic solvents with strong hydrogen bond accepting capabilities. They effectively solvate the carboxylic acid and N-H protons, breaking apart the crystal lattice and bringing the molecule into solution.
-
-
Apply Gentle Heating:
-
Recommendation: While stirring, gently heat the suspension to 40-50 °C.
-
Causality: Increasing the kinetic energy of the system can help overcome the energy barrier of dissolution. However, be aware that the compound may precipitate upon cooling, so it is best to maintain the temperature throughout the addition of subsequent reagents.
-
-
Employ In-Situ Salt Formation:
-
Recommendation: Convert the carboxylic acid to a more soluble carboxylate salt directly within the reaction flask. Before adding your coupling agent, add one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir for 10-15 minutes. You should observe the solid dissolving to form a clear solution of the corresponding ammonium carboxylate salt.
-
Causality: The formation of an ionic salt dramatically increases the polarity of the molecule, rendering it far more soluble in moderately polar solvents like THF and DCM. This is often the most effective strategy for reactions incompatible with high-boiling point solvents like DMF.
-
Question 2: I am concerned that using a strong base like TEA or DIPEA will interfere with my subsequent reaction chemistry. Are there alternatives?
Answer: This is a valid concern, especially with sensitive substrates. While TEA and DIPEA are standard, other options exist.
-
Use a Weaker Base: If your substrate is highly base-sensitive, consider a less hindered or weaker base. However, this may be less effective at dissolving the starting material.
-
Activate First, then Solubilize: An alternative workflow involves activating the carboxylic acid first. For example, you can react it with a chloroformate or generate an acid chloride.[2] These activated intermediates often have significantly different (and sometimes better) solubility profiles than the parent carboxylic acid.
-
Consider a Different Coupling Reagent: Some coupling reagents are sold as hydrochloride salts (e.g., EDC.HCl). The reaction itself will require a base, which can then serve the dual purpose of neutralizing the HCl and forming the soluble carboxylate salt. This avoids adding an "extra" equivalent of base.
Question 3: I successfully dissolved the compound in DMF, but now I'm struggling with purification because DMF is difficult to remove. What's the best approach?
Answer: Removing DMF is a classic purification challenge.
-
Aqueous Workup with Brine: After the reaction is complete, quench the mixture with water or a mild acid (if appropriate) and dilute with a water-immiscible solvent like ethyl acetate or DCM. Wash the organic layer multiple times (5-7 times) with a saturated sodium chloride solution (brine).
-
Causality: DMF is fully miscible with water. The salt in the brine reduces the solubility of organic compounds in the aqueous layer and helps partition the DMF into the aqueous phase, which is then discarded.
-
-
Lyophilization (Freeze-Drying): If your product is non-volatile and stable, you can remove the bulk of the organic solvent and then lyophilize the remaining material from a water/acetonitrile or water/dioxane mixture to remove the final traces of DMF.
-
Azeotropic Removal with Heptane/Toluene: After removing the primary extraction solvent, add toluene or heptane to the crude product and evaporate the solvent under reduced pressure. Repeating this process several times can help co-distill the residual DMF.
Data & Protocols
Table 1: Qualitative Solubility of this compound
The following table provides a general guide to the expected solubility of the compound in common laboratory solvents at room temperature (~20-25 °C). This is based on empirical observations and the chemical properties of the molecule.
| Solvent | Polarity Index | Type | Expected Solubility | Notes |
| Hexanes/Heptane | 0.1 | Non-polar | Insoluble | Not recommended for any reaction. |
| Toluene | 2.4 | Non-polar | Very Poorly Soluble | May show slight solubility with heating. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Poorly Soluble | Suspension forms. Soluble with base. |
| Diethyl Ether | 4.3 | Polar Aprotic | Poorly Soluble | Not a suitable solvent. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Slightly Soluble | Often forms a slurry. Soluble with base/heating. |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | Slightly Soluble | Solubility improves significantly with heating. |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Slightly Soluble | May be used for extraction but not ideal for reaction. |
| Methanol (MeOH) | 5.1 | Polar Protic | Moderately Soluble | The acidic proton can exchange. May act as a nucleophile. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Soluble | Recommended solvent for difficult cases. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Polar Aprotic | Highly Soluble | Excellent solvent, but very high boiling point. |
Experimental Protocol 1: Solubility Enhancement via In-Situ Salt Formation for Amide Coupling
This protocol describes a robust method for performing an amide coupling reaction where the starting acid has poor solubility in the chosen solvent.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Initial Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Suspension: Add anhydrous THF to the flask to achieve a target concentration of 0.1 M. You will observe a white suspension.
-
Salt Formation & Dissolution: While stirring, add DIPEA (2.5 eq) to the suspension. Note: Extra base is for the subsequent HATU coupling. Stir the mixture at room temperature.
-
Observation Checkpoint: Within 10-15 minutes, the white solid should completely dissolve, yielding a clear, slightly yellow solution. If solids persist, add a small amount of DMF (2-5% v/v) and continue stirring.
-
-
Addition of Reagents: To the now-homogeneous solution, add the amine coupling partner (1.1 eq).
-
Initiate Coupling: Add the coupling agent, HATU (1.2 eq), portion-wise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup: Upon completion, proceed with a standard aqueous workup and purification.
Causality of Protocol Steps: By forming the soluble DIPEA-carboxylate salt before adding the coupling agent, you ensure the reaction begins in a homogeneous state. This prevents side reactions that can occur on the solid-phase surface and leads to more reproducible yields and cleaner reaction profiles. Using a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the desired amine nucleophile.[3]
Visual Workflow: Solvent & Method Selection
The following decision tree provides a visual guide to selecting the appropriate solvent and solubilization method for your experiment.
Sources
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet increasingly important, heterocyclic building block.
The unique combination of a pyrazole ring, a carboxylic acid, and an acidic N-H proton presents a distinct set of challenges that can lead to low yields, reaction stalling, or the formation of complex side products. This guide provides a structured, in-depth approach to troubleshooting, moving from initial diagnostics to advanced optimization strategies.
Part 1: Troubleshooting Quick Start - A Logical Workflow
When a reaction fails, a systematic approach is more effective than random screening. The following workflow provides a decision-making tree to diagnose the most probable cause of failure.
Caption: Initial diagnostic workflow for a failed reaction.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses the most common failure modes observed with this compound and provides detailed, evidence-based solutions.
Q1: My reaction shows low to no conversion, with only starting material recovered. What is the most likely cause?
A1: Initial Checklist
Before exploring complex mechanistic issues, it's crucial to confirm the fundamentals of your setup. Many reaction failures stem from basic experimental parameters.[1]
-
Reagent Integrity:
-
Pyrazole Acid: Confirm the identity and purity of your this compound via NMR or LC-MS. Impurities can poison the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, upon storage.[2][3] Use a freshly opened bottle or validate your system with a reliable coupling partner like phenylboronic acid.
-
Catalyst/Ligand: Ensure your palladium source and ligand have not been deactivated by prolonged exposure to air.[4]
-
-
Reaction Environment:
-
Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can lead to boronic acid homocoupling and catalyst decomposition into palladium black.[4][5] Ensure you have thoroughly degassed your solvent and maintained a positive pressure of an inert gas (Argon or Nitrogen).[6]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, the presence of excess water can promote protodeboronation of the boronic acid.[1][7] Use freshly dried solvents and oven-dried glassware.
-
Deep Dive: The "Usual Suspects" of Reaction Stalling
If the basics check out, the issue likely lies with the specific chemistry of the pyrazole substrate. Two functional groups are particularly problematic: the carboxylic acid and the N-H proton.
-
Catalyst Inhibition by Carboxylate: The carboxylic acid, especially when deprotonated by the base to form a carboxylate, can act as a ligand for the palladium center. This coordination can stabilize the Pd(II) intermediate, hindering the catalytic cycle and leading to catalyst deactivation.[8]
-
Catalyst Poisoning by the Pyrazole N-H: The N-H proton of the pyrazole ring is acidic. Under basic reaction conditions, it deprotonates to form a pyrazolate anion.[1] This anion can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that effectively poison the catalyst.[1][9][10] This is a well-documented issue for nitrogen-rich, unprotected heterocycles.[9]
Recommended Action: If you suspect catalyst inhibition, the most robust solution is to protect the problematic functional groups .
-
Esterification of the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester. This removes the acidic proton and prevents carboxylate coordination. The ester can be hydrolyzed post-coupling if the free acid is the desired final product.
-
Protection of the Pyrazole N-H: Protecting the pyrazole nitrogen is often the most effective strategy to prevent catalyst poisoning.[1] Common protecting groups like Boc, SEM, or Trityl can be employed.
Q2: I'm observing significant formation of 5-methyl-1H-pyrazole-3-carboxylic acid (debromination byproduct). How can I prevent this?
A2: Understanding Hydrodehalogenation
The formation of the debrominated product, also known as hydrodehalogenation, is a common side reaction. It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.
Deep Dive: Causes and Mitigation Strategies
-
Mechanism: This side reaction can be promoted by several factors, including the nature of the ligand, the base, and the presence of proton sources. The electron-rich pyrazolate anion, formed after deprotonation of the N-H, can facilitate this unwanted reaction.[1]
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus side reactions.[11]
-
Base Selection: The choice of base is critical.[13]
-
Weaker Bases: Strong bases can sometimes promote side reactions. Switching to a milder base like K₂CO₃ or Cs₂CO₃ may be beneficial.
-
Phosphate Bases: K₃PO₄ is often an excellent choice for Suzuki couplings of N-heterocycles, as it is effective at promoting transmetalation without being overly harsh.[9][13]
-
Recommended Action:
-
Ligand Screening: If using a general-purpose ligand like PPh₃, screen more specialized, electron-rich phosphine ligands.
-
Base Optimization: Switch to a milder or different class of base, such as K₃PO₄.
-
N-Protection: As with catalyst inhibition, protecting the pyrazole N-H can significantly reduce debromination by preventing the formation of the electron-rich pyrazolate.[1]
Q3: My main side product is the homocoupling of my boronic acid. What's causing this?
A3: The Role of Oxygen
The dimerization of the boronic acid is a classic indicator of oxygen contamination in the reaction.[5] The palladium(0) catalyst can react with oxygen, which then promotes the oxidative homocoupling of the boronic acid.
Deep Dive: Ensuring an Inert Environment
Even small amounts of oxygen can have a detrimental effect. Standard purging with an inert gas might not be sufficient.
Recommended Action: Rigorous Degassing Protocol
-
Solvent Degassing: The most effective method is the "freeze-pump-thaw" technique. Freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle at least three times. Alternatively, sparging the solvent with argon for 30-60 minutes can be effective.
-
Reaction Setup: Add all solid reagents to the flask, then subject the entire vessel to several cycles of evacuating under vacuum and backfilling with argon or nitrogen before adding the degassed solvent.[6]
Q4: The reaction is sluggish and requires high temperatures and long reaction times. How can I improve the kinetics?
A4: Optimizing the Catalytic System
Slow reactions are often a sign of a suboptimal catalyst-ligand-base combination for this specific substrate.
Deep Dive: Key Parameters for Optimization
-
Catalyst Precursor: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3), are often more active and air-stable than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[4] They ensure efficient generation of the active Pd(0) species.
-
Ligand Architecture: The electronics and sterics of the ligand are paramount. For electron-rich heteroaromatic halides, bulky and electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[11][14] They promote the challenging oxidative addition step and accelerate the overall catalytic cycle.
-
Base and Solvent Synergy: The base must be sufficiently soluble in the reaction medium to be effective.[4][13] For instance, K₃PO₄ has limited solubility in toluene but is more effective in polar aprotic solvents like dioxane or when a water co-solvent is used. The choice of solvent can dramatically impact reaction rates.[15]
Recommended Action: Systematic Screening A structured screening approach is the most efficient way to identify a better catalytic system.
Table 1: Suggested Screening Conditions for Optimization
| Parameter | Condition 1 (Baseline) | Condition 2 (Ligand Screen) | Condition 3 (Base/Solvent) | Condition 4 (NHC Ligand) |
| Pd Source | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) | PEPPSI-IPr (2 mol%) |
| Ligand | SPhos (4 mol%) | (none) | (none) | (none) |
| Base | K₂CO₃ (2.5 eq) | K₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) | K₃PO₄ (2.5 eq) |
| Solvent | Toluene/H₂O (10:1) | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) | Dioxane/H₂O (10:1) |
| Temp. | 90 °C | 90 °C | 90 °C | 90 °C |
Data in this table is for illustrative purposes to guide experimental design.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Optimized for Pyrazole Acid)
This protocol incorporates best practices for challenging substrates.
Materials:
-
This compound (or its methyl ester) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.5 equiv)
-
Solvent (e.g., Dioxane/H₂O 10:1, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, and the finely powdered base.[4]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times.[6]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC.[6][16][17][18]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound
Ensuring the purity of the starting material is critical.
Procedure:
-
Dissolution: Dissolve the crude carboxylic acid in an aqueous base (e.g., 1M NaOH or 1M NH₄OH) to form the salt.
-
Extraction: Extract the basic solution with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid (pH ~2-3), causing the purified acid to precipitate.[19]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified acid under high vacuum. Verify purity by NMR and/or LC-MS.
Part 4: Visualizing the Mechanism and Failure Modes
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura cycle and key failure points.
References
- Brooks, H. et al. (2021). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Leadbeater, N. E., & McGowan, C. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters. [Link]
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
- Request PDF. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]
- National Institutes of Health. (n.d.).
- Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
- Wikipedia. (n.d.).
- ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]
- IntechOpen. (n.d.).
- National Institutes of Health. (n.d.). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. PMC. [Link]
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)
- Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
- ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. ACS Omega. [Link]
- Reddit. (2025).
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
- ChemRxiv. (2024).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
- SciSpace. (2001).
- PubMed. (n.d.). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. azom.com [azom.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. vapourtec.com [vapourtec.com]
- 19. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Strategies to Enhance the Stability of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives
Welcome to the technical support center for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile scaffold and may encounter stability challenges. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity and reliability of your compounds throughout their lifecycle, from discovery to development.
The pyrazole core is a privileged structure in medicinal chemistry, and the specific substitution pattern of a 4-bromo, 5-methyl, and 3-carboxylic acid moiety offers unique opportunities for drug design. However, this combination of functional groups also presents distinct stability considerations. This guide will walk you through the potential degradation pathways and provide robust strategies to mitigate them.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Unexpected Loss of Compound and/or Appearance of a Lower Molecular Weight Byproduct, Especially Upon Heating.
Q1: I'm observing a loss of my starting material and the emergence of a new, less polar peak in my HPLC analysis after heating my this compound derivative in solution. What could be the cause?
A1: This observation is highly indicative of decarboxylation , a common degradation pathway for carboxylic acids, particularly heteroaromatic ones, under thermal stress. The carboxylic acid group at the C3 position of the pyrazole ring can be eliminated as carbon dioxide, leading to the formation of 4-bromo-5-methyl-1H-pyrazole. This byproduct would have a lower molecular weight and typically be less polar than the parent carboxylic acid.
Causality: The stability of the pyrazole ring can facilitate the loss of the carboxyl group, especially at elevated temperatures. This process can be accelerated by the presence of acidic or basic conditions, or even trace metals.[1][2][3]
Troubleshooting Steps:
-
Re-evaluate Thermal Conditions: Assess the necessity of high temperatures in your experimental protocol (e.g., during reaction work-up, dissolution, or formulation). If possible, conduct your experiments at a lower temperature.
-
pH Control: The pH of your solution can significantly influence the rate of decarboxylation.
-
Acidic Conditions: Strong acids can catalyze decarboxylation.[3] If your process requires an acidic environment, consider using a weaker acid or a buffered system to maintain a less aggressive pH.
-
Basic Conditions: While some pyrazole carboxylic acids are decarboxylated under basic conditions, forming a carboxylate salt by using a suitable base can sometimes enhance stability.[2] However, this needs to be evaluated on a case-by-case basis, as strong bases can also promote other degradation pathways.
-
-
Solvent Selection: The choice of solvent can impact thermal stability. Aprotic solvents are generally preferred over protic solvents if thermal stress is a concern.
-
Metal Contamination: Trace amounts of metal ions, particularly copper, have been shown to facilitate the decarboxylation of pyrazole carboxylic acids.[4] Ensure high-purity reagents and solvents, and consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) if metal contamination is suspected.
Issue 2: Formation of a Byproduct with a Mass Loss of 79 or 81 Da (the isotopic mass of Bromine).
Q2: My mass spectrometry data shows a significant impurity with a mass corresponding to the loss of a bromine atom from my parent compound. This seems to be more prevalent when the compound is exposed to light or stored in certain solvents. What is happening?
A2: You are likely observing debromination , a degradation pathway where the bromine atom at the C4 position is replaced by a hydrogen atom. This is a known issue for aryl bromides and can be initiated by light (photodegradation) or the presence of reducing agents.[5][6]
Causality: The carbon-bromine bond can be susceptible to cleavage, particularly under photolytic conditions where the absorption of light energy can lead to the formation of reactive radical species.[7][8] Certain solvents or excipients can also promote this degradation.
Troubleshooting Steps:
-
Photostability Precautions:
-
Protect from Light: Conduct all experiments and store all solutions and solid materials in amber glassware or containers wrapped in aluminum foil. Minimize exposure to ambient light.
-
Wavelength of Light: If you have access to a UV-Vis spectrophotometer, determine the absorption spectrum of your compound. This will indicate the wavelengths of light that are most likely to cause degradation, allowing for more targeted protection.[9]
-
-
Solvent and Formulation Considerations:
-
Solvent Purity: Peroxides in aged solvents (like THF or ethers) can initiate radical reactions. Use freshly opened or purified solvents.
-
Antioxidants: For solutions, consider the addition of a radical-scavenging antioxidant. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%) can be effective.
-
-
Control of Reducing Agents: Be mindful of any potential reducing agents in your reaction or formulation, such as certain excipients or impurities.
Issue 3: Appearance of Multiple Polar Impurities, Especially in Aqueous Formulations or During Hydrolytic Stress Testing.
Q3: I am developing an aqueous formulation of a this compound derivative, and I'm seeing the formation of several polar impurities over time, particularly at non-neutral pH. What degradation is occurring?
A3: This pattern suggests hydrolytic degradation . The pyrazole ring, while generally aromatic and stable, can be susceptible to hydrolysis under certain pH conditions, leading to ring-opening and the formation of various polar degradation products. While pyrazole esters are known to be quite susceptible, the carboxylic acid itself can also be affected.[1][10][11]
Causality: Both acidic and basic conditions can catalyze the hydrolysis of the pyrazole ring. The presence of the electron-withdrawing carboxylic acid group and the bromo substituent can influence the electron density of the ring and its susceptibility to nucleophilic attack by water or hydroxide ions.
Troubleshooting Steps:
-
pH Optimization and Buffering: This is the most critical factor.
-
Conduct a pH-rate profile study to determine the pH of maximum stability for your specific derivative. This typically involves storing buffered solutions of your compound at various pH values (e.g., from pH 2 to 10) and monitoring the rate of degradation over time.
-
Formulate your compound in a buffer system that maintains the pH at its most stable point.
-
-
Formulation Strategies:
-
Co-solvents: For liquid formulations, consider using co-solvents like propylene glycol or polyethylene glycol to reduce the water activity, which can slow down hydrolysis.
-
Lyophilization: For parenteral formulations, lyophilization (freeze-drying) to create a solid powder for reconstitution can significantly improve long-term stability by removing water.
-
-
Solid-State Formulation: If feasible for your application, developing a solid dosage form will inherently provide greater protection against hydrolysis compared to a liquid formulation.
Frequently Asked Questions (FAQs)
Q: How does the methyl group at the C5 position affect the stability of the molecule?
A: The methyl group is an electron-donating group. This can increase the electron density of the pyrazole ring, which may slightly increase its susceptibility to oxidative degradation. However, it can also play a role in the solid-state packing of the molecule, potentially leading to more stable crystal forms.[12]
Q: Are there specific excipients I should avoid when formulating this type of compound?
A: Yes, excipient compatibility is crucial.[13][14][15][16][17]
-
Avoid Excipients with Reactive Impurities: Some excipients can contain reactive impurities like peroxides (e.g., in povidone), which can lead to oxidative degradation.
-
Reducing Sugars: Excipients like lactose can contain reducing sugars that may be incompatible with certain APIs, although this is more of a concern for APIs with primary or secondary amine groups.
-
Hygroscopic Excipients: Highly hygroscopic excipients can absorb moisture and create a microenvironment that promotes hydrolysis, even in a solid dosage form.
-
Recommendation: Always perform a thorough excipient compatibility study by creating binary mixtures of your API and each potential excipient, storing them under accelerated conditions (e.g., 40°C/75% RH), and analyzing for degradation products.
Q: What is the best way to store my this compound derivatives long-term?
A: For long-term storage of the solid API, the following conditions are recommended:
-
Temperature: Store at or below room temperature. Refrigeration (2-8°C) is often preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials.
-
Moisture: Store in a desiccated environment to prevent moisture uptake.
For solutions, it is best to prepare them fresh. If storage is necessary, store protected from light at low temperatures. The stability in solution will be highly dependent on the solvent and pH.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of your this compound derivative, in accordance with ICH guidelines.[18][19][20][21][22]
Objective: To intentionally degrade the API under various stress conditions to identify likely degradation products and develop a stability-indicating analytical method.
Materials:
-
Your this compound derivative
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Calibrated HPLC system with a UV/PDA detector and a C18 column[23]
Procedure:
-
Sample Preparation: Prepare a stock solution of your API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid API in an oven at 60°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent peak from all degradation products.
-
-
Data Interpretation:
-
Identify and quantify the degradation products in each stress condition.
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressor, duration).[21]
-
Use a PDA detector to check for peak purity of the parent compound.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the degradation products to help in their identification.
-
Visualizations
Potential Degradation Pathways
Caption: Key degradation pathways for the target pyrazole derivative.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for diagnosing and addressing stability issues.
Summary of Stabilization Strategies
| Degradation Pathway | Key Stress Factors | Recommended Stabilization Strategies |
| Decarboxylation | High Temperature, Extreme pH, Metal Ions | - Minimize thermal exposure.- Optimize pH to a range of maximum stability.- Utilize high-purity, metal-free reagents.- Consider adding a chelating agent (e.g., EDTA). |
| Debromination | Light (UV and Visible), Reducing Agents | - Store and handle the compound protected from light.- Use amber glassware or opaque containers.- For solutions, consider adding a radical scavenger (e.g., BHT).[24][25][26][27][28] |
| Hydrolysis | Aqueous Environments, Acidic or Basic pH | - Formulate at the pH of maximum stability, using buffers.- Reduce water activity with co-solvents.- For highly sensitive compounds, consider lyophilization or solid formulations. |
| Oxidation | Oxygen, Peroxides, Metal Ions | - Store under an inert atmosphere (N₂ or Ar).- Use antioxidants in formulations.- Ensure the purity of solvents and excipients to avoid peroxides. |
| Solid-State Instability | Humidity, Temperature, Crystal Form | - Control storage humidity and temperature.- Conduct polymorph screening to identify the most stable crystal form.- Ensure appropriate particle size and morphology. |
References
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). pubs.rsc.org.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed Central.
- Pires, B., et al. (2012). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. PubMed.
- da Silva, V. M., et al. (2018). Current progress on antioxidants incorporating the pyrazole core. PubMed.
- Current progress on antioxidants incorporating the pyrazole core. (2018). ResearchGate.
- Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- Li, Y. F., & Liu, Z. Q. (2012). Dendritic antioxidants with pyrazole as the core: ability to scavenge radicals and to protect DNA. PubMed.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. (2023). International Journal of Pharmaceutical Sciences and Research.
- Excipient Selection and Compatibility Studies. (n.d.). Crystal Pharmatech Co., Ltd.
- The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (2017). PubMed Central.
- API and Excipients Compatibility Studies. (n.d.). Protheragen.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2021). rjptonline.org.
- Reductions of aryl bromides in water at room temperature. (2011). PubMed Central.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). National Institutes of Health.
- Photoinstability in Active Pharmaceutical Ingredients: Crystal Engineering as a Mitigating Measure. (2022). ResearchGate.
- Photostability and Photostabilization of Drugs and Drug Products. (2011). SciSpace.
- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (2021). ResearchGate.
- Regulatory Guidelines for API-Excipient Compatibility Studies. (2023). Labinsights.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). pubs.rsc.org.
- FORCED DEGRADATION STUDIES: PRACTICAL APPROACH - OVERVIEW OF REGULATORY GUIDANCE AND LITERATURE FOR THE DRUG PRODUCTS AND DRUG SUBSTANCES. (2013). Semantic Scholar.
- The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
- Singh, S., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed.
- Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot.
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). IVT Network.
- API-Excipient Compatibility. (n.d.). Technology Networks.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2021). National Institutes of Health.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- API Excipient Compatibility Study. (2024). Veeprho.
- Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. (2017). Scite.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
- Bromination of pyrazole-3(5)-carboxylic acid. (2020). ResearchGate.
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
- Exploration of crystal structure, supramolecular organization, and computational studies of a novel pyrazole derivative…. (2024). OUCI.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
- Sustainable bromination of organic compounds: A critical review. (2023). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal.
- Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control. (2001). Google Patents.
- Stereoselective debromination of aryl-substituted vic-dibromide with indium metal. (1998). Semantic Scholar.
- Chronic Bromine Intoxication Complicated with Fanconi Syndrome. (2023). PubMed Central.
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. scispace.com [scispace.com]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excipient Selection and Compatibility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 14. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 15. labinsights.nl [labinsights.nl]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. veeprho.com [veeprho.com]
- 18. onyxipca.com [onyxipca.com]
- 19. FORCED DEGRADATION STUDIES: PRACTICAL APPROACH - OVERVIEW OF REGULATORY GUIDANCE AND LITERATURE FOR THE DRUG PRODUCTS AND DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 20. cdn2.hubspot.net [cdn2.hubspot.net]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Current progress on antioxidants incorporating the pyrazole core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dendritic antioxidants with pyrazole as the core: ability to scavenge radicals and to protect DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijpsr.com [ijpsr.com]
overcoming difficulties in the characterization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in the synthesis, purification, and analytical characterization of this compound.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My ¹H NMR spectrum shows a very broad signal for the methyl group, and I can't see the N-H proton. What is happening?
This is a classic issue with N-unsubstituted pyrazoles and is typically caused by annular tautomerism and proton exchange.[1]
Causality: The proton on the pyrazole nitrogen can rapidly move between the N1 and N2 positions. This is a fast equilibrium on the NMR timescale, leading to an averaging of the chemical environments of the C3 and C5 positions and their substituents.[2] If the exchange rate is intermediate, it can lead to significant signal broadening. The N-H proton itself often exchanges with trace amounts of water in the solvent or other pyrazole molecules, broadening its signal until it disappears into the baseline.[1]
Troubleshooting Protocol:
-
Ensure Solvent Dryness: Use a freshly opened ampoule of deuterated solvent or dry it using molecular sieves. Residual water accelerates intermolecular proton exchange.
-
Low-Temperature NMR: By lowering the temperature of your experiment, you can slow down the rate of tautomeric exchange.[1] This may resolve the broad signals into two distinct sets of signals, one for each tautomer.
-
Solvent Selection: The tautomeric equilibrium is highly solvent-dependent.[1] Try acquiring spectra in a non-polar, aprotic solvent (like Toluene-d₈) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) to observe how the equilibrium shifts. In DMSO-d₆, the N-H proton is often more clearly visible.
Step-by-Step Guide: Low-Temperature NMR Acquisition
-
Sample Preparation: Prepare a concentrated sample (~10-15 mg) in a suitable low-freezing point solvent (e.g., THF-d₈ or CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Cooling: Gradually decrease the probe temperature in 15-20 K increments.
-
Equilibration: Allow the sample to equilibrate for at least 5 minutes at each new temperature before acquiring a spectrum.
-
Observation: Continue cooling until you observe the coalescence point (maximum broadening) and, subsequently, the sharpening of the broad signals into two distinct peaks.
Q2: I see two molecular ion peaks of nearly equal intensity in my mass spectrum at m/z 204 and 206. Is my sample impure?
No, this is the expected and definitive signature of a compound containing a single bromine atom.
Causality: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4] Therefore, a molecule containing one bromine atom will show two molecular ion peaks in the mass spectrum:
-
The M peak, corresponding to the molecule with the ⁷⁹Br isotope.
-
The M+2 peak, corresponding to the molecule with the ⁸¹Br isotope.
These peaks will be separated by 2 m/z units and have nearly equal relative intensities, providing strong evidence for the successful bromination of your pyrazole.[5]
Data Interpretation Table: Expected MS Fragmentation
| Ion Fragment | Predicted m/z (⁷⁹Br/⁸¹Br) | Notes |
|---|---|---|
| [M]⁺ | 203.95 / 205.95 | Molecular ion. Look for the characteristic 1:1 isotopic pattern.[6] |
| [M-H₂O]⁺ | 185.94 / 187.94 | Loss of water from the carboxylic acid group. |
| [M-COOH]⁺ | 158.96 / 160.96 | Loss of the carboxyl group (decarboxylation), a common fragmentation pathway. |
| [M-Br]⁺ | 125.04 | Loss of the bromine atom. This fragment will not have the M+2 pattern. |
| [C₄H₃N₂O₂]⁺ | 123.02 | Loss of H and Br. |
Q3: My compound shows poor retention and peak shape on a standard C18 HPLC column. How can I improve the analysis?
This compound is a polar, acidic compound, which often leads to poor retention on traditional reversed-phase columns under standard neutral pH conditions.[7]
Causality: In a typical reversed-phase mobile phase (e.g., acetonitrile/water), the carboxylic acid group can be deprotonated, making the molecule highly polar and less retained by the non-polar stationary phase. This can result in elution near the solvent front and poor peak shape.
Troubleshooting Protocol: HPLC Method Development
-
Acidify the Mobile Phase: The most straightforward solution is to add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This suppresses the ionization of the carboxylic acid group, making the molecule more neutral and increasing its retention on the C18 column.[8]
-
Consider Alternative Stationary Phases: If acidifying the mobile phase is insufficient, consider using a different column chemistry.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which provides alternative interactions and can improve peak shape for acidic compounds.
-
HILIC or Mixed-Mode Columns: For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that offer both reversed-phase and ion-exchange properties can provide excellent retention and separation.[7]
-
-
Optimize Detector Wavelength: The pyrazole ring is a UV chromophore. Perform a UV scan to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity, likely in the 200-220 nm range.[8]
Example HPLC Conditions:
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | HILIC, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 min | 95% to 60% A over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the regiochemistry of the bromo and methyl substituents?
While ¹H NMR provides initial clues, unambiguous assignment requires 2D NMR spectroscopy.
Authoritative Method: 2D NMR (HMBC) The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for this task. It shows correlations between protons and carbons that are 2 or 3 bonds away.[1]
-
Expected Correlations:
-
The protons of the methyl group (at C5) should show a correlation to the quaternary carbon C4 (bearing the bromine) and the carboxylic carbon C3 .
-
The N-H proton (at N1) should show correlations to C5 and C3 .
-
Observing these long-range correlations provides an undeniable link between the substituents and their positions on the pyrazole ring.
Workflow for Confirming Regiochemistry
Caption: Decision workflow for regiochemical assignment.
Q2: My purified product is a sticky solid or oil. How can I induce crystallization?
An oily product often indicates the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice.[9]
Troubleshooting Protocol: Purification and Crystallization
-
Acid-Base Extraction: Before crystallization, ensure high purity by performing an acid-base extraction. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[10]
-
Trituration: This is often the most effective method. Dissolve or suspend the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate). Then, while stirring vigorously, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexane or pentane) until the solution becomes cloudy. Continue stirring as it cools to room temperature, which should induce precipitation.
-
Recrystallization from a Solvent Pair: If trituration fails, try a classic recrystallization. Dissolve the compound in a minimum amount of a boiling solvent (e.g., ethanol, water, or a mixture) and allow it to cool slowly and undisturbed. If a single solvent doesn't work well, a solvent/anti-solvent pair (like ethanol/water or ethyl acetate/hexane) is a good alternative.[10]
Q3: What are the key signals to look for in the ¹³C NMR spectrum?
The ¹³C NMR spectrum is critical for confirming the carbon backbone. Due to tautomerism, the C3 and C5 signals may be averaged or broad in solution at room temperature.[2]
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Carboxylic Acid) | ~160-165 | Typically a sharp, distinct signal. |
| C3 | ~140-150 | Position can be deshielded. May be broad due to tautomerism.[11] |
| C5 | ~135-145 | Position can be deshielded. May be broad due to tautomerism.[11] |
| C4 | ~95-105 | Shielded carbon directly attached to bromine. |
| -CH₃ | ~10-15 | Shielded methyl carbon signal. |
Note: These are estimated ranges. Actual values depend on the solvent and the dominant tautomeric form.[11]
References
- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
- Organic Compounds Containing Halogen
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
- Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]
- Analytical Methods for Organic Acids. Shimadzu. [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
- mass spectra - the M+2 peak. Chemguide. [Link]
- Organic Compounds Containing Halogen
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Method for purifying pyrazoles.
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
- Mass spectrometry of halogen-containing organic compounds.
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Mass fragmentation pattern of a representative compound 11.Br 2.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- This compound. PubChemLite. [Link]
- First steps on characterizing a potentially novel compound? Reddit. [Link]
- 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
- Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolv
- How To Identify Organic Compounds? YouTube. [Link]
- Mass Spectrometry - Fragmentation P
- Characterization of Organic Compounds.
- Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. [Link]
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Syntheses of Bromo- N-heterocycles through Dibromohydantoin-Promoted Tandem C-H Amination/Bromin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. helixchrom.com [helixchrom.com]
- 8. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Cost-Effective Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a critical building block in the synthesis of various pharmaceuticals, notably as a key intermediate for compounds targeting kinases and other enzymes. Its cost and purity are paramount for the economic viability of large-scale drug development projects. This guide provides field-proven insights, troubleshooting advice, and a validated protocol to help researchers minimize costs while maintaining high quality and yield. We will focus on the most common and adaptable synthesis route: the cyclocondensation of a β-ketoester with a hydrazine source, followed by regioselective bromination and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective starting material for constructing the 5-methyl-pyrazole-3-carboxylate core?
The most economical and widely used starting material is ethyl acetoacetate. However, for this specific scaffold, ethyl 2-methyl-3-oxobutanoate (also known as ethyl methylacetoacetate) is the direct precursor. Its cost-effectiveness stems from its large-scale industrial availability. The synthesis begins with a cyclocondensation reaction between this β-ketoester and a hydrazine source, typically inexpensive hydrazine hydrate, to form ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Q2: Which brominating agent offers the best balance of cost, safety, and selectivity for this synthesis?
While elemental bromine (Br₂) is the cheapest brominating agent per mole, it presents significant safety and handling challenges (corrosive, toxic vapors). Furthermore, its high reactivity can lead to over-bromination and the formation of di-bromo species, reducing the yield of the desired product.
For cost-effectiveness at the process level, N-Bromosuccinimide (NBS) is highly recommended. Although its upfront cost is higher than Br₂, it offers several advantages that lead to overall savings:
-
Enhanced Safety: NBS is a solid, making it easier and safer to handle than liquid bromine.
-
High Regioselectivity: It preferentially brominates the electron-rich C4 position of the pyrazole ring, minimizing the formation of unwanted isomers.
-
Milder Reaction Conditions: Reactions with NBS can often be run under less harsh conditions, reducing energy costs and the need for specialized equipment.
-
Simplified Workup: The succinimide byproduct is often easily removed by filtration or aqueous washes, leading to cleaner crude product and reducing purification costs.
Q3: Is it more economical to perform the final hydrolysis step with an acid or a base?
Base-catalyzed hydrolysis (saponification), typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH), is generally more cost-effective and efficient for this substrate.
-
Cost: NaOH and KOH are commodity chemicals that are significantly cheaper than common acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) on a molar basis.
-
Reaction Rate: Saponification is typically faster and more irreversible than acid hydrolysis for this type of ester, leading to shorter reaction times and higher conversion rates.
-
Workup: The product is isolated by acidifying the reaction mixture to precipitate the carboxylic acid. This is a straightforward and high-yielding procedure. While it requires a final acidification step, the overall process is robust and economical.
Synthesis Workflow Overview
The following diagram outlines the recommended three-stage synthesis pathway for maximizing cost-efficiency and yield.
Caption: Recommended three-stage synthesis workflow.
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Stage 1: Low yield of ethyl 5-methyl-1H-pyrazole-3-carboxylate | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: The hydrazine may react with the ester group if conditions are too harsh. 3. Poor Quality Reagents: Use of old or impure hydrazine hydrate. | 1. Optimize Conditions: Ensure the reaction is refluxed for an adequate time (monitor by TLC). Ethanol is a cost-effective solvent choice. 2. Temperature Control: Maintain a gentle reflux; avoid excessively high temperatures. 3. Reagent Check: Use fresh, high-quality hydrazine hydrate. Consider titrating it to confirm its concentration if it is from an older stock. |
| Stage 2: Formation of di-brominated impurity | 1. Incorrect Stoichiometry: Excess NBS was used. 2. Elevated Temperature: The reaction was run at too high a temperature, increasing reactivity and reducing selectivity. | 1. Precise Stoichiometry: Use 1.0 to 1.05 molar equivalents of NBS. Weigh the reagent carefully. 2. Maintain Room Temperature: The bromination of this pyrazole is typically efficient at room temperature. Avoid heating unless TLC analysis shows a stalled reaction. 3. Solvent Choice: Acetonitrile or DMF are excellent solvent choices that promote the desired regioselectivity. |
| Stage 2: Unreacted starting material after bromination | 1. Insufficient NBS: Not enough brominating agent was added. 2. Deactivated NBS: The NBS has degraded due to improper storage (exposure to light or moisture). | 1. Check Equivalents: Ensure at least 1.0 molar equivalent of NBS is used. 2. Use Fresh Reagent: Use NBS from a sealed container, stored in a cool, dark, and dry place. If necessary, a small additional charge of NBS can be added after checking the reaction progress. |
| Stage 3: Incomplete hydrolysis of the ester | 1. Insufficient Base: Not enough NaOH or KOH was used to drive the saponification to completion. 2. Short Reaction Time: The reaction was not heated long enough for full conversion. | 1. Use Excess Base: Employ 2 to 3 molar equivalents of the base to ensure complete hydrolysis. 2. Monitor Reaction: Follow the disappearance of the starting material (ester) by TLC. The ester is significantly less polar than the carboxylate salt. The reaction typically requires heating for several hours. |
| Final Product: Low purity or difficult purification | 1. Co-precipitation: Succinimide from the bromination step or other impurities may have co-precipitated with the product during acidification. 2. Incorrect pH: The final pH during acidification was not low enough to fully precipitate the carboxylic acid, leaving some dissolved as the carboxylate salt. | 1. Purify Intermediate: Consider purifying the brominated ester (Stage 2 product) by recrystallization (e.g., from ethanol/water) before hydrolysis. This removes the succinimide byproduct effectively. 2. Control Acidification: Add acid (e.g., 2M HCl) slowly while stirring until the pH is ~2-3 to ensure complete precipitation of the final product. 3. Recrystallize Final Product: If impurities persist, recrystallize the final carboxylic acid from a suitable solvent system like ethanol/water or acetic acid/water. |
Recommended Cost-Effective Protocol
This protocol is optimized for cost-efficiency, safety, and high yield on a laboratory scale.
Stage 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) and ethanol (approx. 3 mL per gram of ketoester).
-
Begin stirring the solution. Add hydrazine hydrate (1.05 eq) dropwise. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting ketoester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
To the crude residue, add cold water and stir vigorously. The product should precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. This product is often of sufficient purity for the next step.
Stage 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
In a round-bottom flask, dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Stage 1 in acetonitrile (approx. 5 mL per gram).
-
Cool the flask in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) in portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This can be purified by recrystallization from an ethanol/water mixture if necessary.
Stage 3: Synthesis of this compound
-
To a round-bottom flask, add the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Stage 2.
-
Add a 2M aqueous solution of sodium hydroxide (NaOH, 2.5 eq).
-
Heat the mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2-3. A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.
-
Dry the product under vacuum to a constant weight to yield this compound.
References
- Garcı́a-Marı́nez, C., et al. (2020). Regioselective Bromination of Pyrazoles with N-Bromosuccinimide. Molecules, 25(18), 4198.
- Bio-Rad Laboratories, Inc. (n.d.). N-Bromosuccinimide Spectrum. KnowItAll AnyWare.
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman Group Limited. (General principle of saponification, specific journal for this molecule is proprietary but the mechanism is fundamental). A representative URL for fundamental organic chemistry principles is: [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylic Acid
Introduction: The Strategic Importance of Halogenated Pyrazoles in Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to strategically functionalize this heterocycle, particularly at the C4 position, is paramount for generating diverse molecular libraries in drug discovery programs.[1] Key to this endeavor are halogenated pyrazoles, which serve as versatile synthetic handles for a variety of transformations.
This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and its chloro-analog, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid . Understanding the nuanced differences in their reactivity is not merely an academic exercise; it directly informs strategic decisions in route design, catalyst selection, and reaction optimization, ultimately impacting the efficiency and economic viability of a synthetic campaign. We will explore these differences through the lens of fundamental chemical principles and support our analysis with comparative experimental data and validated protocols.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity in the most common applications of these molecules—palladium-catalyzed cross-coupling reactions—is the strength of the carbon-halogen (C-X) bond. The energy required to cleave this bond, known as the bond dissociation energy (BDE), dictates the ease of the initial, and often rate-limiting, oxidative addition step in the catalytic cycle.[2]
The established trend for C-X bond energies is: C-Cl (≈327 kJ/mol) > C-Br (≈285 kJ/mol) .[3] Consequently, the general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the inverse trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[2][4] The weaker C-Br bond of the 4-bromopyrazole is more readily cleaved by the palladium catalyst, enabling reactions to proceed under milder conditions compared to its 4-chloro counterpart. Activating the stronger, more stable C-Cl bond necessitates more sophisticated, highly active catalyst systems and often more forcing conditions.[2][5]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for functionalizing these pyrazole building blocks. Here, the difference in C-X bond strength manifests most clearly.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[6] When comparing our two substrates, the 4-bromo derivative is significantly more amenable to this transformation. It can often be successfully coupled using conventional palladium sources (e.g., Pd(OAc)₂) with standard phosphine ligands under relatively mild heating.
Conversely, the 4-chloropyrazole is far more challenging to activate. Its successful coupling almost invariably requires the use of advanced, "second-generation" or "third-generation" catalyst systems. These systems employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are designed to facilitate the difficult oxidative addition of the C-Cl bond.[2]
| Feature | This compound | 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid | Causality |
| Reaction Conditions | Milder (e.g., 80-100 °C) | More Forcing (e.g., >100 °C) | Lower C-Br BDE allows for easier oxidative addition.[2] |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) | Specialized (e.g., XPhos Pd G3, PEPPSI-IPr) | Stronger C-Cl bond requires a more electron-rich, sterically demanding ligand to promote oxidative addition.[2][4] |
| Ligand Requirement | Often effective with standard phosphines. | Requires bulky, electron-rich ligands. | Bulky ligands promote the formation of a reactive, monoligated Pd(0) species. |
| Typical Yields | Generally high with optimized conditions. | Can be high, but highly dependent on catalyst system. | The chloro-substrate is more prone to catalyst deactivation and incomplete conversion.[5] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is critical for synthesizing compounds targeting a vast array of biological targets.[7][8] Similar to the Suzuki-Miyaura coupling, the reactivity hierarchy holds true. 4-Bromopyrazoles have been shown to be effective substrates for C-N coupling reactions.[9][10]
The 4-chloro derivative, being less reactive, requires carefully selected conditions. While challenging, its amination is feasible but necessitates highly active catalyst systems, often employing specialized bulky phosphine ligands like tBuDavePhos or Josiphos-type ligands, and may require higher temperatures and longer reaction times.[11]
| Feature | This compound | 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid | Causality |
| Substrate Scope | Broadly applicable with various amines.[10] | More limited; may require more nucleophilic amines. | The higher activation barrier for the C-Cl bond makes the reaction more sensitive to the nucleophilicity of the amine. |
| Catalyst System | Effective with various Pd/ligand combinations.[9] | Requires highly active, specialized catalyst systems. | The inherent inertness of the C-Cl bond must be overcome by a potent catalytic system.[2] |
| Side Reactions | Prone to hydrodehalogenation if not optimized.[12] | Less prone to hydrodehalogenation but may suffer from catalyst decomposition at high temperatures. | The higher reactivity of the C-Br bond can lead to undesired reduction pathways.[12] |
A Contrasting Scenario: Nucleophilic Aromatic Substitution (SNAr)
While the 4-bromo derivative is the clear winner in palladium-catalyzed reactions, the situation can be reversed in the context of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a different mechanism that does not involve C-X bond cleavage in the rate-determining step.[13]
The SNAr mechanism involves two key steps:
-
Nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). This step is typically rate-determining.
-
Loss of the leaving group (halide) to restore aromaticity.
For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14] In our pyrazole system, the carboxylic acid and the pyrazole ring itself contribute to electron deficiency at the C4 position.
In SNAr, the leaving group ability often follows the trend F > Cl > Br > I . This is because the rate-determining step is the initial attack. A more electronegative halogen (like chlorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[13] Therefore, for SNAr reactions, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid may exhibit reactivity that is comparable to, or even superior to, its bromo-counterpart .
Experimental Protocols
To provide a practical illustration of these principles, the following are representative, self-validating protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Standard Conditions)
Caption: Experimental workflow for a standard Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water to achieve a concentration of approximately 0.1 M with respect to the bromopyrazole.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with water, and analyzing by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid (Specialized Conditions)
Caption: Workflow for Suzuki coupling of a less reactive chloropyrazole.
Methodology:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv), phenylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), XPhos Pd G3 precatalyst (2 mol%), and additional XPhos ligand (2 mol%).
-
Solvent Addition: Remove the vial from the glovebox, and add anhydrous, degassed tert-amyl alcohol via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Tightly seal the vial and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS. Note that conversion will be significantly slower than with the bromo-analog.
-
Workup and Isolation: Follow steps 7-10 from Protocol 1. Note that purification may be more challenging due to the potential for catalyst-related byproducts.
A Note on the N-H Proton: A Common Pitfall
A crucial experimental consideration for both substrates is the acidic proton on the pyrazole nitrogen (N1-H). Under the basic conditions required for most cross-coupling reactions, this proton can be deprotonated.[15] This can lead to several complications, including altered substrate solubility, chelation to the metal center, and potential catalyst inhibition. For challenging couplings or to ensure reproducibility, protection of the pyrazole nitrogen (e.g., with a BOC, Trityl, or SEM group) is often a prudent strategic decision.[9][12]
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid is a strategic one, dictated by the intended chemical transformation and practical considerations like cost and scale.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The 4-bromo derivative is unequivocally the more reactive and versatile substrate . It allows for the use of milder conditions and a broader range of standard catalysts, making it the ideal choice for initial route scouting, library synthesis, and situations where harsh conditions could compromise other functional groups.
-
For Nucleophilic Aromatic Substitution (SNAr): The 4-chloro derivative may be the preferred substrate , as its higher electronegativity can accelerate the rate-determining nucleophilic attack. This presents a key scenario where the typical reactivity trend is inverted.
-
Economic Considerations: Aryl chlorides are generally more abundant and less expensive than their corresponding bromides.[2] For large-scale synthesis where the cost of raw materials is a significant driver, developing a robust process around the 4-chloro derivative can be highly advantageous , despite the initial investment required for catalyst screening and process optimization.
Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these valuable building blocks empowers the modern researcher to make informed, rational decisions, paving the way for more efficient and successful synthetic outcomes.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023, February 19). 博客 | 文学城.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PubMed Central.
- Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate R
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). EvitaChem.
- Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. (n.d.). PMC - NIH.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC - NIH.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
- Buchwald–Hartwig amin
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (n.d.). Benchchem.
- This compound. (n.d.). MySkinRecipes.
- How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. (n.d.). FAQ - Guidechem.
- CAS 127892-62-0 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). BOC Sciences.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- troubleshooting failed reactions with methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxyl
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29).
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. (n.d.). PubChem.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
- This compound | 82231-52-5. (2025, July 16). ChemicalBook.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018, March 17). Quora.
- 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. (n.d.). Benchchem.
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Bond Dissociation Energies. (n.d.). CRC Handbook of Chemistry and Physics.
- Bond dissociation energies in simple molecules. (n.d.).
- 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid and Its Regioisomers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1] These five-membered heterocyclic rings with two adjacent nitrogen atoms are key components in drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring, making the study of its various isomers a critical aspect of drug discovery and development.[1]
This guide provides a comprehensive comparative analysis of the biological activity of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and its key regioisomers: 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid and 5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide will synthesize information from structurally related compounds to provide insights into their potential biological activities and structure-activity relationships (SAR). We will delve into their potential as anticancer and antimicrobial agents, supported by experimental data from analogous pyrazole derivatives, and provide detailed protocols for the evaluation of these activities.
Physicochemical Properties of Pyrazole Isomers
The seemingly subtle shift in the positions of the bromo, methyl, and carboxylic acid groups on the pyrazole ring can significantly influence the physicochemical properties of the isomers. These differences can, in turn, affect their solubility, bioavailability, and interaction with biological targets.
| Property | This compound | 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid | 5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₅H₅BrN₂O₂ | C₅H₅BrN₂O₂ | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol | 205.01 g/mol | 205.01 g/mol |
| Appearance | White to off-white solid[2] | Data not available | Data not available |
| Melting Point | 273-276 °C (decomposes)[2] | Data not available | Data not available |
| pKa | 2.70 ± 0.10 (Predicted)[2] | Data not available | Data not available |
Comparative Biological Activities
The strategic placement of substituents on the pyrazole ring is a key determinant of the biological activity and potency of these compounds. The presence of a bromine atom, a methyl group, and a carboxylic acid moiety in the target molecule and its isomers suggests a high potential for diverse biological activities.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and proliferation.[4] For instance, many pyrazoles are known to inhibit Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[4]
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative A | Human lung (A549) | 0.0316 | [1] |
| Pyrazole Derivative B | Human breast (MDA-MB-231) | 3.94 | [1] |
| Thiazolyl-pyrazole C | Human liver (HepG-2) | 2.20 | [1] |
| Biphenyl Pyrazoline Derivative | Human breast (MDA MB-231) | Not specified | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Various | Not specified | [6] |
The data in Table 1 suggests that pyrazole derivatives can exhibit potent anticancer activity, with IC₅₀ values in the nanomolar to micromolar range. The presence of a bromo-phenyl group in some active compounds indicates that the bromo substituent on the pyrazole ring of our target molecules could contribute significantly to their anticancer potential.
A plausible mechanism for the anticancer activity of pyrazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a hallmark of many cancers.
Caption: A simplified diagram of the CDK inhibition pathway by a pyrazole derivative.
Antimicrobial Activity
The pyrazole nucleus is a key pharmacophore in many antimicrobial agents.[4] Brominated pyrazole derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[7] The antimicrobial efficacy is influenced by the substitution pattern on the pyrazole ring.
The following table presents the antimicrobial activity of some pyrazole derivatives, which can serve as a reference for the potential activity of this compound and its isomers.
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bromo-benzothiazolo pyrazoline | E. coli | Not specified | [7] |
| Bromo-benzothiazolo pyrazoline | S. aureus | Not specified | [7] |
| Pyrazole carboxamide derivative | S. aureus | Not specified | |
| Pyrazole carboxamide derivative | E. coli | Not specified | |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | Various fungi | Not specified |
The presence of a bromo substituent in several reported antimicrobial pyrazoles suggests its importance for activity. The combination of a bromo group and a carboxylic acid moiety in the target compounds could lead to potent antimicrobial properties.
Experimental Protocols
To facilitate further research and a direct comparison of the biological activities of this compound and its isomers, detailed, standardized experimental protocols are provided below.
Synthesis of Pyrazole Carboxylic Acid Isomers
The synthesis of these pyrazole isomers typically involves the cyclization of a β-ketoester with hydrazine, followed by bromination. The regioselectivity of the reaction can be controlled by the choice of starting materials and reaction conditions.
Caption: A general workflow for the synthesis of bromo-methyl-pyrazole carboxylate isomers.
Step-by-Step Protocol:
-
Cyclization:
-
Dissolve the appropriate β-ketoester (1 equivalent) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole carboxylate core by recrystallization or column chromatography.
-
-
Bromination:
-
Dissolve the pyrazole carboxylate core (1 equivalent) in a suitable solvent like acetic acid or chloroform.
-
Add N-bromosuccinimide (NBS) or bromine (1.1 equivalents) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired bromo-methyl-pyrazole carboxylate isomer.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its isomers) and a positive control (e.g., doxorubicin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Inoculate a single colony of the test microorganism (e.g., E. coli, S. aureus) into a suitable broth medium.
-
Incubate at 37 °C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound and its isomers represent a promising class of compounds with significant potential for biological activity. While direct comparative studies are lacking, the analysis of structurally related pyrazole derivatives strongly suggests their potential as both anticancer and antimicrobial agents. The presence and position of the bromo, methyl, and carboxylic acid functional groups are critical determinants of their biological profiles. The provided experimental protocols offer a standardized framework for future investigations to elucidate the specific activities of these isomers and to explore their structure-activity relationships. Such studies are essential for the rational design and development of novel therapeutic agents based on the versatile pyrazole scaffold.
References
- Kumar, B., Pathak, V., Rani, S., Kant, R., & Tewari, I. C. (2009). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. International Journal of Microbiology Research, 1(2), 20-22. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 175–186. [Link]
- Du, Z., Wang, Y., Li, Y., & Liu, X. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]
- Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4429. [Link]
- Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 449-456. [Link]
- Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114971. [Link]
- Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
- Du, Z., Wang, Y., Li, Y., & Liu, X. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. [Link]
- PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole Hybrids as Potent Anticancer Agents. ACS Omega, 6(18), 11963-11977. [Link]
- Akbas, E., & Berber, I. (2005). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. Turkish Journal of Chemistry, 29(4), 435-443. [Link]
- Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [Link]
- Sureshbabu, P., & Kalaivani, S. (2020). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5949-5956. [Link]
- Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6529. [Link]
- El-Shehry, M. F., et al. (2016). Synthesis and structure–activity relationships of pyrazole-based heterocycles as antitumor agents. Medicinal Chemistry Research, 25(7), 1436-1447. [Link]
- Maccioni, E., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13247-13259. [Link]
- Chigr, M., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(31), 14143-14157. [Link]
- El-Sayed, M. A. A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5146-5163. [Link]
- Kumar, A., et al. (2016). Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. Asian Journal of Chemistry, 28(8), 1771-1775. [Link]
- Musso, L., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2549. [Link]
- International Journal of Novel Research and Development. (2023).
- Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 175–186. [Link]
- Al-Ostoot, F. H., et al. (2024).
- Costa, M., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1363. [Link]
- Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4429. [Link]
- Onwudiwe, D. C., & Ekennia, A. C. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(3-phenyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-872. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Traditional vs. Novel One-Pot Approach
Introduction: The Significance of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in Modern Chemistry
This compound is a key heterocyclic building block in medicinal and agricultural chemistry. The pyrazole scaffold is a "privileged structure," meaning it is a common motif in a wide range of biologically active compounds. The specific arrangement of the bromo, methyl, and carboxylic acid functional groups on this pyrazole core makes it a versatile intermediate for the synthesis of novel therapeutic agents and agrochemicals. The development of efficient and sustainable synthetic routes to this molecule is therefore of significant interest to researchers in drug discovery and process development.
This guide provides an in-depth comparison of a traditional, multi-step synthesis of this compound with a novel, one-pot methodology. We will explore the underlying chemical principles of each route, provide detailed experimental protocols, and present a side-by-side analysis of their respective efficiencies and environmental impact.
Part 1: The Traditional Multi-Step Synthesis
The established route to this compound is a reliable, albeit lengthy, three-step process. This pathway involves the initial formation of the pyrazole ring via a Knorr pyrazole synthesis, followed by electrophilic bromination, and concluding with ester hydrolysis.
Step 1: Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The synthesis commences with the condensation of a 1,3-dicarbonyl compound, ethyl acetoacetate, with hydrazine hydrate.[1][2] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.[3][4] The choice of an unsymmetrical dicarbonyl compound like ethyl acetoacetate can potentially lead to a mixture of regioisomers. However, under acidic conditions, the reaction typically favors the formation of the desired 5-methyl-1H-pyrazole-3-carboxylate isomer.
Step 2: Electrophilic Bromination
The second step involves the regioselective bromination of the pyrazole ring at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation due to its ease of handling and milder reaction conditions compared to liquid bromine.[5] The reaction proceeds via a Wheland intermediate, where the bromine atom adds to the C4 position, followed by deprotonation to restore aromaticity.
Step 3: Saponification
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.
Part 2: A Novel One-Pot Synthesis
In a significant advancement, a one-pot, solvent-free synthesis of 4-bromopyrazole derivatives has been developed.[6][7] This innovative approach combines the pyrazole ring formation and bromination steps into a single, highly efficient reaction.
This method utilizes a 1,3-dicarbonyl compound, a hydrazine, and a brominating agent, N-bromosaccharin, in the presence of a solid-supported acid catalyst, silica-supported sulfuric acid. The reaction proceeds under solvent-free conditions, which significantly reduces waste and simplifies purification. The proposed mechanism involves the initial formation of the pyrazole ring, which is then immediately brominated in situ. The use of N-bromosaccharin as the bromine source is advantageous due to its high reactivity and solid nature.
Comparative Analysis: Traditional vs. Novel Route
| Parameter | Traditional Multi-Step Route | Novel One-Pot Route |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate | High |
| Reaction Time | Long (multiple reactions and workups) | Short (typically minutes to a few hours) |
| Solvent Usage | High (solvents required for each step and for purification) | Minimal (solvent-free conditions) |
| Purification | Multiple chromatographic purifications often required | Simple filtration and washing |
| Atom Economy | Lower | Higher |
| Environmental Impact | Higher (significant solvent waste) | Lower (environmentally benign) |
Experimental Protocols
Protocol 1: Traditional Multi-Step Synthesis
Step A: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step B: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
-
Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Step C: Synthesis of this compound
-
Dissolve the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.
Protocol 2: Novel One-Pot Synthesis
-
In a mortar, grind a mixture of ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), N-bromosaccharin (1.1 eq), and silica-supported sulfuric acid (catalytic amount).
-
Transfer the mixture to a round-bottom flask and heat at 80-100 °C for the specified time (typically 15-30 minutes), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude this compound ethyl ester can be hydrolyzed as described in Step C of the traditional method.
Visualizing the Synthetic Pathways
Caption: Traditional three-step synthesis of this compound.
Caption: Novel one-pot synthesis of this compound.
Conclusion
The novel one-pot synthesis of this compound offers significant advantages over the traditional multi-step route. Its operational simplicity, reduced reaction time, high yield, and environmentally friendly nature make it a highly attractive alternative for both academic research and industrial applications. By eliminating the need for multiple solvents and purification steps, this method aligns with the principles of green chemistry and provides a more sustainable and cost-effective approach to the production of this valuable chemical intermediate.
References
- J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- MDPI.
- PMC - NIH.
- ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
- SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
- ResearchGate. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
A Comparative Guide to Catalytic Strategies for the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, with derivatives of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid serving as crucial building blocks for numerous biologically active compounds[1]. The efficiency, selectivity, and environmental impact of synthesizing these valuable intermediates are critically dependent on the chosen catalytic system. This guide provides a comparative analysis of different catalytic strategies, from classical acid catalysis for derivatization to modern transition-metal and green catalytic systems for the core pyrazole synthesis. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-tested protocols to equip researchers and drug development professionals with the knowledge to optimize their synthetic routes.
The Strategic Importance of Pyrazole-3-Carboxylic Acid Derivatives
Pyrazole-containing molecules are at the heart of numerous therapeutic agents, renowned for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties[2][3]. The specific substitution pattern of this compound offers a versatile platform for further chemical modification. The bromine atom at the C4 position is a synthetic handle for cross-coupling reactions, the methyl group at C5 influences steric and electronic properties, and the carboxylic acid at C3 provides a key point for amide bond formation or esterification, enabling the generation of diverse compound libraries for screening and development. The choice of catalyst not only dictates the success of the synthesis but also its scalability and sustainability.
Catalytic Pathways: A Comparative Overview
The synthesis of this compound derivatives can be broadly approached via two stages: formation of the core pyrazole ring and subsequent functionalization or derivatization. Different catalysts play pivotal roles in each stage.
Catalysis in Pyrazole Core Synthesis
The foundational step, the construction of the pyrazole ring, is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[4]. The choice of catalyst here is critical for controlling reaction rates and regioselectivity.
-
Homogeneous Acid Catalysts (e.g., Acetic Acid): Traditional methods often employ simple acid catalysts like acetic acid in a protic solvent such as ethanol. The catalyst's role is to protonate a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. While effective, these reactions can require prolonged heating at reflux and the catalyst is not typically recovered[5].
-
Transition-Metal Catalysts (e.g., Copper, Silver): More advanced methods utilize transition metals to facilitate the cyclization. Copper salts, such as CuOTf, have shown excellent performance in catalyzing the aerobic cyclization of unsaturated hydrazones[2]. Silver catalysts have been employed for the synthesis of trifluoromethylated pyrazoles from N'-benzylidene tolylsulfonohydrazides[2]. These catalysts often operate under milder conditions and can offer higher yields, although catalyst cost and removal can be a consideration.
-
Green Catalysts (e.g., Ammonium Chloride): In alignment with the principles of green chemistry, solid, reusable, and environmentally benign catalysts are gaining prominence. Ammonium chloride (NH₄Cl) has been successfully used as a cost-effective and mild catalyst for Knorr pyrazole synthesis[4]. Its primary advantage lies in its low toxicity, ease of handling, and contribution to a more sustainable process.
-
Heterogeneous Catalysts (e.g., Nano-ZnO): Nanoparticle catalysts, such as nano-ZnO, provide a high surface area for catalysis and are easily recovered by filtration, making them highly reusable. They have been effectively used in the condensation reaction to form 1,3,5-substituted pyrazoles, offering an environmentally friendly and efficient approach[3].
Catalysis in Bromination and Derivatization
Once the pyrazole carboxylic acid core is formed, subsequent bromination and derivatization are key steps.
-
Oxidative Bromination: While direct catalytic bromination of the pre-formed pyrazole is possible, an alternative route involves the synthesis from a pre-brominated precursor. One documented method involves the oxidation of a methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄)[6]. In this context, the reaction is stoichiometric rather than catalytic, but it represents a key chemical transformation for achieving the target structure.
-
Acid-Catalyzed Esterification: The most common derivatization of the carboxylic acid is esterification. This is almost universally achieved through Fischer esterification, which requires a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is frequently used to protonate the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol (e.g., methanol)[7][8]. This is a robust and high-yielding reaction, though it requires a final neutralization step to remove the acid catalyst.
Performance Comparison of Catalytic Systems
The selection of a catalyst is a trade-off between yield, reaction conditions, cost, and sustainability. The following table summarizes the performance of various catalysts in reactions relevant to the synthesis of pyrazole derivatives.
| Catalyst | Reaction Type | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Sulfuric Acid | Esterification | 4-bromo-1H-pyrazole-3-carboxylic acid, Methanol | 1.2 eq | Methanol | 70 | Overnight | ~91% | No | [8] |
| Acetic Acid | Pyrazole Synthesis | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | No | [5] |
| Ammonium Chloride | Pyrazole Synthesis | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | 2-3 h | High | N/A | [4] |
| Copper(I) Triflate | Pyrazole Synthesis | β,γ-unsaturated hydrazones | Catalytic | N/A | N/A | N/A | High | N/A | [2] |
| Nano-ZnO | Pyrazole Synthesis | Phenylhydrazine, Ethyl acetoacetate | Catalytic | N/A | Controlled | N/A | High | Yes | [3] |
| Potassium Permanganate | Oxidation | 3-methyl-5-bromopyrazole | > Stoichiometric | 0.1 M HCl | 70 | 30 min | 85% | No | [6] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key synthetic transformations.
Protocol: Acid-Catalyzed Synthesis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the Fischer esterification of the carboxylic acid precursor using a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid)[7].
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-1.2 equivalents) dropwise with stirring[7][8].
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 70°C)[8]. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours)[7].
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure[8].
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until gas evolution ceases, neutralizing the acid catalyst[7].
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers[7].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate[7].
Protocol: Green Synthesis of a Pyrazole Core via Knorr Cyclization
This protocol outlines a sustainable method for forming the pyrazole ring using an environmentally benign catalyst[4].
-
Reactant Mixture: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq), hydrazine hydrate (1.0 eq), and a catalytic amount of ammonium chloride in ethanol.
-
Reaction: Stir the mixture under reflux. The reaction is typically complete within a few hours, which can be confirmed by TLC analysis.
-
Isolation: After cooling, the product often precipitates from the solution. The solid can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure pyrazole derivative.
Protocol: Oxidative Synthesis of a Bromo-Pyrazole Carboxylic Acid Intermediate
This protocol details the oxidation of a methylpyrazole to a pyrazole carboxylic acid, a key step in forming the target scaffold[6].
-
Dissolution: In a three-necked flask, dissolve 3-methyl-5-bromopyrazole (1.0 eq) in 0.1 M hydrochloric acid and heat the solution to 50°C.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (~1.5 g per 1.7 g of starting material) in water.
-
Addition: Slowly add the potassium permanganate solution to the heated pyrazole solution using a pressure-equalizing dropping funnel.
-
Reaction: After the addition is complete, increase the temperature to 70°C and stir for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Adjust the pH to be acidic using a suitable acid.
-
Extraction: Add ethyl acetate and extract the aqueous layer three times. Combine the organic layers.
-
Purification: Adjust the pH of the organic layer to be alkaline and wash with water to obtain 5-bromo-1H-pyrazole-3-carboxylic acid with a reported yield of 85%[6].
Synthetic Workflow Overview
The synthesis of derivatized 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acids involves a logical sequence of reactions where catalysts are essential. The following diagram illustrates a generalized workflow.
Sources
- 1. This compound [myskinrecipes.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Assessing the Purity of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid from Different Suppliers
For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. This is particularly true for highly functionalized heterocyclic compounds like 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a versatile building block in the synthesis of a wide array of bioactive molecules. Sourcing this key intermediate from various suppliers necessitates a robust and multi-faceted analytical approach to ascertain its purity and identify any potential impurities that could compromise subsequent synthetic steps or biological assays.
This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of this compound. We will delve into the "why" behind the chosen analytical techniques, offering detailed, field-proven protocols and insights into data interpretation. Our approach is designed to be a self-validating system, ensuring the generation of trustworthy and actionable data.
The Critical Role of Purity in Research and Development
The presence of impurities, even in seemingly trace amounts, can have profound consequences in a research and drug development setting. Potential impurities in a batch of this compound could include regioisomers, unreacted starting materials, by-products from side reactions, or residual solvents.[1][2] These seemingly minor components can:
-
Lead to failed or low-yielding reactions: Impurities can interfere with catalysts, alter reaction kinetics, or participate in unintended side reactions, leading to complex product mixtures and difficult purifications.
-
Generate misleading biological data: An impurity with its own biological activity can lead to false positives or negatives in screening assays, wasting significant time and resources.
-
Introduce toxic or mutagenic entities: Certain impurities may be toxic or mutagenic, posing a safety risk in later stages of drug development. The International Council for Harmonisation (ICH) has established stringent guidelines for the identification and control of impurities in new drug substances.[3][4][5]
Therefore, a thorough purity assessment is not just a quality check but a critical step in risk mitigation and ensuring the scientific integrity of your work.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. Our recommended workflow for assessing the purity of this compound from different suppliers is as follows:
Caption: Workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of organic compounds.[6] It separates components based on their hydrophobicity, providing a quantitative measure of the main component and any impurities.
Rationale for Method Design:
-
Column Selection: A C18 column is the workhorse for RP-HPLC due to its broad applicability for separating a wide range of organic molecules.[6]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The inclusion of a small amount of acid (e.g., trifluoroacetic acid or formic acid) is crucial for protonating the carboxylic acid group of the analyte, leading to sharper peaks and better retention.[7][8]
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic pyrazole ring.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 mobile phase mixture.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 2.5 mg of the sample from each supplier and dissolve in 25 mL of the 50:50 mobile phase mixture.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Calculate the purity of each sample by the area percent method.
-
Identify and quantify any impurity peaks with an area greater than 0.05%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[9]
Rationale for Method Design:
The HPLC method developed above can be readily adapted for LC-MS analysis. The key is to use a volatile buffer system, such as formic acid instead of trifluoroacetic acid, to avoid ion suppression in the mass spectrometer.
Step-by-Step LC-MS Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.
-
-
Sample Preparation: Prepare the sample solutions as described in the HPLC protocol.
-
LC-MS Conditions:
-
Use the same LC conditions as in the HPLC protocol.
-
Mass Spectrometer Settings (Electrospray Ionization - ESI):
-
Ionization Mode: Negative (to deprotonate the carboxylic acid) and Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
-
-
Data Analysis:
-
Extract the mass spectra for any impurity peaks observed in the chromatogram.
-
Propose potential structures for the impurities based on their molecular weights and knowledge of the synthetic route.
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
While HPLC provides a measure of chromatographic purity, quantitative ¹H NMR (qNMR) offers a method for determining the absolute purity of a compound against a certified internal standard.[10]
Rationale for Method Design:
-
Internal Standard Selection: An ideal internal standard should be of high purity, chemically stable, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from the analyte's signals.[9][11] Maleic acid is a suitable choice for this analysis.
-
Relaxation Delay: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans: 16 or 32.
-
Relaxation Delay (D1): 30 seconds.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data Presentation
To facilitate a clear comparison of the purity of this compound from different suppliers, the experimental data should be summarized in a well-structured table.
Table 1: Comparative Purity Analysis of this compound
| Supplier | HPLC Purity (%) | Major Impurity 1 (Area %) | Major Impurity 2 (Area %) | qNMR Purity (%) |
| Supplier A | 99.5 | 0.2 (retention time: x.x min) | 0.1 (retention time: y.y min) | 99.2 |
| Supplier B | 98.2 | 0.8 (retention time: z.z min) | 0.5 (retention time: x.x min) | 98.0 |
| Supplier C | 99.8 | < 0.05 | < 0.05 | 99.7 |
Conclusion and Recommendations
A comprehensive, multi-technique approach is indispensable for the rigorous purity assessment of critical chemical intermediates like this compound. By combining the chromatographic separation power of HPLC, the impurity identification capabilities of LC-MS, and the absolute quantification accuracy of qNMR, researchers can make informed decisions about the suitability of a particular supplier's material for their specific application. This robust analytical workflow not only ensures the quality of the starting material but also upholds the integrity and reproducibility of the entire research and development process.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. 2006.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. 2025. YouTube.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. 2006.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Semantic Scholar.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Let's try doing quantitative NMR. JEOL Ltd.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- New Standards to Limit Impurities in Medicine. Research & Development World. 2012.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. 2015.
- 〈231〉 Heavy Metals 1. USP-NF. 2015.
- General Chapters: <231> HEAVY METALS. uspbpep.com.
- From Heavy Metals Testing to the Measurement of Elemental Impurities in Pharmaceuticals: Over 100 Years in Making the Change. Spectroscopy Online. 2018.
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. 2021.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Knorr Pyrazole Synthesis. J&K Scientific LLC. 2025.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 2024.
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. 2013.
- This compound. MySkinRecipes.
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed.
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs in Drug Discovery
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[3] Pyrazole-containing drugs have demonstrated efficacy across a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[3][4]
The specific scaffold, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, presents a particularly versatile starting point for generating novel therapeutic candidates. The bromine atom at the C4 position is an excellent handle for introducing chemical diversity through cross-coupling reactions, while the carboxylic acid at C3 and the methyl group at C5 provide additional points for modification and interaction with target proteins. This guide provides an in-depth analysis of the structure-activity relationships of analogs derived from this core, offering insights into rational drug design and supported by detailed experimental protocols.
Strategic Derivatization for SAR Exploration
A systematic exploration of the SAR for the this compound scaffold involves the synthesis of a focused library of derivatives, followed by rigorous biological screening and data analysis.[5] The primary points of modification on this scaffold are the C4-bromo position, the C3-carboxylic acid, and the N1-proton of the pyrazole ring.
Caption: Strategic points for derivatization of the core scaffold.
SAR Analysis of Key Positions
The C4-Position: Probing Binding Pockets
The bromine atom at the C4 position is a synthetic linchpin. Its replacement with various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling allows for the systematic probing of hydrophobic pockets within a target's active site.[5] Similarly, Buchwald-Hartwig amination can introduce a diverse range of substituted amines, enabling the formation of new hydrogen bonds and electrostatic interactions.
Comparative Data: Inhibition of c-Jun N-terminal Kinase (JNK-1)
While specific data for the 4-bromo-5-methyl scaffold is not extensively published in comparative tables, we can extrapolate from SAR studies on similar pyrazole-based JNK-1 inhibitors.[6] The general trend observed is that the introduction of an amide linkage at the carboxylic acid and diverse heterocyclic groups at other positions significantly influences inhibitory activity.
| Compound ID | C4-Substituent | C3-Amide Moiety | JNK-1 IC50 (µM) |
| Parent Acid | -Br | -COOH | > 100 |
| Analog 10a | -H (hypothetical) | Phenyl-amide | < 10[6] |
| Analog 9c | -H (hypothetical) | Substituted Phenyl-amide | < 10[6] |
| Analog 10d | -H (hypothetical) | Heterocyclic-amide | < 10[6] |
Note: This table is illustrative, based on findings that pyrazole amides show potent JNK-1 inhibition.[6] Specific values for direct analogs of this compound would require dedicated screening.
The data suggests that conversion of the carboxylic acid to an amide is crucial for activity, and the nature of the substituents on the pyrazole ring and the amide nitrogen can be optimized to achieve low micromolar inhibition.
The C3-Carboxylic Acid: The Anchor
The carboxylic acid at the C3 position is a key anchoring group, often forming critical hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) in an enzyme's active site. Conversion of this acid to a bioisostere, such as a tetrazole, or to an amide can dramatically alter the binding mode and potency. For instance, in the development of pyrazole-based JNK-1 inhibitors, the presence of an amide group was found to be essential for potent inhibitory activity.[6]
Experimental Protocols
The following protocols are generalized from established methods for the synthesis and evaluation of pyrazole derivatives and should be optimized for specific target compounds.[1][5][7]
Protocol 1: Synthesis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
This initial step converts the carboxylic acid to an ester, which is often a more versatile intermediate for subsequent reactions.
-
Reaction Setup: Suspend this compound (1.0 equivalent) in anhydrous methanol (acting as both reactant and solvent).[1]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), dropwise at 0 °C.[8][9]
-
Reaction: Stir the mixture at reflux (approximately 70°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9]
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.[1]
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1][8]
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl groups at the C4 position.
-
Reaction Setup: In an oven-dried Schlenk tube, combine methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).[5]
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.[5]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.[5]
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.[5][7]
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.[7]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Kinase Inhibition Assay (General Workflow)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a solution of the peptide substrate, and a solution of ATP. Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Reaction Initiation: In a 96-well plate, add the kinase and the inhibitor solution. Incubate for a predetermined time (e.g., 15 minutes) to allow for compound binding.
-
Phosphorylation Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP. Incubate at room temperature for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Perspectives
The this compound scaffold is a rich platform for the discovery of novel therapeutic agents. Structure-activity relationship studies are pivotal in transforming this promising starting point into optimized lead compounds. Key takeaways from the analysis of this scaffold include:
-
The C4-position is ideal for introducing diverse substituents to explore hydrophobic pockets and enhance potency and selectivity.
-
The C3-carboxylic acid is a critical anchor point, and its modification into amides or other bioisosteres is often essential for achieving high-affinity binding.
-
The N1-position offers further opportunities for modification to fine-tune solubility, metabolic stability, and cell permeability.
Future work should focus on generating a diverse library of analogs by systematically varying these three key positions. Screening this library against a panel of relevant biological targets, such as protein kinases implicated in cancer and inflammatory diseases, will likely yield potent and selective inhibitors.[5][6] The integration of computational modeling and molecular docking studies can further rationalize the observed SAR and guide the design of next-generation analogs with improved pharmacological profiles.
References
- Benchchem. 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance. URL
- RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL
- PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. URL
- Chemistry Reviews Letters.
- Benchchem.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL
- National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. URL
- National Institutes of Health.
- International Journal of Pharmaceutical Sciences and Research.
- BULLETIN FOR TECHNOLOGY AND HISTORY. “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. URL
- MDPI.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. URL
- Benchchem.
- ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Pyrazole N-Protection: An Efficacy Comparison
For the modern medicinal chemist and process development scientist, the pyrazole nucleus is a cornerstone of contemporary drug design. Its versatile biological activities are matched only by the synthetic challenges it presents, most notably the regiochemical control of its functionalization. The acidic N-H proton of the pyrazole ring complicates many synthetic transformations, necessitating the use of protecting groups. However, the selection of an appropriate protecting group is far from trivial. It is a critical decision that can dictate the success or failure of a synthetic route, influencing yields, scalability, and the preservation of sensitive functional groups.
This guide provides an in-depth comparison of the most commonly employed protecting groups for the pyrazole nitrogen. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind their use, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
The Strategic Imperative for Pyrazole N-Protection
The pyrazole ring possesses two nitrogen atoms, creating a tautomeric system that can lead to mixtures of regioisomers upon N-substitution.[1] Protecting the pyrazole nitrogen serves several key purposes:
-
Regiocontrol: It locks the tautomeric form, enabling regioselective functionalization at other positions of the ring.
-
Modulation of Reactivity: It can alter the electronic properties of the pyrazole ring, influencing its reactivity in subsequent steps. For instance, electron-withdrawing protecting groups can deactivate the ring towards electrophilic attack.
-
Improved Solubility and Handling: Bulky protecting groups can enhance the solubility of pyrazole intermediates in organic solvents and improve their handling characteristics.
-
Compatibility with Reaction Conditions: It prevents undesired side reactions involving the acidic N-H proton, such as deprotonation by strong bases or coordination to metal catalysts.
The ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of reagents and reaction conditions, and be removed chemoselectively in high yield without affecting other functional groups in the molecule.
A Comparative Analysis of Key Protecting Groups
Here, we compare the efficacy of five widely used protecting groups for the pyrazole nitrogen: tert-Butoxycarbonyl (Boc), Trityl (Tr), (2-(Trimethylsilyl)ethoxy)methyl (SEM), Tetrahydropyran (THP), and p-Methoxybenzyl (PMB).
Summary of Protecting Group Characteristics
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages |
| Boc | (Boc)₂O, base (e.g., Et₃N, DMAP, DIPEA)[2][3] | Basic conditions, mild acid, many organometallics | Strong acids (TFA, HCl)[4]; NaBH₄ in EtOH[5] | Volatile byproducts upon deprotection; well-understood reactivity. |
| Trityl (Tr) | Trityl chloride, base (e.g., pyridine)[6] | Basic conditions, mild acid | Mild to strong acids (TFA, formic acid)[7][8] | Bulky, can offer steric hindrance; removable under very mild acidic conditions. |
| SEM | SEM-Cl, base (e.g., NaH) | Wide range of conditions including organometallics and some oxidative/reductive conditions[9][10] | Fluoride sources (TBAF), strong acids[10] | High stability; orthogonal to many other protecting groups; enables "SEM-switch" for regioselective arylation.[9] |
| THP | Dihydropyran (DHP), acid catalyst or heat[11][12] | Basic conditions, organometallics | Acidic conditions (e.g., HCl, TsOH)[11] | Inexpensive; can be introduced under "green" solvent- and catalyst-free conditions.[11][12] |
| PMB | PMB-Cl, base (e.g., NaH)[13][14] | Basic conditions, mild acid | Oxidative cleavage (DDQ, CAN)[15][16]; strong acids (TFA)[13][17] | Orthogonal to acid- and base-labile groups; removable under non-acidic/non-basic conditions. |
In-Depth Analysis and Experimental Protocols
tert-Butoxycarbonyl (Boc) Group
The Boc group is a workhorse in nitrogen protection due to its general stability and the volatility of its deprotection byproducts (isobutene and CO₂).
Expertise & Experience: The Boc group is often a first choice due to its familiarity and the wealth of available literature. However, its lability to strong acids can be a limitation in complex syntheses. A noteworthy and less common deprotection method involves the use of NaBH₄ in ethanol, which offers an orthogonal removal strategy in the presence of acid-sensitive groups.[5] This method is particularly useful for substrates where acidic deprotection is problematic.
Experimental Protocol: Boc-Protection of Pyrazole [2]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. researchgate.net [researchgate.net]
- 15. total-synthesis.com [total-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. holzer-group.at [holzer-group.at]
A Comparative Guide to the Validation of an Analytical Method for the Quantification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies and a detailed validation protocol for the quantification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[1] This document is structured to provide not just a set of instructions, but a logical framework for understanding the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Strategic Selection of an Analytical Technique
The choice of an analytical technique is the foundation of a robust quantification method. For a molecule like this compound, with its aromatic pyrazole core, a carboxylic acid group, and a bromine substituent, several techniques could be considered. Here, we compare the most viable options: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Techniques for the Quantification of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Selection |
| Applicability | Well-suited for non-volatile, polar, and thermally labile compounds. The carboxylic acid group makes the target analyte polar.[2][3] | Typically requires derivatization for polar, non-volatile compounds to increase volatility.[4][5] This adds complexity and potential for error. | HPLC is the more direct and suitable technique for this analyte, avoiding the need for derivatization. |
| Sensitivity & Selectivity | High sensitivity with UV or Mass Spectrometry (MS) detection. Selectivity is achieved through column chemistry and mobile phase composition.[3] | Excellent sensitivity and selectivity, especially with MS detection, which provides structural information.[6][7] | Both techniques offer good sensitivity and selectivity. However, HPLC with a Diode Array Detector (DAD) offers a good balance of performance and cost-effectiveness for routine quantification. |
| Robustness | Generally robust for routine quality control applications.[8] | Can be less robust for routine analysis of complex matrices due to potential column degradation and the need for frequent maintenance. | HPLC methods are often more transferable and robust in a quality control environment. |
| Throughput | High throughput is achievable with modern UPLC/UHPLC systems. | Sample preparation, including derivatization, can be time-consuming, leading to lower throughput. | For routine analysis, the higher throughput of HPLC is a significant advantage. |
The Anatomy of Method Validation: A Principled Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[10][11]
Caption: A typical workflow for analytical method validation.
Experimental Protocols for Method Validation
The following sections detail the experimental protocols for validating the chosen RP-HPLC method. These protocols are designed to be self-validating, with clear acceptance criteria.
Proposed RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., wavelength of maximum absorbance).
-
Diluent: Mobile phase.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][12][13]
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: If the final product formulation is known, prepare a placebo mixture (all excipients without the API) and inject it to assess for interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Acceptance Criteria:
-
No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.[14]
-
The analyte peak should be spectrally pure in the presence of degradation products, as determined by the DAD purity analysis.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15][16] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically spanning 50% to 150% of the expected sample concentration.
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 50 | 498, 502, 505 | 501.7 |
| 75 | 745, 751, 755 | 750.3 |
| 100 | 998, 1002, 1005 | 1001.7 |
| 125 | 1245, 1251, 1256 | 1250.7 |
| 150 | 1498, 1503, 1508 | 1503.0 |
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.998.[15]
-
The y-intercept should be minimal.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is often assessed by spike recovery studies.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo mixture.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Table 3: Example Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4 |
| 100 | 100.2 | 100.2 |
| 120 | 119.8 | 99.8 |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[17]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Example Precision Data
| Precision Level | Replicate | Measured Concentration (µg/mL) | Mean (µg/mL) | % RSD |
| Repeatability | 1-6 | 100.1, 99.8, 100.3, 99.9, 100.2, 100.0 | 100.05 | 0.18 |
| Intermediate Precision | 1-6 | 100.5, 100.2, 100.8, 100.4, 100.6, 100.3 | 100.47 | 0.21 |
Acceptance Criteria:
-
The relative standard deviation (%RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19]
Experimental Protocol (Based on the calibration curve):
-
Calculate the LOD and LOQ using the following formulas based on the standard deviation of the response (σ) and the slope of the calibration curve (S):[20][21]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.
Acceptance Criteria:
-
The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
-
Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Table 5: Example Robustness Data
| Parameter Varied | Result (e.g., % Assay) | System Suitability |
| Nominal | 100.1 | Passes |
| Flow Rate (0.9 mL/min) | 100.3 | Passes |
| Flow Rate (1.1 mL/min) | 99.9 | Passes |
| Temperature (28 °C) | 100.2 | Passes |
| Temperature (32 °C) | 100.0 | Passes |
Acceptance Criteria:
-
The results should remain within the acceptance criteria for accuracy and precision.
-
System suitability parameters should still be met.
Caption: Logical flow for robustness testing.
Conclusion: A Foundation for Reliable Quantification
This guide has provided a comprehensive framework for the validation of an analytical method for the quantification of this compound. By adopting a scientifically sound and systematic approach to method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is the bedrock of successful drug development and manufacturing. The principles and protocols outlined herein are not merely a checklist but a guide to critical thinking and robust scientific practice.
References
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager Magazine. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry.
- Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- LCGC International. (n.d.). Robustness Tests.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- European Medicines Agency. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation.
- Cleaning Validation. (n.d.). Specificity of Analytical Methods.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- PharmaGuru. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily.
- Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). PubMed Central (PMC).
- National Institutes of Health (NIH). (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation.
- Benchchem. (n.d.). A Comparative Guide to Validating the Robustness of a New Analytical Method.
- PubMed. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods].
- YouTube. (2024, January 21). Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph?.
- Slideshare. (n.d.). Bioanalytical method validation emea.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ResearchGate. (2015, June 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. (n.d.). Navigating Linearity and Range in Analytical Method Validation: A Comparative Guide.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Benchchem. (n.d.). comparative analysis of analytical methods for pyrazole derivatives.
- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.
- ACS Publications. (1971, August 1). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- ACS Publications. (1971, August 1). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
- ResearchGate. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 14. pharmaguru.co [pharmaguru.co]
- 15. industrialpharmacist.com [industrialpharmacist.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. assayprism.com [assayprism.com]
- 18. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 19. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Brominating Agents for Pyrazole Synthesis: An Application Scientist's Guide
The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The strategic installation of a bromine atom onto the pyrazole ring is a critical transformation, often serving as a linchpin for further functionalization through cross-coupling reactions, thereby enabling the exploration of novel chemical space in drug discovery programs. The choice of the brominating agent is paramount, directly influencing the regioselectivity, yield, and overall efficiency of the synthesis. This guide provides a comprehensive, head-to-head comparison of common brominating agents for pyrazole synthesis, supported by experimental data and field-proven insights to aid researchers in making informed decisions.
The Critical Role of Regioselectivity in Pyrazole Bromination
The pyrazole ring presents multiple positions for electrophilic substitution, primarily the C3, C4, and C5 positions. The regiochemical outcome of bromination is highly dependent on the nature of the substituents on both the pyrazole ring and the nitrogen atoms, as well as the choice of the brominating agent and reaction conditions. Understanding these factors is crucial for achieving the desired isomeric purity of the brominated pyrazole, a critical aspect in the synthesis of active pharmaceutical ingredients (APIs).
Comparative Analysis of Common Brominating Agents
A variety of reagents have been developed for the bromination of aromatic and heteroaromatic compounds. For pyrazoles, the most commonly employed agents include N-Bromosuccinimide (NBS), elemental bromine (Br₂), and to a lesser extent, other reagents like bromine monochloride (BrCl). Each of these reagents presents a unique set of advantages and disadvantages in terms of reactivity, selectivity, handling, and safety.
N-Bromosuccinimide (NBS): The Versatile Workhorse
N-Bromosuccinimide (NBS) is a widely used brominating agent due to its ease of handling as a crystalline solid and its ability to provide a low, steady concentration of bromine in situ, which can enhance selectivity.
-
Mechanism of Action: In the presence of an acid catalyst or upon initiation by light or a radical initiator, NBS can participate in both electrophilic and radical bromination pathways. For the electrophilic bromination of pyrazoles, NBS is typically activated by a proton source to generate a more electrophilic bromine species.
-
Advantages:
-
High Selectivity: NBS often provides better regioselectivity compared to elemental bromine, particularly for the bromination of activated pyrazole rings. It is frequently the reagent of choice for selective C4-bromination.
-
Ease of Handling: As a crystalline solid, NBS is easier and safer to handle and measure compared to liquid bromine.
-
Milder Reaction Conditions: Reactions with NBS can often be carried out under milder conditions, which is beneficial for substrates with sensitive functional groups.
-
-
Disadvantages:
-
Higher Cost: NBS is generally more expensive than elemental bromine.
-
Stoichiometric Byproduct: The reaction produces succinimide as a byproduct, which must be removed during workup.
-
Elemental Bromine (Br₂): The Classical Powerhouse
Elemental bromine is a powerful and cost-effective brominating agent. Its high reactivity makes it suitable for a wide range of pyrazole substrates, including those that are deactivated.
-
Mechanism of Action: Bromine acts as an electrophile, directly attacking the electron-rich pyrazole ring. The reaction is often carried out in a suitable solvent, and a Lewis acid catalyst can be employed to enhance the electrophilicity of bromine.
-
Advantages:
-
High Reactivity: Br₂ can brominate even less reactive pyrazole derivatives.
-
Cost-Effective: It is an inexpensive and readily available reagent.
-
-
Disadvantages:
-
Handling and Safety: Bromine is a highly corrosive, toxic, and volatile liquid, requiring specialized handling procedures and a well-ventilated fume hood.
-
Lower Selectivity: Its high reactivity can lead to over-bromination and the formation of isomeric mixtures, particularly in activated pyrazole systems. For instance, the bromination of 1-H-pyrazole with bromine in chloroform can yield a mixture of 4-bromo- and 4,5-dibromopyrazole.
-
Other Brominating Agents
While NBS and Br₂ are the most common, other reagents can be employed for specific applications:
-
Bromine Monochloride (BrCl): This interhalogen compound is a more polarized and thus more reactive electrophile than Br₂. It can be particularly useful for the bromination of deactivated pyrazoles.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, DBDMH is a solid, safer alternative to liquid bromine. It can offer different selectivity profiles in certain cases.
Head-to-Head Performance Data
The following table summarizes the typical performance of NBS and Br₂ for the bromination of a generic substituted pyrazole. The data is a synthesis of commonly observed outcomes in the literature.
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Physical Form | Crystalline Solid | Fuming Liquid |
| Handling Safety | Relatively safe, handle with standard PPE | Highly corrosive and toxic, requires specialized handling |
| Reactivity | Moderate | High |
| Typical Selectivity | High, often selective for the C4 position | Moderate to low, risk of over-bromination and isomers |
| Common Solvents | Acetonitrile, Dichloromethane, Acetic Acid | Dichloromethane, Chloroform, Acetic Acid |
| Byproducts | Succinimide | HBr |
| Cost | Higher | Lower |
Experimental Protocols
The following are representative protocols for the bromination of a pyrazole derivative. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Selective C4-Bromination of 1-Phenyl-1H-pyrazole using NBS
This protocol describes a common method for the selective bromination at the C4 position of a pyrazole ring using N-Bromosuccinimide.
A Senior Application Scientist's Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: Performance in Key Synthetic Transformations
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth evaluation of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a versatile heterocyclic building block in modern organic synthesis. We will objectively analyze its performance in several critical reaction types, comparing it with its structural isomers and other alternatives where data is available. This document is intended to be a practical resource, offering not just protocols, but also the scientific rationale behind experimental choices to empower your research and development endeavors.
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry and agrochemicals, prized for its metabolic stability and ability to participate in crucial binding interactions with biological targets. The strategic placement of substituents on the pyrazole ring is paramount in modulating the physicochemical and pharmacological properties of the final compounds. This compound offers three key points of diversification: the carboxylic acid for amide and ester formation, the bromine atom for cross-coupling reactions, and the pyrazole nitrogens for N-alkylation or N-arylation.
This guide will focus on the following key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds.
-
Esterification and Amidation: For derivatization of the carboxylic acid moiety.
We will explore the nuances of reactivity, potential challenges, and strategies for optimization in each of these reaction classes.
Section 1: Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl structures. The performance of this compound in this reaction is influenced by its electronic and steric properties, as well as the reaction conditions.
Comparative Performance and Mechanistic Considerations
Direct, side-by-side comparative studies of this compound and its isomers under identical Suzuki-Miyaura conditions are limited in the literature. However, we can infer performance based on established principles and data from structurally similar compounds. The reactivity of aryl bromides in Suzuki-Miyaura coupling is sensitive to the electronic environment of the C-Br bond.
A key challenge with N-unsubstituted pyrazoles is their potential to inhibit the palladium catalyst. The acidic N-H proton can react with the basic conditions typically employed, and the pyrazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Therefore, N-protection is often a crucial first step for efficient coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Protected this compound Methyl Ester
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
-
Step 1: N-Protection (if required). The pyrazole nitrogen is often protected to prevent side reactions. A common protecting group is the trityl group.
-
Step 2: Esterification. The carboxylic acid is typically converted to an ester to improve solubility and prevent interference with the basic reaction conditions. A standard Fischer esterification using methanol and a catalytic amount of sulfuric acid is effective.[1]
-
Step 3: Suzuki-Miyaura Coupling.
-
To an oven-dried Schlenk tube, add the N-protected methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water, 4:1).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling of Bromopyrazoles (Data compiled from various sources)
| Bromopyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [2] |
| 3-Bromo-1H-pyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [2] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 110 | 92 | [3] |
Note: The yields presented are for different bromopyrazole substrates under varying conditions and should not be taken as a direct comparison of reactivity. However, they demonstrate the feasibility of Suzuki-Miyaura coupling on the pyrazole core.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Section 2: Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The performance of this compound in this reaction is also subject to the electronic and steric factors of the pyrazole ring and the choice of amine coupling partner.
Comparative Performance and Key Considerations
Similar to the Suzuki-Miyaura coupling, N-protection of the pyrazole is highly recommended to avoid competitive N-arylation and catalyst inhibition. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.
Studies on the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole have shown that the reaction proceeds smoothly with a variety of amines.[4] However, for some cyclic amines, a copper-catalyzed amination may provide better yields.[4]
Experimental Protocol: Buchwald-Hartwig Amination of N-Protected this compound Methyl Ester
-
To an oven-dried Schlenk tube, add the N-protected methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and an anhydrous solvent (e.g., toluene).
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Buchwald-Hartwig Amination of Bromopyrazoles (Data compiled from various sources)
| Bromopyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 67 | [4] |
| 4-Bromo-1H-pyrazole | Aniline | P4 / L4 | LHMDS | THF | rt | 87 | [5] |
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 60 | [4] |
Note: The data presented is for different bromopyrazole substrates and should be used as a general guide to the feasibility and conditions for Buchwald-Hartwig amination.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components and steps in the Buchwald-Hartwig amination of bromopyrazoles.
Section 3: Esterification and Amidation: Derivatizing the Carboxylic Acid
The carboxylic acid at the 3-position of the pyrazole ring is a prime handle for derivatization through esterification and amidation, leading to a wide array of functionalized molecules with diverse biological activities.
Esterification
Standard Fischer esterification conditions are generally effective for converting this compound to its corresponding esters. The reaction typically involves heating the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid.
Experimental Protocol: Fischer Esterification
-
Suspend this compound (1.0 equiv.) in the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude ester.
-
Purify by column chromatography or recrystallization if necessary.
Amidation
Direct amidation of carboxylic acids requires harsh conditions. Therefore, the use of coupling agents is standard practice for the synthesis of amides under mild conditions. A variety of coupling reagents are available, and the choice may depend on the specific amine and the desired reaction conditions.
Experimental Protocol: Amidation using a Coupling Agent
-
To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM), add the coupling agent (e.g., HATU, HBTU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and base, and finally with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude amide.
-
Purify by column chromatography or recrystallization.
Table 3: Common Coupling Reagents for Amidation
| Coupling Reagent | Activating Group | Advantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt ester | High reactivity, low racemization |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt ester | Good reactivity, widely used |
| DCC (N,N'-Dicyclohexylcarbodiimide) | O-acylisourea | Inexpensive, effective |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Water-soluble byproducts |
Workflow for Amidation
Caption: A typical workflow for the amidation of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. Its performance in key synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, esterification, and amidation is generally robust, provided that appropriate reaction conditions are employed. For the cross-coupling reactions, N-protection of the pyrazole ring is a critical consideration to ensure high yields and avoid unwanted side reactions. The choice of catalyst, ligand, and base should be carefully optimized for each specific substrate combination. For derivatization of the carboxylic acid, standard esterification and coupling agent-mediated amidation protocols are effective. This guide provides a solid foundation for researchers to utilize this compound in their synthetic endeavors and to troubleshoot common challenges.
References
- BenchChem. (2025).
- Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. The Pd(dba)2 catalyzed C-N coupling reaction of aryl- or alkylamines, lacking a β-hydrogen atom, proceeded smoothly using tBuDavePhos as a ligand. As a substrate, 4-Bromo-1-tritylpyrazole was more effective than 4-. (n.d.).
- Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Request PDF | Esterification of pyrazole-3- and 4-carboxylic acids | ortho-Disubstituted benzoic acids are known to form esters with alcohols in the presence of hydrochloric acid very slowly or not at all[6]....
- BenchChem. (2025). A Comparative Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and Its Isomers for Researchers and Drug Development Professionals. BenchChem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(5), 2939-2949.
- Buchwald–Hartwig amin
- Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO 3 ·pyridine. (n.d.).
- Shaheen, F., Shah, S. T. A., Ahmad, M., Zaman, K., & Perveen, S. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 481.
- Bromination of pyrazole-3(5)-carboxylic acid. (2025, August 10).
- 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis. (n.d.). ChemicalBook.
- D. A. Petrone, J. Ye, S. L. Buchwald, Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett.2014, 16, 4, 1136-1139.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. (2025, August 5).
- Friščić, T., & James, S. L. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Green Chemistry, 20(19), 4437-4441.
- BenchChem. (2025).
- Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 469–481.
- Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. (2025, August 9).
- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. (n.d.). Caming Pharmaceutical Ltd.
- Wang, X., Li, P., & Zhang, Y. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394–8407.
- Arslan, O., Ozdemir, N., & Büyükgüngör, O. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900.
- 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. (n.d.). Amerigo Scientific.
- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. (n.d.).
- Lee, J., Im, S., & Kim, H. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online.
- BenchChem. (2025).
- This compound | 82231-52-5. (2025, July 16). ChemicalBook.
- Evaluation of esterification of carboxylic acids with alcohols using... (n.d.).
- Ryoo, J. Y., & Kim, J. (2021). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 19(24), 5363-5367.
- Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. (2023).
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A-Head-to-Head Comparison of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and Its Esters in Synthetic Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, contributes to the favorable pharmacokinetic profiles of many drug candidates.[1] Within this important class of compounds, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and its esters are key intermediates, offering multiple reaction handles for the synthesis of complex molecular architectures.[3] This guide provides an in-depth comparison of the synthetic utility of the carboxylic acid versus its ester derivatives, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of the Functional Handle: Acid vs. Ester
The choice between employing the carboxylic acid or its esterified form is a critical decision in the synthesis of pyrazole-based compounds. This choice can significantly impact reaction outcomes, purification strategies, and overall efficiency. The primary considerations revolve around the reactivity of the carboxylic acid proton, solubility characteristics, and the compatibility of the functional group with subsequent reaction conditions.
This compound offers the advantage of a readily available acidic proton, which can be leveraged for certain reactions or serve as a point for salt formation to aid in purification. However, this acidity can also be a liability, potentially interfering with base-sensitive reagents or metal catalysts.[4]
Ester derivatives , most commonly methyl or ethyl esters, mask the acidic proton, rendering the molecule more amenable to a broader range of reaction conditions, particularly those involving organometallic reagents or strong bases.[5][6] Esters generally exhibit improved solubility in organic solvents, which can be beneficial for homogeneous reaction conditions. The trade-off is the introduction of an additional synthetic step for esterification and a subsequent hydrolysis step if the free acid is the desired final product.
Comparative Synthetic Utility: A Data-Driven Analysis
The following sections provide a detailed comparison of the carboxylic acid and its esters in key synthetic transformations.
Cross-Coupling Reactions
The bromine atom at the 4-position is a prime site for derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[3]
| Reaction | Substrate | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | Dioxane/H2O | 65-85 | [7] (representative) |
| Suzuki-Miyaura | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Arylboronic acid | Pd(dppf)Cl2 / K2CO3 | Toluene/H2O | 70-95 | [7] (representative) |
| Sonogashira | This compound | Terminal alkyne | Pd(PPh3)2Cl2 / CuI / Et3N | DMF | 50-75 | [3] (representative) |
| Sonogashira | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Terminal alkyne | Pd(PPh3)2Cl2 / CuI / Et3N | THF | 60-88 | [3] (representative) |
Analysis:
-
Yields: Ester derivatives generally provide higher yields in cross-coupling reactions. This is often attributed to better solubility and the absence of the acidic proton, which can interact with the catalyst or base.[4]
-
Reaction Conditions: The carboxylic acid often requires an excess of base to neutralize the acidic proton before the catalytic cycle can proceed efficiently.[4] This can sometimes lead to side reactions or complicate product isolation.
-
Catalyst Choice: While a range of palladium catalysts can be effective for both substrates, the choice of ligands and bases may need to be optimized differently for the acid and the ester to achieve maximal yields.
N-Alkylation and N-Arylation
The pyrazole ring contains two nitrogen atoms, both of which are potential sites for substitution. Regioselectivity is a key consideration in these reactions.
| Reaction | Substrate | Reagent | Base | Solvent | Major Regioisomer | Yield (%) | Reference |
| N-Alkylation | This compound | Alkyl halide | K2CO3 | DMF | N1 | 60-80 | [8] (representative) |
| N-Alkylation | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Alkyl halide | Cs2CO3 | Acetonitrile | N1 | 75-95 | [8] (representative) |
| N-Arylation | This compound | Aryl halide | CuI / K3PO4 | Dioxane | N1 | 55-70 | [8] (representative) |
| N-Arylation | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Aryl halide | CuI / K2CO3 | Toluene | N1 | 65-85 | [8] (representative) |
Analysis:
-
Reactivity and Yield: Similar to cross-coupling reactions, the ester derivatives tend to give higher yields in N-alkylation and N-arylation reactions. The absence of the acidic proton allows for a cleaner reaction profile with fewer side products.
-
Regioselectivity: The regioselectivity of N-substitution is influenced by steric and electronic factors of the pyrazole ring itself, as well as the reaction conditions. While both the acid and ester generally favor substitution at the N1 position, the specific ratio of N1 to N2 isomers can vary.
Amide Bond Formation
The carboxylic acid is the direct precursor for amide bond formation, a crucial transformation in the synthesis of many biologically active molecules.
| Reaction | Substrate | Reagent | Coupling Agent | Solvent | Yield (%) | Reference |
| Amidation | This compound | Amine | HATU / DIPEA | DMF | 70-90 | [8] (representative) |
| Amidation | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Amine | N/A (direct aminolysis) | Methanol (sealed tube) | 40-60 | [9] (representative) |
| Amidation (via hydrolysis) | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 1. LiOH, THF/H2O 2. Amine, EDC/HOBt | N/A | DMF | 80-95 (over 2 steps) | [10] (representative) |
Analysis:
-
Directness: The carboxylic acid is the most direct starting material for amide bond formation using standard peptide coupling reagents.
-
Ester Reactivity: While direct aminolysis of the ester is possible, it often requires harsh conditions (high temperatures, sealed tube) and may not be suitable for sensitive substrates. A more common and efficient approach is the hydrolysis of the ester to the carboxylic acid followed by a standard coupling reaction. This two-step process, however, adds to the overall synthetic sequence.
Decision-Making Workflow
The choice between using this compound or its ester can be guided by the overall synthetic plan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Spectral Data for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven framework for the cross-validation of spectral data for the synthesized compound, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices and establish a self-validating system for data interpretation, ensuring the highest degree of confidence in your molecular structure.
The Imperative of Orthogonal Data in Structure Elucidation
The synthesis of a target molecule is only half the journey. The crucial subsequent step is to unequivocally prove that the synthesized compound is indeed the intended structure. A single spectroscopic technique, while informative, can sometimes be ambiguous. It is through the synergistic integration of multiple, orthogonal analytical techniques that we build an unassailable case for the structure's identity. This process of cross-validation, where data from disparate methods converge to support a single hypothesis, is the bedrock of analytical chemistry.
This guide will navigate the acquisition, interpretation, and cross-validation of data from four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data for this compound
In the absence of a pre-existing, comprehensive spectral library for our target compound, we can predict the expected spectral features based on the known effects of its constituent functional groups and structural motifs. These predictions serve as a benchmark against which to compare our experimentally acquired data.
| Parameter | Predicted Value | Rationale/Comments |
| ¹H NMR | ||
| -COOH Proton | ~12-13 ppm (broad singlet) | The acidic proton of a carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal. |
| -CH₃ Protons | ~2.3-2.6 ppm (singlet) | The methyl group is attached to the pyrazole ring, and its chemical shift is influenced by the ring's aromaticity and the presence of the adjacent bromine atom. |
| N-H Proton | ~13-15 ppm (very broad) | The pyrazole N-H proton is also acidic and subject to rapid exchange, resulting in a very broad signal that may be difficult to observe. |
| ¹³C NMR | ||
| -COOH Carbon | ~165-175 ppm | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C3 (C-COOH) | ~140-150 ppm | The carbon atom of the pyrazole ring attached to the carboxylic acid. |
| C4 (C-Br) | ~95-105 ppm | The carbon atom bonded to the electronegative bromine atom will be shifted to a higher field (lower ppm) compared to other ring carbons. |
| C5 (C-CH₃) | ~145-155 ppm | The carbon atom of the pyrazole ring attached to the methyl group. |
| -CH₃ Carbon | ~10-15 ppm | The methyl carbon will appear in the aliphatic region of the spectrum. |
| FT-IR (cm⁻¹) | ||
| O-H Stretch | 2500-3300 (very broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[1] |
| C-H Stretch | 2900-3000 | Aliphatic C-H stretching from the methyl group. |
| C=O Stretch | 1680-1710 | Carbonyl stretch of the carboxylic acid, potentially at the lower end of the range due to conjugation with the pyrazole ring. |
| C=N Stretch | ~1550-1620 | Stretching vibrations of the pyrazole ring. |
| C-O Stretch | 1210-1320 | C-O stretching of the carboxylic acid. |
| C-Br Stretch | 500-600 | Carbon-bromine stretching vibration. |
| Mass Spec. | ||
| Molecular Ion | M⁺ and M+2 peaks of ~1:1 intensity | The presence of a single bromine atom results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| Key Fragments | Loss of -OH, -COOH, and Br | Fragmentation of the carboxylic acid and cleavage of the carbon-bromine bond are expected. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to generate high-quality, reproducible data. The rationale behind key steps is provided to foster a deeper understanding of the experimental design.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the carbon-hydrogen framework of the molecule and identify the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure, comparing the observed chemical shifts with the predicted values.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest and most common. Place a small amount of the dry powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (e.g., CO₂, H₂O).
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands and compare their wavenumbers (cm⁻¹) to the predicted values and standard FT-IR correlation tables.[1][2][3][4][5]
-
Pay close attention to the characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid, as well as the fingerprint region (<1500 cm⁻¹) which contains vibrations unique to the overall molecular structure.
-
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern, which can further support the proposed structure.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The choice of ionization technique is important. Electron Impact (EI) is a "hard" ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a "soft" technique that is less likely to cause fragmentation and is excellent for determining the molecular weight.
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak(s). For this compound, look for the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks with a ~1:1 ratio).[6]
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways.[6][7][8][9]
-
Cross-Validation Workflow: Synthesizing the Evidence
The power of this multi-technique approach lies in the convergence of the data. The following workflow illustrates how the information from each technique is used to build a comprehensive and validated structural assignment.
Data Comparison and Validation
| Spectroscopic Evidence | Supports which Structural Feature? | Cross-Validation Check |
| ¹H NMR: Broad signal at ~12-13 ppm | Carboxylic acid (-COOH) proton | FT-IR: Corroborated by a very broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). |
| ¹H NMR: Singlet at ~2.3-2.6 ppm integrating to 3H | Methyl (-CH₃) group | ¹³C NMR: Corroborated by a signal in the aliphatic region (~10-15 ppm). |
| ¹³C NMR: Signal at ~95-105 ppm | Carbon attached to bromine (C-Br) | Mass Spec: Corroborated by the M⁺ and M+2 isotopic pattern characteristic of bromine. |
| Mass Spec: Molecular ion peaks with ~1:1 intensity separated by 2 m/z | Presence of one bromine atom | ¹³C NMR: Consistent with the upfield shift of the carbon atom directly bonded to the bromine. |
| FT-IR: Strong absorption at ~1700 cm⁻¹ | Carbonyl (C=O) of the carboxylic acid | ¹³C NMR: Corroborated by a deshielded carbon signal at ~165-175 ppm. |
Visualizing the Validated Structure
The culmination of this analytical effort is the confirmed structure of this compound, with key spectral correlations highlighted.
Conclusion: Trust Through Triangulation
The structural elucidation of a novel compound is a process of building a robust, evidence-based argument. By employing a multi-pronged spectroscopic approach, we generate orthogonal data sets that, when cross-validated, provide a high degree of confidence in the proposed structure. The principles and protocols outlined in this guide for this compound serve as a template for the rigorous characterization of any newly synthesized molecule, ensuring the integrity and reliability of your research. Adherence to established validation guidelines, such as those from the ICH, further strengthens the scientific and regulatory standing of your work.[10][11][12][13][14]
References
- Wikipedia.
- Compound Interest. A GUIDE TO INTERPRETING MASS SPECTRA. [Link]
- AMSbiopharma. (2025, July 22).
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. [Link]
- Wiley Science Solutions. KnowItAll Solutions for NMR. [Link]
- CAS.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Scribd.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- chemeurope.com.
- nmrshiftdb2.
- Instructables. How to Read a Simple Mass Spectrum. [Link]
- Let's Revise. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- SlideShare.
- IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. [Link]
- ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]
- University of Puget Sound.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. azooptics.com [azooptics.com]
- 7. compoundchem.com [compoundchem.com]
- 8. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. youtube.com [youtube.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
The Green Ledger: A Comparative Guide to Cost-Effective Synthetic Pathways in Pharmaceutical Manufacturing
In the relentless pursuit of therapeutic innovation, the elegance of a synthetic pathway is often measured not only by its chemical ingenuity but also by its economic viability and environmental footprint. For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision with far-reaching implications, from the cost of goods sold (COGS) to corporate sustainability goals. This guide provides an in-depth comparative analysis of the cost-effectiveness of different synthetic pathways for two widely used active pharmaceutical ingredients (APIs): the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the β-lactam antibiotic amoxicillin. By examining key performance indicators, experimental protocols, and underlying chemical principles, we aim to equip you with the insights necessary to make more informed and strategic decisions in your synthetic endeavors.
Deconstructing Cost-Effectiveness: More Than Just the Price of Reagents
A holistic evaluation of a synthetic pathway's cost-effectiveness extends beyond the mere summation of raw material costs. A truly cost-effective synthesis is a symphony of efficiency, sustainability, and elegance. Key metrics that we will employ in our analysis include:
-
Overall Yield: The ultimate measure of a process's efficiency in converting starting materials to the final product.
-
Atom Economy: A concept of green chemistry that calculates the proportion of reactant atoms that are incorporated into the desired product.[1]
-
Process Mass Intensity (PMI): A metric that quantifies the total mass of materials used (water, solvents, reagents, starting materials) to produce a kilogram of the API.[2]
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product.[1]
-
Number of Synthetic Steps: Fewer steps generally translate to lower capital and operational costs, as well as reduced timelines.
-
Cost of Goods (COGS): A comprehensive accounting of all direct costs associated with the synthesis, including raw materials, labor, energy, and waste disposal.
Case Study 1: Ibuprofen - A Tale of Two Syntheses
The synthesis of ibuprofen provides a classic and compelling example of how the application of green chemistry principles can revolutionize the cost-effectiveness of a manufacturing process. The two primary commercial syntheses are the traditional Boots process and the more modern Boots-Hoechst-Celanese (BHC) process.
The Traditional Boots Synthesis: A Linear Legacy
Developed in the 1960s, the Boots synthesis is a six-step linear sequence starting from isobutylbenzene.[3] While groundbreaking for its time, this pathway is characterized by its low atom economy and significant waste generation.
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum chloride as a Lewis acid catalyst.
-
Darzens Condensation: The resulting acetophenone derivative undergoes condensation with ethyl chloroacetate in the presence of a strong base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: The epoxide formed is hydrolyzed and decarboxylated to yield an aldehyde.
-
Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.[3]
-
Nitrile Formation: The oxime is dehydrated to the corresponding nitrile.
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to afford ibuprofen.
The BHC Synthesis: A Greener, More Convergent Approach
In the 1980s, the BHC company developed a streamlined, three-step synthesis that dramatically improved the efficiency and reduced the environmental impact of ibuprofen production.[3] This route is a testament to the power of catalysis and process optimization.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both a catalyst and a solvent. The HF is recyclable, a key advantage over the stoichiometric aluminum chloride used in the Boots process.
-
Hydrogenation: The resulting ketone is catalytically hydrogenated, often using a Raney Nickel catalyst, to form the corresponding alcohol.
-
Carbonylation: The alcohol is then carbonylated using a palladium catalyst in the presence of carbon monoxide to yield ibuprofen.[3]
Quantitative Comparison: Boots vs. BHC
| Metric | Boots Synthesis | BHC Synthesis | Rationale for Difference |
| Number of Steps | 6 | 3 | The BHC process employs more efficient catalytic transformations, consolidating multiple steps of the Boots process. |
| Overall Yield | ~40% | ~77-80% | Fewer steps and higher efficiency of each step in the BHC route lead to a significantly higher overall yield.[3] |
| Atom Economy | ~40% | ~77% (approaching 99% with acetic acid recovery) | The Boots process generates a large amount of inorganic salt waste, whereas the BHC process's main byproduct is recoverable acetic acid.[1][3] |
| Key Catalyst | Aluminum Chloride (stoichiometric) | Anhydrous Hydrogen Fluoride (catalytic, recyclable), Raney Nickel, Palladium | The use of recyclable catalysts in the BHC process drastically reduces waste and raw material costs compared to the stoichiometric, non-recoverable catalyst in the Boots process. |
| Byproducts | Large amounts of aluminum trichloride hydrate and other salts | Primarily water and recoverable acetic acid | The catalytic nature of the BHC process minimizes the formation of unwanted byproducts.[3] |
Cost-Effectiveness Analysis: The Bottom Line
While a precise, real-time cost analysis is subject to market fluctuations in raw material prices, a qualitative and semi-quantitative comparison clearly favors the BHC process.
-
Raw Materials: The Boots synthesis requires a greater number of reagents, some of which are used in stoichiometric amounts and are not incorporated into the final product, such as aluminum chloride. The BHC process, on the other hand, relies on catalytic quantities of more efficient reagents, and the primary byproduct, acetic acid, can be recovered and reused.[1][3]
-
Energy Consumption: The six-step Boots process, with multiple heating and cooling cycles, is inherently more energy-intensive than the more streamlined three-step BHC process.[1]
-
Waste Disposal: The Boots process generates significant amounts of aluminum-containing waste, which incurs substantial disposal costs.[3] In contrast, the BHC process produces minimal waste, with the primary byproduct being recyclable.
-
Capital Costs: A six-step process requires a larger and more complex manufacturing plant with more reactors, separation units, and ancillary equipment, leading to higher capital investment compared to a three-step process.
Visualizing the Pathways
To better understand the flow and complexity of each synthesis, the following diagrams illustrate the experimental workflows.
Caption: The streamlined and greener BHC synthesis of ibuprofen.
Case Study 2: Amoxicillin - The Enzymatic Advantage
The synthesis of the widely prescribed antibiotic amoxicillin offers another compelling case study in the evolution of cost-effective and sustainable manufacturing. Here, we compare the traditional chemical synthesis, specifically the Dane salt route, with the more modern enzymatic approach.
The Chemical Route: The Dane Salt Method
The conventional chemical synthesis of amoxicillin often employs the Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid to protect the amino group of the side chain precursor. [4]This multi-step process involves harsh reaction conditions and the use of toxic solvents.
-
Dane Salt Formation: D-(-)-p-hydroxyphenylglycine is reacted with an acetoacetate ester in the presence of a base to form the Dane salt.
-
Activation: The Dane salt is then activated, typically with a reagent like pivaloyl chloride, to form a mixed anhydride. This step is usually carried out at very low temperatures (-30°C to -50°C) in a chlorinated solvent such as methylene chloride. [4]3. Coupling: The activated side chain is then coupled with 6-aminopenicillanic acid (6-APA).
-
Deprotection: The protecting group is removed under acidic conditions to yield amoxicillin.
The Enzymatic Route: A Biocatalytic Revolution
The enzymatic synthesis of amoxicillin represents a significant advancement in green pharmaceutical manufacturing. This method utilizes an immobilized enzyme, typically penicillin G acylase, to catalyze the coupling of the side chain with the 6-APA nucleus. [4]
-
Reaction Setup: The reaction is carried out in an aqueous medium at a near-neutral pH and mild temperature (typically 25-35°C). [4]2. Enzymatic Coupling: Immobilized penicillin G acylase catalyzes the direct coupling of 6-APA with an activated side chain precursor, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM).
-
Product Isolation: Amoxicillin can often be isolated directly from the reaction mixture by crystallization, minimizing the need for extensive purification steps.
Quantitative Comparison: Chemical vs. Enzymatic
| Parameter | Chemical Synthesis (Dane Salt Route) | Enzymatic Synthesis | Rationale for Difference |
| Reaction Temperature | Very low (-30°C to -50°C) | Mild (25°C - 35°C) | Enzymatic reactions operate under physiological conditions, significantly reducing energy costs for cooling. [4] |
| Solvents | Halogenated organic solvents (e.g., methylene chloride) | Primarily aqueous media | The use of water as a solvent in the enzymatic route eliminates the environmental and safety hazards associated with chlorinated solvents. [4] |
| Typical Yield | ~77% - 82% (activity yield) | 50% - 88% | While yields can be comparable, the enzymatic process is continually being optimized through enzyme engineering. [4] |
| Product Purity | High, but can contain more impurities requiring extensive purification | High, often requiring minimal purification | The high specificity of the enzyme leads to fewer byproducts and a cleaner product profile. [4] |
| By-products | Significant amounts of non-recyclable chemical waste | p-hydroxyphenylglycine (can be recycled) | The enzymatic process is inherently cleaner, with the main byproduct being a recyclable starting material. [4] |
Cost-Effectiveness Analysis: The Enzymatic Edge
The initial investment in the immobilized enzyme might seem high, but a comprehensive cost analysis reveals the long-term economic advantages of the enzymatic route.
-
Raw Materials and Reagents: The chemical route requires stoichiometric amounts of protecting and activating groups, such as pivaloyl chloride, which are not incorporated into the final product and contribute to waste. [5]The enzymatic route uses a catalytic amount of a recyclable enzyme.
-
Energy Consumption: The extreme cooling required for the chemical synthesis is a major operational cost. In contrast, the mild conditions of the enzymatic process lead to substantial energy savings.
-
Waste Treatment and Solvent Costs: The use of hazardous chlorinated solvents in the chemical route incurs significant costs for purchase, handling, and disposal. Solvent recycling can be implemented but adds to the process complexity and cost. [6][7]The aqueous nature of the enzymatic process dramatically reduces these costs and environmental liabilities.
-
Purification Costs: The cleaner reaction profile of the enzymatic synthesis often translates to simpler and less costly downstream processing.
Visualizing the Pathways
The following diagrams illustrate the distinct workflows of the chemical and enzymatic syntheses of amoxicillin.
Caption: Workflow of the chemical synthesis of amoxicillin via the Dane salt route.
Caption: The efficient and environmentally friendly enzymatic synthesis of amoxicillin.
Conclusion: A Paradigm Shift Towards Greener and More Economical Syntheses
The comparative analyses of the synthetic pathways for ibuprofen and amoxicillin clearly demonstrate a paradigm shift in pharmaceutical manufacturing. The adoption of green chemistry principles, such as the use of catalytic and enzymatic processes, not only minimizes the environmental impact but also leads to more cost-effective and efficient production. While the initial investment in newer technologies, such as immobilized enzymes, may be a consideration, the long-term benefits of reduced energy consumption, lower waste disposal costs, and simplified purification processes often result in a significantly lower total cost of operation.
As the pharmaceutical industry continues to face pressures to reduce costs and improve sustainability, the principles of green and economical synthetic design will become increasingly paramount. By embracing these principles, researchers and drug development professionals can not only enhance the economic viability of their processes but also contribute to a healthier planet.
References
- ChemAnalyst. (n.d.). Triethylamine Prices, Trends, Index, News, Monitor and Demand.
- The Green Chemistry Approach to Pharma Manufacturing. (n.d.). Pharma Manufacturing.
- Kummer, A., et al. (2017). On the simulation, economic analysis, and life cycle assessment of batch-mode organic solvent recovery alternatives for the pharmaceutical industry. Rowan University.
- Environmental Protection Agency. (2010, February 17). Economic Study of Solvent Recycling and Treatment – Final Report.
- Umberta, L. (2018, March 5). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Galați University Press - UGAL.
- IndiaMART. (n.d.). Triethylamine - (C2H5)3N Latest Price, Manufacturers & Suppliers.
- ChemAnalyst. (n.d.). Methylene Chloride Prices, Trends, Index, News, Monitor and Demand.
- Wholesale Chemical Source. (n.d.). Methylene Chloride, Tech Grade 55 Gal Drum.
- Intratec.us. (n.d.). Industrial Carbon Monoxide Price | United States.
- Carl ROTH. (n.d.). Immobilized penicillin G acylase, 100 g, CAS No. 9014-06-6.
- IndiaMART. (n.d.). 6-Aminopenicillanic Acid (6-APA), Drum.
- Lab Alley. (n.d.). Methylene Chloride Solvent Products Online.
- Xtractor Depot. (n.d.). Methylene Chloride – High-Purity Industrial Solvent.
- eBay. (n.d.). Hydroxylamine Hydrochloride - 1000 Grams.
- PriceWatch. (n.d.). Isobutyl Benzene Price Trends, Chart, Forecast And Index.
- Consensus Academic Search Engine. (n.d.). Solvent Reutilization Pharmaceutical Processes.
- IMARC Group. (n.d.). Carbon Monoxide Price Trend, Index and Chart 2025.
- Carl ROTH. (n.d.). Immobilized penicillin G acylase, 50 g, CAS No. 9014-06-6.
- ResearchGate. (2020, March 13). Economic analysis for solvent recovery system (solvent as cleaning liquid for the processing equipment).
- PharmaCompass.com. (n.d.). Iso Butyl Benzene | Price | per kg | USD.
- IndiaMART. (n.d.). Pivaloyl Chloride - 3282-30-2 Latest Price, Manufacturers & Suppliers.
- ChemAnalyst. (n.d.). Track Carbon Monoxide price trend and forecast in top 10 leading countries worldwide.
- Sdfine. (n.d.). PIVALOYL CHLORIDE (trimethylacetal chloride).
- PharmaCompass.com. (n.d.). 6-Aminopenicillanic Acid | Price | per kg | USD.
- PMC - NIH. (n.d.). Systems level roadmap for solvent recovery and reuse in industries.
- Tradeindia. (n.d.). Pivaloyl Chloride at Best Price from Manufacturers, Suppliers & Dealers.
- Otto Chemie Pvt Ltd. (n.d.). Manufacturers of Pivaloyl chloride, 98%, CAS 3282-30-2, P 1925, along with worldwide shipping.
- Fortune Business Insights. (n.d.). Carbon Monoxide Market Size, Share | Global Report.
Sources
- 1. Hydroxylamine hydrochloride price,buy Hydroxylamine hydrochloride - chemicalbook [m.chemicalbook.com]
- 2. expresschemical.com [expresschemical.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. Immobilized penicillin G acylase | CymitQuimica [cymitquimica.com]
- 5. Pivaloyl chloride price,buy Pivaloyl chloride - chemicalbook [m.chemicalbook.com]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. epa.ie [epa.ie]
Navigating the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide to Published Protocols
For the modern researcher, scientist, and drug development professional, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical assessment of published methods for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. By dissecting and comparing different synthetic strategies, this document aims to equip researchers with the critical information needed to make informed decisions in their own laboratory work.
Introduction: The Significance of a Substituted Pyrazole
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrazole scaffold is a common feature in many pharmaceuticals and agrochemicals due to its ability to interact with a wide range of biological targets. The specific substitution pattern of a bromo group at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position provides multiple points for further chemical modification, making it a versatile precursor for the development of novel compounds.
This guide will explore and compare two primary synthetic routes to this target molecule, evaluating their strengths, weaknesses, and overall reproducibility based on available literature.
Protocol 1: Multi-step Synthesis via Cyclization, Bromination, and Hydrolysis
This widely applicable approach involves the initial construction of the pyrazole ring, followed by functionalization. The general strategy is a three-step sequence starting from readily available acyclic precursors.
Step 1: Cyclization to form Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The synthesis commences with the condensation of a β-ketoester, ethyl 2-methyl-3-oxobutanoate, with hydrazine hydrate. This reaction proceeds via a well-established mechanism to form the pyrazole ring.
Experimental Protocol:
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
A catalytic amount of glacial acetic acid is then added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Bromination of the Pyrazole Ring
The second step involves the electrophilic bromination of the formed pyrazole ester. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, offering milder reaction conditions compared to liquid bromine.
Experimental Protocol:
-
The crude ethyl 5-methyl-1H-pyrazole-3-carboxylate is dissolved in dichloromethane (DCM).
-
N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction mixture is then washed with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by acidification.
Experimental Protocol:
-
The crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of 2-3 with concentrated hydrochloric acid, which causes the product to precipitate.
-
The solid this compound is collected by filtration, washed with cold water, and dried.[1]
Workflow for Protocol 1:
Caption: Multi-step synthesis of the target molecule.
Protocol 2: Synthesis of a Regioisomer via Pyrazole Ring Formation from Diethyl Butynedioate
An alternative approach to a related pyrazole carboxylic acid is detailed in the patent literature. While this protocol yields the 5-bromo-1-methyl regioisomer, it provides a valuable comparison in terms of synthetic strategy, starting from different acyclic precursors. This method involves the initial formation of a substituted pyrazole ester, followed by bromination and hydrolysis.
Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
This step involves the condensation of diethyl butynedioate with methylhydrazine.
Experimental Protocol:
-
Diethyl butynedioate is dissolved in diethyl ether and cooled to -10°C.
-
A 40% aqueous solution of methylhydrazine is added dropwise, maintaining the temperature below 0°C.
-
After the addition is complete, the reaction is stirred for an additional 30 minutes at -5°C.
-
The resulting solid intermediate is collected by filtration, washed with diethyl ether, and dried under low pressure.
-
The intermediate is then heated to 100°C to effect cyclization and afford 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Step 2: Bromination to Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
The hydroxyl group on the pyrazole ring is then converted to a bromo group using tribromooxyphosphorus.
Experimental Protocol:
-
The 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is dissolved in acetonitrile.
-
Tribromooxyphosphorus is added, and the mixture is heated to reflux.
-
After the reaction is complete, the mixture is cooled and slowly poured into a pre-cooled saturated sodium carbonate solution.
-
The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
The ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in ethanol.
-
A 10% aqueous solution of sodium hydroxide is added, and the reaction is stirred at room temperature for 2 hours.
-
The ethanol is removed under vacuum, and the aqueous phase is extracted with ethyl acetate.
-
The aqueous layer is then acidified to pH 9 with 2N hydrochloric acid and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the final product, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, with a reported yield of 93.2%.[2]
Workflow for Protocol 2:
Caption: Synthesis of a regioisomeric product.
Comparative Analysis and Reproducibility Assessment
| Feature | Protocol 1 (Plausible Route) | Protocol 2 (Patent for Regioisomer) |
| Starting Materials | Ethyl 2-methyl-3-oxobutanoate, Hydrazine hydrate, NBS | Diethyl butynedioate, Methylhydrazine, Tribromooxyphosphorus |
| Number of Steps | 3 | 3 |
| Key Transformations | Cyclization, Electrophilic Bromination, Ester Hydrolysis | Condensation/Cyclization, Hydroxyl to Bromo Conversion, Ester Hydrolysis |
| Reported Yield | Not explicitly reported for the overall sequence. | 93.2% for the final hydrolysis step.[2] |
| Reagents & Safety | NBS is a convenient brominating agent. Standard laboratory reagents. | Tribromooxyphosphorus is corrosive and requires careful handling. |
| Reproducibility | Likely to be reproducible given the common transformations. However, the lack of a detailed, unified protocol necessitates optimization. | As a patented procedure, it is expected to be reproducible. The high reported yield for the final step is promising. |
| Regioselectivity | Bromination is expected to occur at the 4-position of the pyrazole ring. | The synthesis is designed to produce the 5-bromo isomer. |
Conclusion and Recommendations
Both presented protocols offer viable, albeit different, pathways to substituted brominated pyrazole carboxylic acids.
Protocol 1 represents a more direct and likely adaptable route to the target molecule, this compound, using common and relatively safe reagents. However, the lack of a single, detailed experimental procedure with reported yields means that a researcher attempting this synthesis should be prepared to optimize reaction conditions and purification methods. The reproducibility is likely to be high once the optimal parameters are established.
Protocol 2 , while yielding a different regioisomer, is a well-documented procedure from the patent literature with a high reported yield for the final step. This suggests a robust and reproducible method. For researchers interested in the 5-bromo-1-methyl isomer, this protocol is a strong starting point.
For the synthesis of the title compound, This compound , a systematic approach based on Protocol 1 is recommended. Researchers should focus on careful execution and monitoring of each step, particularly the bromination, to ensure the desired regioselectivity and to maximize the overall yield.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
As scientists and researchers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of safe, ethical, and sustainable scientific practice. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a halogenated heterocyclic compound common in drug discovery and development. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 82231-52-5) may not be universally available, we can infer its likely hazard profile from structurally similar, well-characterized analogs such as 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid[1]. This practice of risk assessment based on structural analogy is a cornerstone of chemical safety for novel or less-common substances[2].
The primary hazards are anticipated to stem from its nature as a brominated organic acid. The presence of the carbon-halogen bond places it in the category of halogenated organic compounds , a critical classification for waste segregation[3][4].
Table 1: Inferred Hazard Profile
| Hazard Class | Classification | Primary Route of Exposure | Potential Health Effect |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Ingestion | Harmful if swallowed[1][5]. |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact | Causes skin irritation[1][2][6]. |
| Serious Eye Damage/Irritation | Category 2 | Eye Contact | Causes serious eye irritation[1][2][6]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation[6][7]. |
Given these hazards, it is imperative to handle this compound and its waste with appropriate engineering controls (e.g., chemical fume hood) and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a proper PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling this compound in any form—neat, in solution, or as waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation[1]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation[8]. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
The Core Directive: Segregation and Containerization Protocol
The cardinal rule of chemical waste management is segregation at the source [9][10]. Mixing different waste streams, particularly halogenated and non-halogenated compounds, is a costly and dangerous error. It increases the volume of regulated hazardous waste and can lead to unforeseen chemical reactions[11][12]. The disposal of this compound must follow a strict segregation protocol based on the physical form of the waste.
Step 1: Identify the Waste Stream
Categorize all waste generated into one of the following streams:
-
Unused/Neat Compound: The original, unadulterated chemical.
-
Contaminated Solid Waste: Items such as used gloves, weigh papers, paper towels, and contaminated silica gel.
-
Contaminated Liquid Waste: Solutions containing the dissolved compound, such as reaction mixtures or chromatography fractions. This is considered a halogenated organic liquid waste [4].
Step 2: Select the Correct Waste Container
Container integrity and chemical compatibility are critical for preventing leaks and reactions[10][13].
-
Unused/Neat Compound: The best practice is to dispose of the compound in its original manufacturer's container. This ensures the most accurate labeling and hazard information is preserved[2][14].
-
Solid Waste: Use a designated, leak-proof container with a secure lid, clearly labeled for "Halogenated Organic Solid Waste." A plastic pail or a sturdy, lined cardboard box may be appropriate, depending on institutional guidelines.
-
Liquid Waste: Use a chemically-resistant container, such as a glass or high-density polyethylene (HDPE) bottle, with a screw-top cap[13]. This container must be designated for "Halogenated Organic Liquid Waste." Never mix with non-halogenated solvents[15].
Step 3: Label Containers Accurately and Immediately
Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and essential for safety[10][16]. All waste containers must be labeled at the moment the first drop of waste is added[12].
Your facility's hazardous waste label should include:
-
The full chemical name(s) of all constituents. Avoid abbreviations or formulas. For this compound, write "this compound"[12].
-
An indication of the hazards present (e.g., Toxic, Irritant) using pictograms or text[17].
-
The accumulation start date (only when the container is moved to a Central Accumulation Area, not in the lab's SAA)[16].
On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) [11][16][18]. This area must be under the control of laboratory personnel[10].
Key SAA Requirements:
-
Location: The SAA must be at or near the point where the waste is generated[18]. Waste should not be moved between different rooms or labs for storage[18].
-
Container Management: Waste containers must be kept tightly closed except when actively adding waste[2][11]. This prevents the release of vapors and protects against spills.
-
Secondary Containment: All liquid waste containers must be placed within a secondary containment bin or tray capable of holding 110% of the volume of the largest container[2][19]. This is a critical safeguard against leaks and spills.
-
Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA[17].
Final Disposal: Partnering with Professionals
As the generator, your institution is responsible for the waste from "cradle to grave." Final disposal of this compound is not a task for laboratory personnel and must be handled by a licensed hazardous waste disposal contractor[20].
-
Disposal Method: Due to its classification as a halogenated organic compound, the required method of disposal is typically high-temperature incineration at a federally-permitted facility[4][16]. Land disposal of halogenated organic compounds is heavily restricted[21].
-
Preparing for Pickup: When your waste containers are full or have been in the SAA for the maximum allowed time (typically up to one year), contact your institution's Environmental Health & Safety (EH&S) department[11][18]. They will coordinate the pickup with the licensed waste vendor. Ensure all containers are clean on the outside, properly sealed, and accurately labeled before moving them to the designated pickup location[2].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This commitment to responsible chemical stewardship is the hallmark of scientific excellence.
References
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois General Assembly. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- HAZARDOUS WASTE SEGREG
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Laboratory Waste Management: The New Regul
- Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Acetic and Formic Acids in Workplace Atmospheres.
- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]
- 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- Acid and Caustic Solutions.
- The OSHA Chemical Storage Requirements.
Sources
- 1. fishersci.at [fishersci.at]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. caming.com [caming.com]
- 8. angenechemical.com [angenechemical.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. actenviro.com [actenviro.com]
- 20. epa.gov [epa.gov]
- 21. Section 729 [ilga.gov]
Personal protective equipment for handling 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to Personal Protective Equipment for Handling 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
This guide provides comprehensive, experience-driven safety protocols for the handling of this compound (CAS No. 82231-52-5). As a halogenated heterocyclic compound, its specific hazards necessitate a rigorous and well-understood personal protective equipment (PPE) strategy. This document moves beyond mere compliance, offering a procedural framework rooted in risk assessment to ensure the safety of all laboratory personnel.
Hazard Profile: Understanding the Adversary
While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be developed by extrapolating from the known hazards of structurally similar compounds, such as other brominated pyrazole derivatives.[1][2][3] The primary hazards are categorized as follows:
-
Skin Corrosion/Irritation (Category 2): Assumed to cause skin irritation upon contact.[2][3] Prolonged exposure can lead to redness, itching, and inflammation.
-
Serious Eye Damage/Eye Irritation (Category 2/2A): The compound, particularly in powdered form, is expected to be a significant eye irritant, potentially causing serious damage if direct contact occurs.[1][2][4]
-
Acute Oral Toxicity (Category 4): Considered harmful if swallowed.[2][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
Incompatible materials include strong oxidizing agents and bases.[1][7] Hazardous decomposition products upon thermal breakdown can include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[1][4][7]
The Core of Safety: Risk-Based PPE Selection
A one-size-fits-all approach to PPE is insufficient. The selection must be tailored to the specific laboratory operation being performed. The fundamental principle is to create an impermeable barrier between the researcher and the chemical hazard.
Data Summary: PPE Requirements by Operation
| Operation | Minimum Required PPE |
| Storage & Transport | Laboratory Coat, Safety Glasses with Side Shields, Nitrile Gloves |
| Weighing Solid Compound | Laboratory Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves, Respiratory Protection (if not in a ventilated enclosure) |
| Preparing Solutions | Chemical-Resistant Apron over Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves |
| Reaction Work-up & Purification | Chemical-Resistant Apron over Laboratory Coat, Chemical Splash Goggles, Face Shield (if splash risk is high), Nitrile Gloves |
| Waste Disposal | Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves |
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for determining the appropriate level of protection.
Caption: PPE selection workflow based on operational risk.
Detailed PPE Specifications and Protocols
Merely wearing PPE is not enough; using the correct type and following rigorous procedures is critical for ensuring safety.[8][9]
Eye and Face Protection
-
Rationale: The eyes are highly susceptible to chemical splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear.[9]
-
Specifications:
-
Safety Glasses: Must be ANSI Z87.1-compliant and equipped with side shields for basic protection from projectiles.[10] Suitable for low-risk operations like handling sealed containers.
-
Chemical Splash Goggles: Required when handling the solid powder or any solutions.[9] They form a seal around the eyes, offering protection from splashes, dust, and vapors.
-
Face Shield: Must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during reaction work-ups.[4][9]
-
Skin and Body Protection
-
Rationale: To prevent skin irritation from accidental contact and to protect personal clothing from contamination.
-
Specifications:
-
Laboratory Coat: A long-sleeved, knee-length lab coat is mandatory.[10] It should be kept buttoned.
-
Gloves: Nitrile gloves are the standard recommendation for handling this compound and its solutions, offering good resistance to a range of chemicals.[10][11] Always check for tears or punctures before use.[12]
-
Chemical-Resistant Apron: A rubber or neoprene apron worn over the lab coat is recommended when handling significant quantities of solutions to provide an additional barrier against spills.
-
Respiratory Protection
-
Rationale: The fine, powdered nature of the solid compound presents an inhalation hazard that may cause respiratory tract irritation.[1][3]
-
Specifications:
-
Engineering Controls First: The primary method for controlling inhalation risk is to handle the solid material within a certified chemical fume hood or a powder containment enclosure.
-
Respirator: If engineering controls are not available or are insufficient, respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is recommended for weighing and handling the solid.[12]
-
Operational Plans: Step-by-Step Procedures
Protocol for Weighing Solid this compound
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE: lab coat, nitrile gloves, and chemical splash goggles. If the risk of splash is significant, add a face shield.
-
Staging: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully open the container of this compound. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid creating airborne dust.
-
Sealing: Securely close the main chemical container immediately after dispensing.
-
Clean-up: Gently wipe the spatula and any minor residual dust from the work surface with a damp cloth or paper towel, which should then be disposed of as chemical waste.
-
Transport: Carry the weigh boat to its destination within the laboratory, keeping it low and stable.
Protocol for PPE Doffing (Removal)
The sequence of PPE removal is critical to prevent cross-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Ball the removed glove in the palm of the still-gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of both in the appropriate chemical waste container.[12]
-
Face Shield/Goggles: Remove eye and face protection from the back of the head. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling the shoulders forward and pulling it down the arms, turning it inside out to contain any surface contamination. Hang it in its designated storage area or dispose of it if it is a single-use garment.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves and contaminated wipes, must be placed in a designated, sealed hazardous waste container.[1][13]
-
Chemical Waste: Unused solid compound and solutions containing this compound must be disposed of in a properly labeled, sealed container for halogenated organic waste. Do not discharge into drains or soil.[4][5] Follow all local, state, and federal regulations for chemical waste disposal.[5]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Benchchem.
- Benchchem. 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance.
- 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY D
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
- ChemicalBook. This compound | 82231-52-5. (2025-07-16).
- Angene Chemical. Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. (2025-09-08).
- Fisher Scientific. SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. (2025-12-20).
- CymitQuimica. Safety Data Sheet - 4-Bromo-5-methyl-1H-pyrazol-3-amine hydrobromide. (2023-11-07).
- Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (2019-03-28).
- Benchchem.
- Sigma-Aldrich Inc.
- Guidechem. Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID - FAQ.
- University of Alabama in Huntsville.
- Chemistry LibreTexts. Proper Protective Equipment. (2021-08-15).
- Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. (2025-12-20).
- Echemi.
- ChemTalk. Lab Safety Equipment & PPE.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. (2023-08-24).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.ca [fishersci.ca]
- 8. hazmatschool.com [hazmatschool.com]
- 9. uah.edu [uah.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. capotchem.com [capotchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
